Chloroiodomethane-D2
Description
Structure
3D Structure
Properties
IUPAC Name |
chloro-dideuterio-iodomethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClI/c2-1-3/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJQVRXEUVAFT-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Chloroiodomethane-D2 (CD₂ClI)
Abstract
Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research, enabling detailed mechanistic studies, quantitative analysis, and the exploration of metabolic pathways.[1][2] Chloroiodomethane-D2 (CD₂ClI), a deuterated analogue of a versatile C1 building block, offers unique advantages for applications requiring isotopic tracing and kinetic isotope effect studies. This guide provides an in-depth, field-proven methodology for the synthesis, purification, and comprehensive characterization of Chloroiodomethane-D2. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Significance of Deuterium Labeling
The substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), is a cornerstone of isotopic labeling.[1] This seemingly subtle modification introduces a significant mass change, which can be readily detected by various analytical techniques without altering the fundamental chemical reactivity of the molecule.[1] This principle allows researchers to "tag" and trace molecules through complex biological or chemical systems.
Key applications for deuterated compounds like Chloroiodomethane-D2 include:
-
Mechanistic Elucidation: Tracking the fate of the deuterated methylene group in reactions like cyclopropanation or aminomethylation.[3]
-
Kinetic Isotope Effect (KIE) Studies: Investigating reaction mechanisms by measuring the rate difference between the protonated and deuterated species when a C-H/C-D bond is broken in the rate-determining step.
-
Quantitative Mass Spectrometry: Using CD₂ClI as an internal standard for the precise quantification of its non-deuterated counterpart (CH₂ClI) in environmental or biological samples.[]
-
NMR Spectroscopy: Serving as a non-protonated solvent or a starting material for more complex deuterated molecules where proton signals would be interfering.[5]
Chloroiodomethane itself is a valuable reagent, often preferred over diiodomethane in Simmons-Smith cyclopropanation reactions due to improved yields and selectivity.[3] The deuterated version, CD₂ClI, retains this reactivity while adding the powerful benefits of isotopic labeling.
Synthesis of Chloroiodomethane-D2: A Modified Finkelstein Approach
The synthesis of Chloroiodomethane-D2 is efficiently achieved via a halide exchange reaction, specifically the Finkelstein reaction. This method is chosen for its high efficiency, operational simplicity, and the ready availability of the required deuterated precursor.
Causality of Experimental Design
-
Precursor Selection: Dichloromethane-D2 (CD₂Cl₂) is the ideal starting material. It is a common, commercially available deuterated solvent, making the synthesis scalable and cost-effective.
-
Reaction Choice: The Finkelstein reaction, which involves treating an alkyl chloride with an iodide salt (typically sodium iodide) in a polar aprotic solvent, provides an equilibrium-driven pathway to the desired alkyl iodide.
-
Solvent System: A polar aprotic solvent like acetone or dimethylformamide (DMF) is crucial.[6] These solvents effectively dissolve the sodium iodide (NaI) salt while being poor solvents for the sodium chloride (NaCl) byproduct. According to Le Châtelier's principle, the precipitation of NaCl from the reaction mixture drives the equilibrium towards the formation of the desired Chloroiodomethane-D2, ensuring a high conversion rate.
Synthesis and Purification Workflow
The overall process involves the core synthesis reaction, followed by a multi-step work-up to isolate and purify the final product.
Caption: High-level workflow for the synthesis and purification of CD₂ClI.
Detailed Experimental Protocol
Materials:
-
Dichloromethane-D2 (CD₂Cl₂, 99.5%+ D)
-
Sodium Iodide (NaI, anhydrous)
-
Acetone (anhydrous)
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Copper wire or powder (as a stabilizer)[7]
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone to the flask (approx. 5-10 mL per gram of NaI).
-
Precursor Addition: Add Dichloromethane-D2 (1.0 equivalent) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (NaCl) will be observed.
-
Cooling and Filtration: After the reaction is complete (monitored by GC-MS), cool the mixture to room temperature. Filter the mixture to remove the precipitated NaCl.
-
Solvent Removal: Remove the bulk of the acetone from the filtrate using a rotary evaporator.
-
Aqueous Work-up: Transfer the remaining liquid to a separatory funnel. Add an equal volume of cold deionized water and mix.
-
Washing: Separate the organic layer (bottom layer). Wash the organic layer sequentially with:
-
Deionized water (2x).
-
5% sodium thiosulfate solution (1x) to remove any trace iodine, which gives the product a brownish color.
-
Deionized water (1x).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (the boiling point of non-deuterated CH₂ClI is ~108-109 °C at atmospheric pressure).[3]
-
Stabilization: Add a small piece of copper wire to the purified product to prevent degradation, especially during long-term storage.[7]
Characterization and Quality Control: A Self-Validating System
Comprehensive analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Chloroiodomethane-D2.[8] The data from these techniques collectively validate the success of the synthesis.
Physical and Chemical Properties
The following table summarizes key properties, comparing the deuterated product with its non-deuterated analogue.
| Property | Chloroiodomethane (CH₂ClI) | Chloroiodomethane-D2 (CD₂ClI) | Data Source(s) |
| Molecular Formula | CH₂ClI | CD₂ClI | [7][9] |
| Molecular Weight | 176.38 g/mol | 178.40 g/mol | [7][9] |
| Appearance | Colorless to light brown liquid | Colorless to light brown liquid | [3][9] |
| Density | ~2.422 g/mL | Slightly higher than CH₂ClI | [3] |
| Boiling Point | 108-109 °C | ~108-109 °C | [3] |
| CAS Number | 593-71-5 | 129933-14-8 | [7] |
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the mass of the synthesized molecule and assessing the degree of deuteration.
-
Expected Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 178 (for ¹²C¹D₂³⁵Cl¹²⁷I) and 180 (for ¹²C¹D₂³⁷Cl¹²⁷I). The ratio of these peaks should reflect the natural abundance of chlorine isotopes (~3:1).
-
Isotopic Purity: The absence of a significant peak at m/z = 176 (corresponding to non-deuterated CH₂ClI) confirms high isotopic enrichment.
-
Fragmentation: Key fragments would include [CD₂Cl]⁺, [CD₂I]⁺, and [ClI]⁺, shifted by +2 mass units compared to the non-deuterated fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum should be essentially "blank" except for a very small residual signal from any remaining protonated starting material (CHDCl₂) or product (CHDClI). The primary peak will be from the deuterated solvent used for the analysis (e.g., a singlet for CHCl₃ in CDCl₃ at ~7.26 ppm).[5]
-
¹³C NMR: The ¹³C spectrum will show a single resonance for the CD₂ClI carbon. Due to coupling with the two deuterium atoms (spin I=1), this signal will appear as a quintet (1:2:3:2:1 pattern). This multiplet is a definitive confirmation of the CD₂ group.
-
²H NMR (Deuterium NMR): The deuterium NMR spectrum will exhibit a single sharp resonance, confirming the presence and chemical environment of the deuterium nuclei.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is highly sensitive to isotopic substitution. The heavier mass of deuterium causes C-D bond vibrations to occur at significantly lower frequencies than C-H vibrations.
-
C-D Stretching: The characteristic C-H stretching vibrations in CH₂ClI (typically ~3000 cm⁻¹) will be absent. Instead, new, strong C-D stretching bands will appear in the 2100-2300 cm⁻¹ region.[10]
-
CD₂ Bending/Scissoring: The CH₂ bending (scissoring) mode (~1400 cm⁻¹) will also shift to a lower frequency (~1000-1100 cm⁻¹) for the CD₂ group.
This predictable shift provides strong evidence for successful deuteration.
Safety, Handling, and Storage
Chloroiodomethane-D2 should be handled with the same precautions as its non-deuterated counterpart.
-
Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[7][9]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, dark place away from light and moisture.[7] The product should be stabilized with copper and kept in a tightly sealed container to prevent decomposition.
Conclusion and Future Directions
This guide has outlined a robust and verifiable protocol for the synthesis and characterization of Chloroiodomethane-D2. By employing a Finkelstein reaction with a deuterated precursor, high-purity CD₂ClI can be reliably produced. The multi-technique characterization workflow, integrating MS, NMR, and vibrational spectroscopy, forms a self-validating system that ensures product identity and isotopic enrichment. The availability of this key deuterated building block empowers researchers in drug development and mechanistic chemistry to conduct more sophisticated and insightful experiments, ultimately accelerating scientific discovery.
References
- CN102020528A - Preparation method for chloroiodomethane - Google Patents. Provides a general method for synthesizing chloroiodomethane using dichloromethane and sodium iodide in DMF.
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. Discusses the importance of using multiple analytical techniques to verify isotopic substitution and purity. URL: [Link]
-
Surface Chemistry of Chloroiodomethane, Coadsorbed with H and O, on Pt(111) - CORE. Provides information on the chemical behavior and bond cleavage of chloroiodomethane. URL: [Link]
-
Chloroiodomethane | CH2ClI | CID 11644 - PubChem - NIH. A comprehensive database entry for non-deuterated chloroiodomethane, including physical properties and safety information. URL: [Link]
-
Chloroiodomethane - Wikipedia. General information on the properties and applications of chloroiodomethane, including its use in the Simmons-Smith reaction. URL: [Link]
-
Isotopic labeling - Wikipedia. An overview of the principles and techniques of isotopic labeling. URL: [Link]
-
Mass spectra of the deuteromethanes - NIST. A research paper detailing the mass spectra of various deuterated methanes, relevant for predicting fragmentation patterns. URL: [Link]
-
Some Vibrational-Rotational Bands of Deuterated Methanes - PMC - NIH. A scientific paper discussing the vibrational spectra of deuterated methanes, useful for interpreting IR/Raman data. URL: [Link]
-
Vibrational spectra of seven halomethanes - The Analyst. A study on the vibrational spectra of various halomethanes, providing context for expected spectral shifts upon deuteration. URL: [Link]
-
NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. Provides background on sample preparation and interpretation for NMR spectroscopy. URL: [Link]
-
Isotopic labeling of proteins in Halobacterium salinarum - PubMed. Discusses the general need for isotopically labeled compounds in biological research. URL: [Link]
-
Isotope Labeling in Metabolomics and Fluxomics, Charles Evans - YouTube. A video explaining the application of stable isotopes in metabolic research. URL: [Link]
Sources
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- 2. Isotopic labeling of proteins in Halobacterium salinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroiodomethane - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. CN102020528A - Preparation method for chloroiodomethane - Google Patents [patents.google.com]
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- 10. Some Vibrational-Rotational Bands of Deuterated Methanes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preparation of Deuterated Chloroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for the preparation of deuterated chloroiodomethane (CD₂ClI). This isotopically labeled compound is a valuable tool in mechanistic studies, metabolic profiling, and as a building block in the synthesis of deuterated pharmaceutical ingredients. This guide details a robust two-step synthetic approach, commencing with the preparation of the key precursor, deuterated methylene chloride (CD₂Cl₂), followed by a controlled halogen exchange reaction to yield the target molecule. Each section provides a thorough explanation of the underlying chemical principles, detailed experimental protocols, and critical parameters for successful synthesis, purification, and characterization.
Introduction: The Significance of Deuterium Labeling
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into organic molecules has become an indispensable strategy in modern chemical and pharmaceutical sciences. The increased mass of deuterium compared to protium leads to a stronger carbon-deuterium (C-D) bond, which can significantly alter the pharmacokinetic and metabolic profiles of drug candidates. This "kinetic isotope effect" can slow down metabolic processes, leading to improved drug efficacy, reduced dosage requirements, and potentially fewer side effects. Deuterated compounds also serve as crucial internal standards in quantitative mass spectrometry and as probes for elucidating reaction mechanisms.
Deuterated chloroiodomethane (CD₂ClI) is a versatile one-carbon building block. Its utility stems from the presence of two different halogen atoms, allowing for selective transformations, and the isotopic label, which enables tracking of the methylene unit in complex chemical and biological systems.
This guide presents a scientifically sound and practical approach to the synthesis of deuterated chloroiodomethane, designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Part 1: Synthesis of the Key Precursor: Deuterated Methylene Chloride (CD₂Cl₂)
The most common and cost-effective route to deuterated chloroiodomethane begins with the preparation of high-purity deuterated methylene chloride (CD₂Cl₂). This is achieved through a phase-transfer catalyzed hydrogen-deuterium (H/D) exchange reaction between standard methylene chloride (CH₂Cl₂) and deuterium oxide (D₂O).
Principle of Phase-Transfer Catalyzed H/D Exchange
The H/D exchange is driven by the acidity of the C-H bonds in methylene chloride, which can be deprotonated by a strong base. However, the immiscibility of methylene chloride and an aqueous base (like sodium deuteroxide in D₂O) necessitates the use of a phase-transfer catalyst. The catalyst, typically a quaternary ammonium salt, facilitates the transport of the deuteroxide ions (OD⁻) from the aqueous phase to the organic phase, where they can react with the methylene chloride. The resulting deuterated methylene chloride remains in the organic phase. This process is repeated, leading to a high degree of deuterium incorporation.[1][2]
Experimental Protocol: Synthesis of Deuterated Methylene Chloride (CD₂Cl₂)
Materials:
-
Methylene chloride (CH₂Cl₂)
-
Deuterium oxide (D₂O, 99.8 atom % D or higher)
-
Sodium deuteroxide (NaOD) in D₂O (e.g., 40 wt. % solution)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Anhydrous magnesium sulfate or calcium chloride for drying
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, distillation apparatus)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylene chloride, deuterium oxide, and the phase-transfer catalyst.
-
Add the sodium deuteroxide solution in D₂O to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots of the organic layer and analyzing them by ¹H NMR to determine the extent of deuteration.
-
After the desired level of deuteration is achieved (typically after 24-48 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water to remove the catalyst and any remaining base.
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
-
Purify the deuterated methylene chloride by fractional distillation.
Data Summary: Synthesis of Deuterated Methylene Chloride
| Parameter | Recommended Condition | Expected Outcome |
| Molar Ratio (CH₂Cl₂:D₂O) | 1:5 to 1:10 | High deuterium incorporation |
| Base | Sodium deuteroxide in D₂O | Provides the deuteroxide ions for exchange |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Efficient phase transfer |
| Reaction Temperature | Reflux (approx. 40 °C) | Sufficient energy for the exchange reaction |
| Reaction Time | 24 - 48 hours | High isotopic purity |
| Isotopic Purity | > 99 atom % D | Achievable with high-quality reagents and sufficient reaction time |
Visualization: Phase-Transfer Catalysis Workflow
Caption: Phase-transfer catalysis cycle for the deuteration of methylene chloride.
Part 2: Synthesis of Deuterated Chloroiodomethane (CD₂ClI)
With high-purity deuterated methylene chloride as the starting material, the next step is to selectively replace one of the chlorine atoms with an iodine atom. The Finkelstein reaction is a well-established method for such halogen exchanges.
Principle of the Controlled Finkelstein Reaction
The Finkelstein reaction is a nucleophilic substitution (Sₙ2) reaction where an alkyl halide is converted to another alkyl halide by reacting with a metal halide salt.[1] In this case, deuterated methylene chloride reacts with an iodide salt, typically sodium iodide, in a suitable solvent. The reaction is reversible, but can be driven to completion by taking advantage of the differential solubility of the halide salts. For instance, in acetone, sodium iodide is soluble while sodium chloride is not, causing it to precipitate and drive the equilibrium towards the iodinated product.[2]
A key challenge in the synthesis of chloroiodomethane from methylene chloride is controlling the reaction to favor mono-substitution over the formation of the di-substituted product, diiodomethane. This can be achieved by carefully controlling the stoichiometry of the reactants, the reaction temperature, and the reaction time. Using a sub-stoichiometric amount of the iodide source relative to the deuterated methylene chloride will favor the formation of the mono-iodinated product.
Experimental Protocol: Synthesis of Deuterated Chloroiodomethane (CD₂ClI)
Materials:
-
Deuterated methylene chloride (CD₂Cl₂)
-
Sodium iodide (NaI)
-
Acetone or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve sodium iodide in dry acetone or DMF.
-
Add the deuterated methylene chloride to the solution. To favor mono-substitution, use a molar ratio of CD₂Cl₂ to NaI greater than 1 (e.g., 1.5:1 or 2:1).
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the desired conversion is reached, cool the reaction mixture.
-
If acetone is used as the solvent, the precipitated sodium chloride can be removed by filtration.
-
The solvent is then removed under reduced pressure.
-
The crude product is purified by fractional distillation to separate the desired deuterated chloroiodomethane from unreacted deuterated methylene chloride and any diiodomethane-d₂ byproduct.
Data Summary: Controlled Finkelstein Reaction
| Parameter | Condition for Mono-iodination | Condition for Di-iodination |
| Molar Ratio (CD₂Cl₂:NaI) | > 1 (e.g., 1.5:1) | ≤ 1 (e.g., 1:2.2) |
| Solvent | Acetone or DMF | Acetone or DMF |
| Temperature | Reflux | Reflux |
| Reaction Time | Shorter, monitored | Longer |
| Primary Product | CD₂ClI | CD₂I₂ |
Visualization: Finkelstein Reaction Scheme
Caption: Reaction scheme for the synthesis of deuterated chloroiodomethane.
Part 3: Purification and Characterization
Proper purification and rigorous characterization are essential to ensure the identity and purity of the final product.
Purification
The primary method for purifying deuterated chloroiodomethane is fractional distillation . Due to the differences in boiling points between the starting material (CD₂Cl₂, b.p. ~40 °C), the desired product (CD₂ClI, b.p. ~109 °C), and the potential byproduct (CD₂I₂, b.p. ~182 °C), these components can be effectively separated.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a fully deuterated sample (CD₂ClI), there should be no signals in the proton NMR spectrum. The presence of a small singlet would indicate incomplete deuteration of the starting material.
-
²H (Deuterium) NMR: A singlet is expected in the deuterium NMR spectrum, confirming the presence of deuterium in the molecule.
-
¹³C NMR: The carbon signal for CD₂ClI will appear as a triplet due to coupling with the two deuterium atoms. The chemical shift is expected to be similar to that of non-deuterated chloroiodomethane.[3][4]
Mass Spectrometry (MS):
Mass spectrometry is crucial for confirming the molecular weight and isotopic purity of the product. The expected molecular ion peaks for CD₂ClI will be shifted by +2 mass units compared to the non-deuterated analog.[5]
Data Summary: Analytical Characterization
| Analytical Technique | Expected Result for CD₂ClI |
| ¹H NMR | No significant signals |
| ²H NMR | Singlet |
| ¹³C NMR | Triplet |
| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) at m/z corresponding to the deuterated mass |
Part 4: Safety Precautions
Researchers must adhere to strict safety protocols when performing these syntheses.
-
Reagents:
-
Sodium deuteroxide (NaOD): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8][9]
-
Methylene chloride (CH₂Cl₂/CD₂Cl₂): A suspected carcinogen and a volatile organic compound. All manipulations should be performed in a well-ventilated fume hood.
-
Chloroiodomethane (CH₂ClI/CD₂ClI): A lachrymator and irritant. Avoid inhalation and contact with skin and eyes.[10]
-
Phase-Transfer Catalysts: Can be toxic and irritating. Handle with care.[11]
-
-
Reaction Conditions:
-
The reactions should be conducted in a fume hood.
-
Ensure proper assembly of glassware to avoid leaks, especially during reflux.
-
Use appropriate heating mantles and temperature controllers.
-
Conclusion
This technical guide outlines a reliable and well-documented two-step synthetic route for the preparation of deuterated chloroiodomethane. The synthesis of the deuterated methylene chloride precursor via phase-transfer catalysis is a robust and scalable method. The subsequent controlled Finkelstein reaction allows for the selective introduction of iodine. By carefully controlling the reaction parameters and employing standard purification and characterization techniques, researchers can obtain high-purity deuterated chloroiodomethane for their specific applications in drug development and mechanistic studies. The principles and protocols detailed herein provide a solid foundation for the successful synthesis of this valuable isotopically labeled compound.
References
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Wikipedia. Finkelstein reaction. [Link]
-
Chemia. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). 2022-09-21. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
PubChem. Chloroiodomethane. [Link]
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Wikipedia. Chloroiodomethane. [Link]
-
National Institute of Standards and Technology. Chloroiodomethane - the NIST WebBook. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. [Link]
-
Carl ROTH. Safety Data Sheet: Sodium deuterium oxide 30 % solution in D₂O. 2024-09-21. [Link]
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- 3. Chloroiodomethane | CH2ClI | CID 11644 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Physical and chemical properties of Chloroiodomethane-D2
An In-depth Technical Guide to Chloroiodomethane-D2
Introduction: The Significance of Deuterium Labeling
In the fields of synthetic chemistry and pharmaceutical development, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, offers a powerful tool for elucidating reaction mechanisms and modulating metabolic pathways. Chloroiodomethane-D2 (CD2ClI), a deuterated analog of the versatile C1 building block chloroiodomethane, serves as a critical reagent in this context. Its utility stems from the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can significantly slow down reactions involving the cleavage of this bond in the rate-determining step.[1] This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of Chloroiodomethane-D2, alongside practical protocols for its application and safe handling, tailored for professionals in research and drug development.
Physicochemical Properties
The introduction of two deuterium atoms results in a measurable increase in the molecular weight of Chloroiodomethane-D2 compared to its non-deuterated counterpart. While many physical properties such as boiling point and density are not extensively reported for the deuterated species, they are expected to be very similar to the unlabeled compound. Key data for both isotopologues are summarized below for comparative analysis.
Table 1: Comparison of Physical and Chemical Properties
| Property | Chloroiodomethane-D2 | Chloroiodomethane |
|---|---|---|
| Molecular Formula | CD2ClI[2] | CH2ClI[3] |
| Molecular Weight | 178.40 g/mol [2] | 176.38 g/mol [3] |
| CAS Number | 129933-14-8[2] | 593-71-5[3] |
| Appearance | Colorless liquid | Colorless to light brown liquid[4] |
| Density | ~2.422 g/mL at 25 °C (estimated) | 2.422 g/mL at 25 °C[3] |
| Boiling Point | ~108-109 °C (estimated) | 108-109 °C[3] |
| Refractive Index (n20/D) | Not reported | 1.582[3] |
| Solubility | Miscible with acetone, benzene, diethyl ether, alcohol[5] | Miscible with acetone, benzene, diethyl ether, alcohol[5] |
Chemical Properties & Reactivity
Chloroiodomethane-D2 is a versatile synthetic intermediate primarily utilized for introducing a deuterated chloromethylene (-CD2Cl) or a deuterated methylene (-CD2-) moiety into a target molecule.
Core Reactivity: The molecule's reactivity is dominated by the significant difference in bond strength between the carbon-chlorine and carbon-iodine bonds. The C-I bond is considerably weaker and more polarizable, making the iodine atom an excellent leaving group. Consequently, the primary reaction pathway involves the cleavage of the C-I bond, which is fundamental to its role in reactions like cyclopropanation.
Key Applications in Synthesis:
-
Simmons-Smith Reaction: Chloroiodomethane is a well-established reagent for cyclopropanation, often replacing diiodomethane to improve yields and selectivity.[3] The reaction involves an organozinc carbenoid, which reacts stereospecifically with an alkene to form a cyclopropane ring.[6][7] Using Chloroiodomethane-D2 allows for the synthesis of dideuterated cyclopropanes, which are invaluable for mechanistic studies and as labeled internal standards.
-
Other C1-Building Block Reactions: It is also employed in Mannich reactions, aminomethylations, and epoxidations.[3][5]
-
Organometallic Precursor: It can react with organolithium compounds to generate deuterated chloromethyl lithium (ClCD2Li), a potent nucleophilic C1 building block.[3]
The workflow for utilizing Chloroiodomethane-D2 in a typical synthetic application, such as the Simmons-Smith reaction, follows a logical progression from reagent preparation to product isolation.
Caption: General workflow for a Simmons-Smith cyclopropanation.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and isotopic enrichment of Chloroiodomethane-D2. The substitution of protons with deuterons leads to predictable and significant changes in its NMR, IR, and Mass spectra compared to the unlabeled analog.
-
¹H NMR: The proton NMR spectrum of a pure, highly enriched Chloroiodomethane-D2 sample would ideally show no signals. The primary use of ¹H NMR is to determine the degree of isotopic purity by detecting any residual C-H signals.
-
¹³C NMR: The ¹³C NMR spectrum will show a signal for the single carbon atom. Due to coupling with the two deuterium atoms (spin I=1), this signal will appear as a multiplet (a quintet, following the 2nI+1 rule), a stark contrast to the triplet observed for the CH2 group in the unlabeled compound.
-
Mass Spectrometry (MS): In the electron ionization mass spectrum, the molecular ion peak (M⁺) for CD2ClI will appear at m/z 178 (for ³⁵Cl) and 180 (for ³⁷Cl), which is two mass units higher than the M⁺ peaks for CH2ClI (m/z 176 and 178).[8] The fragmentation pattern will also be shifted accordingly.
-
Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. This shift is a key diagnostic feature. For instance, the C-H stretching vibrations in CH2ClI would be absent and replaced by C-D stretching modes in the 2100-2250 cm⁻¹ region in the IR spectrum of CD2ClI. Resonance Raman spectroscopy has been used to probe the photodissociation dynamics of d2-chloroiodomethane.[9]
Applications in Drug Development
The "deuterium switch" is a strategic approach in medicinal chemistry where metabolically labile C-H bonds in a drug molecule are replaced with C-D bonds.[1] This can slow down metabolism by cytochrome P450 enzymes, leading to several potential benefits:
-
Increased Drug Half-life: A reduced rate of metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing.
-
Improved Metabolic Profile: It can minimize the formation of potentially toxic or inactive metabolites.
-
Enhanced Efficacy: A more stable plasma concentration of the active drug can be maintained.
Chloroiodomethane-D2 is a valuable reagent for introducing deuterated methylene groups into potential drug candidates to probe or enhance their pharmacokinetic properties.[1][10] This is particularly relevant for drugs where methylene groups are sites of metabolic oxidation.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount. Chloroiodomethane-D2, like its non-deuterated form, is a hazardous chemical that requires strict adherence to safety protocols.
Hazard Identification:
Protocol for Safe Handling and Storage: This protocol is a self-validating system designed to minimize exposure and maintain reagent integrity.
Caption: Mandatory safety workflow for Chloroiodomethane-D2.
Experimental Protocols
Protocol 6.1: Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol
Causality: This protocol utilizes a zinc-copper couple to generate the organozinc carbenoid in situ from Chloroiodomethane-D2. The hydroxyl group of the allylic alcohol substrate directs the cyclopropanation to the syn face, ensuring high diastereoselectivity. The reaction is conducted under an inert atmosphere to prevent moisture from quenching the reactive organometallic species.
Materials:
-
Zinc dust (<10 micron, activated)
-
Copper(I) chloride
-
(E)-Cinnamyl alcohol
-
Chloroiodomethane-D2 (CD2ClI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation of Zn/Cu Couple: In a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (2.2 eq). Suspend the zinc in anhydrous diethyl ether. Add copper(I) chloride (0.2 eq) and stir the mixture vigorously for 30 minutes under a nitrogen atmosphere.
-
Reaction Initiation: To the activated Zn/Cu couple, add a solution of (E)-cinnamyl alcohol (1.0 eq) in anhydrous diethyl ether via cannula.
-
Reagent Addition: Add Chloroiodomethane-D2 (1.5 eq) dropwise to the stirring mixture over 20 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the dideuterated cyclopropylmethanol product.
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Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. [Link]
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
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CHLOROIODOMETHANE (D2, 98%) STABILIZED W/COPPER. Eurisotop. [Link]
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Recent Advances in Deuteration Reactions. ResearchGate. [Link]
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An In-Depth Technical Guide to the Structural Analysis of Chloroiodomethane-D2 (CD₂ClI)
Introduction
Chloroiodomethane-D2 (CD₂ClI), a deuterated isotopologue of chloroiodomethane, serves as a valuable tool in various scientific domains, including environmental analysis and as a synthetic intermediate.[1] Its unique isotopic composition makes it particularly useful in mechanistic studies where tracking of specific hydrogen atoms is crucial. A precise understanding of its three-dimensional structure is fundamental to interpreting its reactivity, spectroscopic signatures, and intermolecular interactions.
This technical guide provides a comprehensive overview of the methodologies employed for the structural determination of gaseous CD₂ClI. We will delve into the principal experimental techniques—microwave spectroscopy and gas-phase electron diffraction—and explore how they are synergistically coupled with high-level quantum chemical calculations to achieve a detailed and accurate molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of advanced structural analysis techniques.
Molecular Properties of Chloroiodomethane-D2
A foundational understanding of the basic properties of CD₂ClI is essential before embarking on a detailed structural analysis.
| Property | Value | Source |
| Chemical Formula | CD₂ClI | [1] |
| Molecular Weight | 178.40 g/mol | [1] |
| CAS Number (Labeled) | 129933-14-8 | [1] |
| Physical Form | Neat (liquid) | [1] |
| Purity (Typical) | 98% | [1] |
I. Primary Structural Determination Techniques
The most precise methods for determining the structure of free molecules, undistorted by intermolecular forces, are gas-phase techniques.[2] Microwave spectroscopy and gas-phase electron diffraction (GED) are the cornerstones of such analyses.
Microwave Spectroscopy: Unveiling the Rotational Fingerprint
Microwave spectroscopy measures the transitions between quantized rotational energy levels of a molecule in the gas phase.[3] This technique is exceptionally sensitive to the molecule's moments of inertia, which are directly related to its atomic arrangement and bond lengths. For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment, which CD₂ClI does.
Experimental Protocol: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
-
Sample Preparation: A dilute mixture of CD₂ClI vapor (typically <1%) is prepared in a carrier gas, such as neon or argon.
-
Supersonic Expansion: The gas mixture is pulsed through a nozzle into a high-vacuum chamber. This process, known as supersonic expansion, cools the molecules to rotational temperatures of only a few Kelvin, simplifying the resulting spectrum by populating only the lowest rotational energy levels.
-
Microwave Excitation: A short, high-power pulse of microwave radiation, sweeping a broad frequency range (a "chirp"), is broadcast into the chamber, exciting a multitude of rotational transitions simultaneously.
-
Free Induction Decay (FID): Following the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive antenna.
-
Signal Processing: The FID, a time-domain signal, is digitized and then converted into a frequency-domain spectrum via a Fourier transform. The resulting spectrum shows sharp absorption lines corresponding to the rotational transition frequencies.
Data Analysis: From Spectrum to Structure
The measured transition frequencies are fitted using a quantum mechanical model, typically a Watson-type Hamiltonian, to extract highly precise rotational constants (A, B, C).[4] These constants are inversely proportional to the molecule's moments of inertia about its principal axes.
For CD₂ClI, the analysis is further refined by observing the hyperfine structure arising from the nuclear quadrupole moments of both chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I).[5][6] A nucleus with a spin greater than 1/2 possesses a non-spherical charge distribution, which interacts with the local electric field gradient within the molecule.[5][7] This interaction, known as nuclear quadrupole coupling, causes a splitting of the rotational lines.[8] Analyzing this splitting yields nuclear quadrupole coupling constants (e.g., χaa(I), χaa(Cl)), which provide detailed information about the electronic environment around these nuclei.[4]
By measuring the rotational spectra of multiple isotopologues (e.g., ¹²CD₂³⁵Cl, ¹²CD₂³⁷Cl, ¹³CD₂³⁵Cl), the atomic coordinates can be precisely determined through isotopic substitution (Kraitchman's equations), leading to an accurate equilibrium structure (rₑ).[4]
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the geometrical arrangement of atoms in a molecule.[2] It involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern.[9]
Experimental Workflow: The GED Process
Caption: Workflow for a Gas-Phase Electron Diffraction (GED) experiment.
Data Analysis: Decoding the Diffraction Pattern
The diffraction pattern consists of concentric rings, and its intensity varies as a function of the scattering angle. This information is converted into a molecular scattering intensity curve.[2] A theoretical intensity curve is calculated based on an initial structural model of CD₂ClI (with parameters for bond lengths, bond angles, and torsional angles). This model is then refined using a least-squares fitting procedure to match the experimental curve.[9]
GED directly provides information on internuclear distances. The results are typically reported as thermal-average bond lengths (rₐ). While highly accurate, GED is less sensitive to the positions of lighter atoms like deuterium in the presence of heavy atoms like iodine. Therefore, combining GED data with results from other techniques is often crucial for a complete structural determination.[2]
II. The Synergy of Experiment and Theory
Modern structural analysis relies heavily on the interplay between experimental data and high-level quantum chemical calculations. This combined approach provides a self-validating system, enhancing the accuracy and reliability of the final structure.
Quantum Chemical Calculations
State-of-the-art ab initio calculations, such as coupled-cluster methods [e.g., CCSD(T)], are employed to compute a theoretical equilibrium structure and various spectroscopic constants.[4]
Protocol for Computational Analysis:
-
Geometry Optimization: The molecular geometry of CD₂ClI is optimized to find the minimum energy structure.
-
Property Calculation: At the optimized geometry, rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants are calculated.
-
Vibrational Corrections: Anharmonic force field calculations are performed to compute corrections that relate the theoretical equilibrium structure (rₑ) to the experimentally determined ground-state structure (r₀).[4]
This theoretical data serves two primary purposes:
-
Guidance: It provides highly accurate predictions that guide the search for and assignment of transitions in experimental spectra.
-
Refinement: It can be used as constraints in the final structural fit, especially for parameters that are difficult to determine experimentally with high precision.
The Integrated Structural Analysis Workflow
The most robust structural determination is achieved by combining the complementary strengths of microwave spectroscopy, GED, and quantum chemistry.
Caption: Integrated workflow combining experiment and theory for structural analysis.
III. Complementary Spectroscopic Techniques
While not primary methods for high-precision geometry determination, NMR and vibrational spectroscopy provide valuable, complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In solution, the rapid tumbling of molecules averages out anisotropic interactions. However, ¹H and ¹³C NMR can confirm the chemical connectivity. For CD₂ClI, ²H (Deuterium) NMR is particularly informative. The deuterium nucleus has a small quadrupole moment, and its coupling constant can provide insights into the C-D bond's electronic environment.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For CD₂ClI, the substitution of hydrogen with deuterium results in a significant shift of C-D stretching and bending frequencies to lower wavenumbers compared to the C-H modes in CH₂ClI. This isotopic shift is predictable and can be accurately modeled with computational force field calculations, confirming the deuteration and providing information about bond strengths.[4]
IV. Summary and Outlook
The definitive structural analysis of chloroiodomethane-D2 is best achieved through a multi-technique approach that leverages the precision of gas-phase experimental methods with the predictive power of modern computational chemistry. Microwave spectroscopy provides exquisitely accurate rotational constants and details of the electronic structure via quadrupole coupling, while gas-phase electron diffraction offers direct measurement of internuclear distances. By integrating these experimental results with high-level ab initio calculations, a self-consistent and highly accurate equilibrium structure (rₑ) can be determined. This comprehensive structural knowledge is indispensable for professionals in research and development who rely on a precise understanding of molecular properties to drive innovation.
References
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Puzzarini, C., & Barone, V. (2023). Completing the Spectral Mosaic of Chloromethane by Adding the CHD2Cl Missing Piece Through the Interplay of Rotational/Vibrational Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 127(3), 835–846. [Link]
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Torrie, B. H., Binbrek, O. S., & von Dreele, R. (1993). Crystal structure of chloroiodomethane. Molecular Physics, 80(4), 923-928. [Link]
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Serghini Monim, S., & McBreen, P. H. (1993). Surface Chemistry of Chloroiodomethane, Coadsorbed with H and O, on Pt(111). The Journal of Physical Chemistry, 97(11), 2728-2735. [Link]
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Kisiel, Z., Białkowska-Jaworska, E., & Pszczółkowski, L. (1998). Nuclear quadrupole coupling in Cl2C=CHCl and Cl2C=CH2: Evidence for systematic differences in orientations between internuclear and field gradient axes for terminal quadrupolar nuclei. The Journal of Chemical Physics, 109(23), 10263–10273. [Link]
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Yang, J., & Centurion, M. (2012). Gas-phase electron diffraction from laser-aligned molecules. UNL Digital Commons. [Link]
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Blaga, C. I., et al. (2012). Imaging of a single gas-phase molecular structure with one of its own electrons. Nature, 483(7388), 194–197. [Link]
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Hinchley, D. A., & Rankin, D. W. H. (2005). Gas-Phase Electron Diffraction. In Spectroscopic Properties of Inorganic and Organometallic Compounds (Vol. 37, pp. 314-361). Royal Society of Chemistry. [Link]
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Robiette, A. G. (2004). Gas-Phase Electron Diffraction for Molecular Structure Determination. ResearchGate. [Link]
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Dr. A. John Peter. (2024, December 23). MICROWAVE SPECTROSCOPY - L.1.7 Information derived from rotational spectra [Video]. YouTube. [Link]
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Introduction: The Criticality of Isotopic Purity in Deuterated Molecules
An In-Depth Technical Guide to the Isotopic Purity Determination of Chloroiodomethane-D2
Deuterium-labeled compounds, such as Chloroiodomethane-D2 (CD2ClI), are indispensable tools in modern chemical and pharmaceutical sciences. Their applications range from serving as synthetic intermediates in the manufacture of complex deuterated active pharmaceutical ingredients (APIs) to acting as internal standards in quantitative mass spectrometry.[1] The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can significantly alter a molecule's metabolic fate due to the kinetic isotope effect, potentially leading to drugs with improved pharmacokinetic profiles, such as a longer half-life or reduced toxicity.[2]
However, the utility of a deuterated compound is intrinsically linked to its isotopic purity . This metric defines the percentage of molecules in a sample that contain the desired number of deuterium atoms at the specified positions. It is practically impossible to synthesize a compound with 100% isotopic purity; the final product is inevitably a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., CD2ClI, CHDClI, and CH2ClI).[3] Regulatory agencies and scientific rigor demand a precise quantification of these isotopologues.[3]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to accurately determine the isotopic purity of Chloroiodomethane-D2. We will delve into the core analytical techniques, emphasizing the causality behind experimental choices to ensure the generation of robust, reliable, and defensible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantitative Tool
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary method for purity assessment because the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[4][5] This principle allows for highly accurate quantification without the need for calibration curves specific to the analyte.[4] For Chloroiodomethane-D2, both proton (¹H) and deuterium (²H) NMR offer unique advantages.
Causality of Method Selection: ¹H-NMR vs. ²H-NMR
The choice between ¹H-NMR and ²H-NMR is dictated by the expected level of deuteration.
-
¹H-NMR (Proton NMR): This is the most common NMR experiment and is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample.[3] By comparing the integral of the residual CH DClI and CH 2ClI signals to a certified internal standard of known concentration, the overall isotopic enrichment can be accurately determined.[6]
-
²H-NMR (Deuterium NMR): For highly deuterated compounds (typically >98% isotopic purity), the residual proton signals in ¹H-NMR can be extremely weak, making accurate integration challenging.[7] In these cases, ²H-NMR is a superior alternative. It directly measures the signal from the deuterium nuclei, providing a clean spectrum without interference from protonated solvents.[7] Under appropriate experimental conditions, the peak integrals in ²H-NMR are quantitative and can be used to determine isotopic purity.[7] A novel method combining both ¹H and ²H NMR has been shown to provide even more accurate results than classical ¹H NMR or mass spectrometry methods.[8]
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
This protocol outlines a self-validating system for determining isotopic purity using ¹H-NMR with an internal standard.
Objective: To quantify the percentage of non-deuterated (CH2ClI) and partially-deuterated (CHDClI) species relative to the desired fully-deuterated (CD2ClI) species.
Step 1: Selection of Internal Standard (IS)
-
Causality: The IS must be of high purity, chemically stable, and have a simple ¹H-NMR spectrum with at least one signal that does not overlap with any analyte signals.[4] Maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices. Its concentration in the final solution must be known precisely.
Step 2: Sample Preparation
-
Accurately weigh a known amount of the Chloroiodomethane-D2 sample into a vial.
-
Accurately weigh a known amount of the chosen internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3). Ensure complete dissolution.
Step 3: Data Acquisition
-
Transfer the solution to a high-quality NMR tube.
-
Acquire the ¹H-NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Critical Parameter Optimization:
-
Relaxation Delay (d1): Set d1 to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals being integrated.
-
Causality: This ensures complete relaxation of the nuclei between pulses, which is essential for the signal integral to be truly proportional to the number of nuclei. Failure to do so is a common error leading to underestimated integrals.
-
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals to be integrated, especially the small residual proton signals of the analyte.
-
Step 4: Data Processing and Calculation
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the signal for the internal standard (Area_IS) and the residual proton signals for CHDClI and CH2ClI (Area_Analyte).
-
Calculate the isotopic purity using the following formula: Purity_Analyte (%) = (Area_Analyte / N_Analyte) * (N_IS / Area_IS) * (MW_Analyte / MW_IS) * (Mass_IS / Mass_Analyte) * Purity_IS (%)
-
N = Number of protons giving rise to the integrated signal
-
MW = Molecular Weight
-
Mass = Weighed mass
-
Purity_IS = Purity of the internal standard
-
Data Presentation: qNMR Parameters
| Parameter | Recommended Setting | Rationale |
| Spectrometer Field | ≥ 400 MHz | Provides better signal dispersion and sensitivity. |
| Pulse Angle | 90° | Maximizes signal for a given number of scans. |
| Relaxation Delay (d1) | ≥ 5 x T1 (longest) | Ensures accurate signal integration for quantification.[6] |
| Number of Scans | Sufficient for S/N > 150:1 | Improves precision of the integration. |
| Internal Standard | High purity, non-overlapping peaks | Provides a reliable reference for quantification.[4] |
Mass Spectrometry (MS) Coupled with Gas Chromatography (GC)
For a volatile compound like Chloroiodomethane-D2, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique.[10] GC separates the analyte from impurities, while the MS detector distinguishes the isotopologues based on their mass-to-charge (m/z) ratio.[11]
The Logic of GC-MS for Isotopic Analysis
The workflow is designed to isolate and measure the relative abundance of each isotopologue.
Caption: GC-MS workflow for isotopic purity analysis.
High-resolution mass spectrometry (HRMS) is particularly advantageous as it provides high mass accuracy, allowing for the confident differentiation of isotopologues from potential isobaric (same nominal mass) interferences.[12][13][14]
Experimental Protocol: GC-MS Analysis
Objective: To separate Chloroiodomethane-D2 from its isotopologues and quantify their relative abundances based on mass spectral data.
Step 1: Sample Preparation
-
Prepare a dilute solution of Chloroiodomethane-D2 in a high-purity volatile solvent (e.g., dichloromethane or hexane). A typical concentration is in the low µg/mL range.
-
Causality: Dilution prevents column overloading and detector saturation, ensuring a linear response.
-
Step 2: GC Method Parameters
-
Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to handle the concentration. Injector temperature: ~200 °C.
-
Column: A nonpolar or intermediate-polarity capillary column is preferred. A 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl polydimethylsiloxane (e.g., DB-5ms) is a robust starting point.
-
Causality: Nonpolar stationary phases separate compounds primarily by boiling point. While isotopologues have very similar boiling points, slight differences can sometimes allow for partial chromatographic separation, which is beneficial.[15]
-
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).
-
Causality: A temperature ramp ensures good peak shape for volatile compounds and elutes any less volatile impurities.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
Step 3: MS Method Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns and a strong molecular ion signal.
-
Acquisition Mode: Full scan mode is used to acquire the entire mass spectrum. The scan range should encompass the molecular ions of interest (e.g., m/z 50-200).
-
Mass Analyzer: A high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap is ideal.[14] If using a standard quadrupole, ensure proper mass calibration.
Step 4: Data Analysis and Validation
-
Identify the GC peak for chloroiodomethane.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion cluster. For CD2ClI, the expected ions will be centered around m/z 178 (for ³⁵Cl) and m/z 180 (for ³⁷Cl). The isotopologues CHDClI and CH2ClI will appear at m/z 177/179 and 176/178, respectively.
-
Crucial Step - Correction for Natural Abundance: The observed intensities must be corrected for the natural abundance of ¹³C. The signal at m/z 177, for instance, contains contributions from both CHD³⁵ClI and ¹³CD2³⁵ClI. This correction is typically performed using established algorithms in the mass spectrometry software or a dedicated isotopic distribution calculator.[14]
-
Calculate the isotopic purity by expressing the corrected intensity of the desired isotopologue (CD2ClI) as a percentage of the sum of corrected intensities for all isotopologues.
Data Presentation: Hypothetical GC-MS Data
| Isotopologue | Formula | Expected m/z (for ³⁵Cl) | Observed Raw Abundance | Corrected Abundance |
| Non-deuterated | CH₂ClI | 176 | 0.5% | 0.4% |
| Partially-deuterated | CHDClI | 177 | 1.8% | 1.6% |
| Fully-deuterated | CD₂ClI | 178 | 100% | 98.0% |
Note: Values are for illustrative purposes. The corrected abundance accounts for natural isotopic contributions (e.g., ¹³C).
Method Validation: The Cornerstone of Trustworthiness
Describing a protocol is insufficient; the method itself must be a self-validating system.[16] The trustworthiness of your isotopic purity determination hinges on a robust validation strategy.
Key Validation Parameters
The validation of an analytical method for isotopic purity should assess several key performance characteristics.[16][17]
Caption: Core parameters for analytical method validation.
-
Accuracy: The closeness of the measured value to a true or accepted reference value. This can be assessed by analyzing a certified reference material or a sample of known, independently verified isotopic purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or other isotopologues. For GC-MS, this is demonstrated by the chromatographic resolution of interfering peaks. For NMR, it is the resolution of signals.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range. This is particularly important for quantifying lower-level isotopologue impurities.
By systematically evaluating these parameters, you build a comprehensive data package that substantiates the reliability of your isotopic purity value, satisfying both scientific and regulatory requirements.[16][17]
Conclusion
The determination of isotopic purity for Chloroiodomethane-D2 is a multi-faceted analytical challenge that requires a thoughtful and rigorous approach. There is no single "best" technique; rather, the optimal strategy often involves the synergistic use of multiple methods. Quantitative NMR provides a direct, primary measure of purity, while GC-MS offers exceptional sensitivity and specificity for identifying and quantifying all isotopologues present. By understanding the fundamental principles behind each technique, carefully designing and executing experimental protocols, and embedding the principles of method validation into the workflow, researchers can confidently and accurately characterize the isotopic composition of this critical deuterated reagent.
References
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- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023).
- Mass spectrometric measurement of hydrogen isotope fractionation for the reactions of chloromethane with OH and Cl. (n.d.).
- Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. (2021). Chinese Journal of Analytical Chemistry.
- A Guide to Quantit
- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). Journal of Labelled Compounds and Radiopharmaceuticals.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022).
- Applications of quantitative d-nmr in analysis of deuterium enriched compounds. (n.d.). Sigma-Aldrich.
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. (2023). RSC Publishing.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Concert Pharmaceuticals.
- Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers. (n.d.). Benchchem.
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- Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. (n.d.). SYNMR.
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- Determination of Isotopic Purity by Accur
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A Senior Application Scientist's Guide to High-Purity Chloroiodomethane-D2 for Pharmaceutical Research and Development
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of high-purity Chloroiodomethane-D2 (CD₂ClI). From sourcing and qualification of commercial suppliers to detailed experimental protocols and safety guidelines, this document serves as an essential resource for leveraging this deuterated reagent in the synthesis of next-generation therapeutics.
Introduction: The Significance of Deuterium in Drug Discovery
The strategic incorporation of deuterium, the stable, non-radioactive heavy isotope of hydrogen, into active pharmaceutical ingredients (APIs) has emerged as a powerful tool in modern drug development. This approach, known as "deuterium-switching," leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as cytochrome P450. This can significantly improve a drug's pharmacokinetic profile by:
-
Enhancing Metabolic Stability: Reducing the rate of metabolism can increase the drug's half-life, potentially leading to lower or less frequent dosing regimens.[1]
-
Minimizing Toxic Metabolites: By slowing down certain metabolic pathways, the formation of toxic byproducts can be reduced, leading to an improved safety profile.[1]
-
Increasing Bioavailability: A more stable compound may have greater systemic exposure, enhancing its therapeutic efficacy.
Chloroiodomethane-D2 is a versatile C1 building block that serves as a precursor for introducing a deuterated methylene (-CD₂-) group into a target molecule. Its applications are particularly relevant in the synthesis of deuterated analogues of existing drugs or new chemical entities, especially those containing cyclopropane rings.
PART 1: Sourcing and Qualification of High-Purity Chloroiodomethane-D2
The reliability of any synthetic endeavor begins with the quality of the starting materials. For applications in pharmaceutical development, sourcing high-purity Chloroiodomethane-D2 with well-defined specifications is paramount.
Commercial Suppliers
Several reputable suppliers specialize in isotopically labeled compounds and offer high-purity Chloroiodomethane-D2. The following table summarizes key information for some of the prominent commercial sources.
| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Chemical Purity | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | Chloroiodomethane (D₂, 98%) + copper | DLM-2037 | 98 atom % D | ≥98% | 1g, 5g |
| CDN Isotopes | Chloroiodomethane-d2 (stabilized with copper) | D-5251 | 97 atom % D | >98% (GC) | 0.5g |
Note: Product specifications and availability are subject to change. It is recommended to consult the supplier's website or contact them directly for the most current information.
Supplier Qualification and Material Specification
When selecting a supplier and qualifying a new lot of Chloroiodomethane-D2, the following considerations are crucial:
-
Certificate of Analysis (CoA): Always request and thoroughly review the CoA for each lot. This document should provide detailed information on the chemical purity (typically determined by Gas Chromatography - GC) and isotopic enrichment (determined by Nuclear Magnetic Resonance - NMR or Mass Spectrometry - MS).
-
Isotopic Enrichment: For pharmaceutical applications, a high degree of isotopic enrichment (typically ≥98%) is desirable to maximize the therapeutic benefits of deuteration and to simplify the analysis of the final API.
-
Chemical Purity: Impurities can have a significant impact on the outcome of a chemical reaction and the purity of the final product. The CoA should detail the levels of any identified impurities.
-
Stabilizer: Chloroiodomethane is often stabilized with copper wire or powder to prevent decomposition. The presence and form of the stabilizer should be noted.
-
Packaging and Storage: The material should be supplied in an appropriate container (e.g., amber glass bottle) to protect it from light. Recommended storage conditions are typically at room temperature, away from light and moisture.[2][3]
PART 2: Handling, Storage, and Safety
As with any halogenated compound, proper handling and storage of Chloroiodomethane-D2 are essential to ensure the safety of laboratory personnel and to maintain the integrity of the material.
Safety Precautions
Chloroiodomethane is a hazardous substance. The following safety precautions must be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4][5]
-
Inhalation: Avoid breathing vapors. If inhaled, move to fresh air and seek medical attention.[4]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[4]
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][3][5] Some suppliers may recommend refrigeration.[4]
-
Incompatibilities: Avoid contact with strong bases and oxidizing agents.[4]
-
Stability: The compound is typically stabilized with copper. Over time, some degradation may occur, especially if exposed to light or moisture. It is recommended to re-analyze the material for chemical purity if it has been stored for an extended period (e.g., over three years).[3]
PART 3: Applications in Drug Development: Synthesis of Deuterated Cyclopropanes
One of the primary applications of Chloroiodomethane-D2 in medicinal chemistry is the synthesis of deuterated cyclopropane rings via the Simmons-Smith reaction.[6] Cyclopropanes are important structural motifs in many drug molecules, and their deuteration can offer significant metabolic advantages.
The Deuterated Simmons-Smith Reaction
The Simmons-Smith reaction involves the reaction of an alkene with a carbenoid species to form a cyclopropane. In the case of Chloroiodomethane-D2, a deuterated carbenoid is generated in situ.
Figure 1: Workflow of the Deuterated Simmons-Smith Reaction.
Experimental Protocol: Deuterated Simmons-Smith Cyclopropanation
This protocol provides a general procedure for the cyclopropanation of an alkene using Chloroiodomethane-D2. The reaction conditions may need to be optimized for specific substrates.
Materials:
-
Alkene substrate
-
Chloroiodomethane-D2 (CD₂ClI)
-
Zinc-Copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Diethyl ether (Et₂O))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Zinc-Copper Couple (if applicable):
-
Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and finally diethyl ether.
-
Treat the activated zinc with a solution of copper(II) acetate or copper(II) sulfate to form the Zn(Cu) couple.
-
Dry the Zn(Cu) couple under vacuum.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add the Zn(Cu) couple (typically 2-3 equivalents relative to the alkene).
-
Add the anhydrous solvent (e.g., DCM).
-
-
Carbenoid Formation:
-
To the stirred suspension of the Zn(Cu) couple, add a solution of Chloroiodomethane-D2 (typically 1.5-2 equivalents) in the anhydrous solvent dropwise at room temperature or while gently refluxing. The formation of the carbenoid is often indicated by a change in the appearance of the reaction mixture.
-
-
Cyclopropanation:
-
Once the carbenoid formation is complete (typically after stirring for 30-60 minutes), add a solution of the alkene substrate (1 equivalent) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or gentle reflux until the reaction is complete (monitor by TLC or GC-MS). Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1 M HCl).
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired deuterated cyclopropane.
-
PART 4: Analytical Characterization of Chloroiodomethane-D2 and its Products
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of Chloroiodomethane-D2 and the resulting deuterated products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both structural elucidation and the determination of isotopic enrichment.
¹H NMR Spectroscopy:
-
Principle: In a high-purity sample of Chloroiodomethane-D2, the proton signal will be significantly diminished. The residual proton signal can be used to estimate the level of non-deuterated and partially deuterated species.
-
Expected Spectrum: A small singlet corresponding to the CHDClI isotopologue. The chemical shift will be similar to that of the non-deuterated compound (CH₂ClI).
²H NMR (Deuterium NMR) Spectroscopy:
-
Principle: Provides a direct measure of the deuterium incorporation. The chemical shifts in ²H NMR are identical to those in ¹H NMR.
-
Expected Spectrum: A strong singlet corresponding to the CD₂ClI.
-
Quantitative Analysis: By comparing the integral of the ²H signal to that of a known internal standard, the isotopic enrichment can be quantified.[7][8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Prepare a solution of the Chloroiodomethane-D2 sample in a suitable deuterated solvent (e.g., CDCl₃). For quantitative analysis, add a known amount of an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio for the residual proton signals.
-
-
²H NMR Acquisition:
-
Tune the NMR probe to the deuterium frequency.
-
Acquire a ²H NMR spectrum. A longer relaxation delay (D1) may be necessary for quantitative measurements.
-
-
Data Analysis:
-
Integrate the relevant peaks in both the ¹H and ²H spectra.
-
Calculate the isotopic enrichment based on the relative integrals of the deuterated and non-deuterated species or by comparison to the internal standard.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to confirm the isotopic distribution of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates the components of a mixture based on their volatility, and the MS detector provides mass information for each component.
-
Application: Ideal for assessing the chemical purity of the volatile Chloroiodomethane-D2 and for identifying any volatile impurities. The mass spectrum will show the molecular ion peak and fragmentation patterns, which will be shifted according to the number of deuterium atoms.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of Chloroiodomethane-D2 in a suitable volatile solvent (e.g., DCM).
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular ions of the deuterated and non-deuterated species (e.g., m/z 35-200).
-
-
Data Analysis:
-
Identify the peak corresponding to Chloroiodomethane-D2 based on its retention time and mass spectrum.
-
The mass spectrum should show a molecular ion peak at m/z 178 (for CD₂³⁵Cl¹²⁷I). The isotopic pattern will also reflect the presence of ³⁷Cl.
-
Quantify the chemical purity by integrating the peak area of Chloroiodomethane-D2 relative to the total ion chromatogram.
-
Figure 2: Analytical workflow for the characterization of Chloroiodomethane-D2.
Conclusion
High-purity Chloroiodomethane-D2 is a valuable reagent for the synthesis of deuterated compounds, particularly in the context of drug discovery and development. By carefully selecting and qualifying commercial suppliers, adhering to strict safety and handling protocols, and employing robust analytical methods for characterization, researchers can confidently utilize this building block to create novel therapeutics with improved pharmacokinetic and safety profiles. The detailed protocols and guidelines presented in this guide are intended to empower scientists to effectively and safely incorporate Chloroiodomethane-D2 into their research endeavors.
References
-
Wikipedia. Chloroiodomethane. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025-11-08). [Link]
-
Neuland Labs. Deuterated Drug Molecules: Perfecting the Gamechanger. (2021-12-01). [Link]
-
Omkar Speciality Chemicals Ltd. Material Safety Data Sheet of Chloroiodomethane. [Link]
-
NROChemistry. Simmons-Smith Reaction. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). [Link]
-
NIH. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
The University of Chicago. Protocols | NMR Facility - Chemistry Department. [Link]
-
EPA. Direct Interface GC/MS Method. [Link]
-
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021-08-01). [Link]
-
NIH. C–H deuteration of organic compounds and potential drug candidates. [Link]
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- 1. CN109265304B - Synthesis method of deuterated compound - Google Patents [patents.google.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Safe Handling of Chloroiodomethane-D2
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safe handling, storage, and emergency procedures for Chloroiodomethane-D2 (CD₂ClI). Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causality behind safety protocols, grounded in the chemical's specific reactivity and physical properties, to ensure a self-validating system of laboratory safety.
Compound Profile and Scientific Context
Chloroiodomethane-D2 is the deuterated isotopologue of chloroiodomethane (CH₂ClI). While its primary chemical reactivity is governed by the same principles as its non-deuterated counterpart, the deuterium labeling makes it an invaluable tool in synthetic chemistry and mechanistic studies, particularly where tracking of methylene groups is required. Its applications include, but are not limited to, deuterated cyclopropanation reactions (e.g., the Simmons-Smith reaction), aminomethylation, and epoxidation.[1]
The key difference for safety considerations between the deuterated and non-deuterated compound is negligible; the fundamental hazards remain the same. The molecular weight is slightly increased due to the presence of deuterium.[2][3]
| Property | Chloroiodomethane (CH₂ClI) | Chloroiodomethane-D2 (CD₂ClI) | Source(s) |
| CAS Number | 593-71-5 | 129933-14-8 | [1][2][3] |
| Molecular Formula | CH₂ClI | CD₂ClI | [1][2][3] |
| Molecular Weight | 176.38 g/mol | ~178.40 g/mol | [1][2][3] |
| Appearance | Colorless liquid | Colorless liquid | [1] |
| Density | ~2.422 g/mL | Not specified, expected to be slightly higher | [1] |
| Boiling Point | 108-109 °C | Not specified, expected to be similar | [1] |
Hazard Identification and Risk Assessment
Chloroiodomethane-D2 is classified as a hazardous chemical.[4] Understanding the specific nature of these hazards is the first step in mitigating risk. The primary hazards are associated with its irritant properties and acute toxicity upon exposure.[4][5]
Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][4][5][6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[2][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2][4][5][6][7] |
Expert Insight: The reactivity of Chloroiodomethane-D2 is centered on the lability of the carbon-iodine bond, which is weaker than the carbon-chlorine bond. This makes the compound an effective methylene group donor in reactions but also underlies its toxicity. Upon contact with biological tissues, it can react with nucleophilic biomolecules, leading to cellular damage and irritation. Its volatility, while moderate, presents a significant inhalation hazard.[4][8]
Visualizing Hazard Relationships
The following diagram illustrates the routes of exposure and the corresponding health effects, forming the basis for selecting appropriate personal protective equipment.
Caption: Relationship between chemical form, exposure routes, and health effects.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is critical. Engineering controls are the primary line of defense, supplemented by mandatory PPE.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of Chloroiodomethane-D2 must be conducted in a properly functioning chemical fume hood.[4][9] This is non-negotiable. The hood contains vapors, protecting the researcher from inhalation, and provides a contained space in case of a spill.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection against fugitive emissions.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[4]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is dictated by the hazards identified in Section 2.
| Protection Type | Required Specification | Rationale and Field Insight |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4] A face shield should be worn when handling larger quantities (>50 mL) or when there is a significant splash risk. | Safety glasses are insufficient as they do not protect against splashes.[10] Goggles provide a seal around the eyes. A face shield protects the entire face from splashes that could be absorbed through the skin or cause irritation. |
| Hand Protection | Nitrile or Butyl rubber gloves.[10] Always double-glove when handling neat material. Check glove manufacturer's data for breakthrough times. | Chloroiodomethane-D2 is harmful upon skin contact.[4] Nitrile offers good resistance to splash hazards, while butyl rubber is recommended for extended contact or handling larger volumes.[10] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs. |
| Body Protection | A flame-retardant laboratory coat. Chemical-resistant apron when handling larger quantities. Closed-toe shoes are mandatory.[11] | A lab coat protects skin and personal clothing from minor splashes. An apron provides an additional barrier for more significant spill risks. Closed-toe shoes prevent injury from spills or dropped equipment. |
| Respiratory Protection | Not typically required if work is performed correctly within a fume hood. If exposure limits may be exceeded (e.g., major spill), a NIOSH-approved respirator with an organic vapor (Type A, Brown) cartridge is necessary.[4] | Relying on respirators is a last resort. Proper use of a fume hood should prevent the need for respiratory protection. All personnel who may need to use a respirator must be fit-tested and trained. |
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for preventing exposure and maintaining the chemical's integrity.
Chemical Stability and Storage
-
Light Sensitivity: Chloroiodomethane-D2 is sensitive to light.[4] Exposure to UV light can cause the homolytic cleavage of the weak C-I bond, generating radical species that can lead to decomposition and the formation of hazardous byproducts like hydrogen iodide and hydrogen chloride.[4][5]
-
Storage Conditions: Store in a tightly sealed, opaque container (e.g., amber glass bottle) in a designated, well-ventilated, and refrigerated area.[4][12] While some suppliers suggest room temperature storage is acceptable, refrigeration minimizes vapor pressure and slows potential decomposition pathways.[2][3] The storage area should be secure and accessible only to authorized personnel.
-
Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[4] Strong bases can promote elimination or substitution reactions, while strong oxidizers can react violently.
Step-by-Step Handling Protocol
This protocol is designed as a self-validating workflow.
-
Preparation:
-
Don all required PPE (lab coat, chemical splash goggles, double gloves).
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Assemble all necessary glassware and equipment within the fume hood. Ensure glassware is clean and dry to prevent contamination, as deuterated solvents are often hygroscopic.
-
Have spill cleanup materials (absorbent pads, sodium thiosulfate solution for iodine quenching) readily available within the hood.
-
-
Dispensing:
-
Allow the refrigerated container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solvent.
-
Perform all transfers of the liquid within the fume hood.
-
Use a syringe or cannula for transferring the liquid to minimize exposure to air and prevent vapor release.
-
Immediately after dispensing, securely cap the source bottle.
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Transport your reaction vessel or sample from the fume hood with the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: A Validated Response Plan
In the event of an emergency, a calm and methodical response is crucial.
Exposure Response
| Exposure Route | Immediate Action Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[4][13][14]2. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[13]3. Call for immediate medical attention.[4] |
| Skin Contact | 1. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[5][6]2. Remove all contaminated clothing while flushing.[13]3. If skin irritation persists, seek medical attention.[4] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5][6]2. Remove contact lenses if present and easy to do so.[4]3. Seek immediate medical attention.[4] |
| Ingestion | 1. Do NOT induce vomiting.[4][6]2. Rinse the mouth with water.[4]3. Call a poison control center or physician immediately for guidance.[4] |
Accidental Release (Spill) Response Workflow
The following workflow provides a clear decision path for responding to a spill.
Caption: Decision workflow for responding to an accidental spill.
Firefighting Measures
-
Hazard: Chloroiodomethane is considered a slight fire hazard and is combustible.[6] Vapors are heavier than air and may travel to an ignition source.
-
Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire. Suitable agents include dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][6]
-
Decomposition Products: Combustion produces highly toxic and corrosive gases, including hydrogen iodide, hydrogen chloride, and carbon oxides.[4][5] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4] The chemical action of halogenated agents in fire extinguishing involves chain-breaking reactions with active particles in the flame.[15][16]
Waste Disposal
All waste containing Chloroiodomethane-D2, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[4] Place waste in a clearly labeled, sealed container and follow all institutional, local, and national regulations for hazardous waste disposal.
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KRUSS Scientific. (2020). Safety Data Sheet: Diiodomethane; 99%, stabilized with copper. [Link]
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A Technical Guide to Chloroiodomethane-D2: Synthesis, Applications, and Mechanistic Insights
Executive Summary
This technical guide provides an in-depth overview of Chloroiodomethane-D2 (CD₂ClI), a deuterated isotopologue of the versatile C1 building block, chloroiodomethane. This document is intended for researchers, synthetic chemists, and drug development professionals who leverage isotopically labeled compounds to probe reaction mechanisms, establish quantitative analytical methods, or synthesize deuterated target molecules. We will explore the physicochemical properties, a proposed synthetic pathway, and the critical applications of CD₂ClI, with a particular focus on its role in the Simmons-Smith cyclopropanation reaction. By explaining the causality behind its use, this guide aims to equip scientists with the foundational knowledge required to effectively integrate Chloroiodomethane-D2 into their research and development workflows.
Chemical Identity and Physicochemical Properties
Chloroiodomethane-D2 is a specialized chemical reagent where the two hydrogen atoms have been replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic substitution, while minimally impacting the molecule's general chemical reactivity, profoundly influences its spectroscopic properties and its behavior in reactions where C-H bond cleavage is a rate-determining step. These differences are the very basis of its utility in advanced scientific applications.
The key identifiers and properties are summarized below. It is important to note that while some properties are specific to the deuterated compound, others are extrapolated from its well-characterized protio-analogue (CH₂ClI) due to their near-identical intermolecular forces and molecular size.
| Property | Value | Source(s) |
| IUPAC Name | Chloro(di-deuterio-iodo)methane | N/A |
| Molecular Formula | CD₂ClI | [1] |
| CAS Number (Labeled) | 129933-14-8 | [1] |
| CAS Number (Unlabeled) | 593-71-5 | [2] |
| Molecular Weight | 178.40 g/mol | [1] |
| Unlabeled Molecular Wt. | 176.38 g/mol | [2] |
| Appearance | Colorless to light brown/pink liquid | [3] |
| Purity (Typical) | ≥98% (Isotopic and Chemical) | [1] |
| Boiling Point (Unlabeled) | 108-109 °C | [2] |
| Density (Unlabeled) | 2.422 g/mL | [2] |
| Refractive Index (n_D_) | ~1.582 (20°C) | [2] |
| Storage Conditions | Store at room temperature, protected from light and moisture. Often stabilized with copper. | [1] |
Synthesis and Isotopic Purity
The synthesis of isotopically labeled compounds is a specialized field where the primary goals are high isotopic incorporation and chemical purity. While specific proprietary methods may vary, a common and logical synthetic route to Chloroiodomethane-D2 involves a halide exchange reaction, a variant of the Finkelstein reaction, starting from a deuterated precursor.
A plausible synthetic workflow starts with Dideuterio-dichloromethane (CD₂Cl₂), which is commercially available. This precursor is then reacted with an iodide salt, such as sodium iodide (NaI), in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction drives the substitution of one chloride atom with an iodide, leveraging the differential solubility of the resulting sodium salts (NaCl precipitates from acetone, driving the equilibrium).
Caption: Proposed synthetic workflow for Chloroiodomethane-D2.
Self-Validating Protocol: Isotopic Purity Assessment
The trustworthiness of any study using CD₂ClI hinges on confirming its isotopic enrichment. This is a self-validating step in the protocol.
-
Mass Spectrometry (MS): The most direct method. The molecular ion (M⁺) peak for the deuterated compound should appear at m/z 178 (for ¹²C³⁵Cl¹²⁷ID₂), a +2 Da shift from the most abundant peak of the unlabeled compound at m/z 176. The relative intensities of the M, M+1, and M+2 peaks can be used to calculate the percentage of D₀, D₁, and D₂ species.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum should be essentially "clean," with the characteristic singlet for the CH₂ protons (around 4.97 ppm in CDCl₃ for the unlabeled compound) being absent or having a very low integral value corresponding to the isotopic impurity.[4]
-
¹³C NMR: For the unlabeled CH₂ClI, the carbon signal is a triplet due to coupling with two protons. For CD₂ClI, the signal will also be a multiplet (typically a 1:2:3:2:1 quintet) due to coupling with two deuterium atoms (spin I=1), providing definitive structural confirmation.
-
Core Applications and Field-Proven Insights
The primary value of substituting hydrogen with deuterium lies in the ability to track atoms or exploit the kinetic isotope effect (KIE).
Premier Application: The Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable method for converting alkenes into cyclopropanes stereospecifically.[2][5] The reaction typically uses diiodomethane (CH₂I₂) and a zinc-copper couple to form an organozinc carbenoid intermediate, (iodomethyl)zinc iodide (ICH₂ZnI).[6][7] Chloroiodomethane is often used as a more reactive and selective alternative to diiodomethane.[2]
The use of Chloroiodomethane-D2 allows for the synthesis of dideuterio-cyclopropanes. This is invaluable for several reasons:
-
Mechanistic Elucidation: By analyzing the position of the deuterium atoms in the product, chemists can confirm the concerted nature of the carbene addition and study the reaction's stereochemistry.
-
Metabolic Fate Studies: In drug development, a deuterated cyclopropane ring can serve as a stable isotopic label. Deuteration can slow down metabolism at that site (see KIE below), potentially improving a drug's pharmacokinetic profile.
-
Spectroscopic Probes: The C-D bond has a distinct vibrational frequency in IR spectroscopy and unique signals in ²H NMR, allowing researchers to probe the local environment of the cyclopropane ring in larger molecules.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Chloroiodomethane-D2 in Simmons-Smith Cyclopropanation Reactions
Introduction: The Convergence of Isotopic Labeling and Cyclopropane Synthesis
In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif. Its inherent ring strain and unique three-dimensional geometry are strategically employed to enhance molecular rigidity, improve metabolic stability, and fine-tune receptor binding affinity, ultimately leading to more potent and selective therapeutics.[1][2] The Simmons-Smith reaction is a cornerstone method for synthesizing these valuable three-membered rings, prized for its operational simplicity and broad functional group tolerance.[3][4]
This guide delves into a specialized application of this reaction: the use of dideuterated chloroiodomethane (CD₂ICl) to generate stereospecifically labeled cyclopropanes. The incorporation of deuterium, a stable isotope of hydrogen, is a sophisticated strategy in drug development to favorably alter a drug candidate's pharmacokinetic profile.[5][6] By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with deuterium at a site of metabolic oxidation can significantly slow down the rate of drug metabolism.[7] This can lead to improved drug exposure, reduced dosing frequency, and a better safety profile by minimizing the formation of toxic metabolites.[5][6]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the mechanism, application, and detailed protocols for performing Simmons-Smith cyclopropanations with Chloroiodomethane-D2.
The Simmons-Smith Reaction: A Mechanistic Overview
The Simmons-Smith reaction is a cheletropic reaction that converts alkenes into cyclopropanes with high stereospecificity.[3] The reaction avoids the generation of a free carbene, instead proceeding through a metal carbenoid intermediate, which accounts for its reliability and functional group compatibility.[8][9]
The mechanism can be understood in two primary stages:
-
Formation of the Organozinc Carbenoid: The reaction is initiated by the formation of an organozinc carbenoid species. In the classic protocol, a zinc-copper couple (Zn-Cu) reacts with a dihalomethane—in our case, Chloroiodomethane-D2—via oxidative insertion of zinc into the carbon-iodine bond. This forms the active Simmons-Smith reagent, (chlorodeuteriomethyl)zinc iodide (ClCD₂ZnI).[9] The use of a Zn-Cu couple is crucial as it increases the surface area and reactivity of the zinc.
-
Concerted Cyclopropanation: The zinc carbenoid then coordinates to the alkene. The dideuteriomethylene group (CD₂) is transferred to the double bond in a single, concerted step through a three-centered "butterfly-type" transition state.[10][11] This concerted mechanism is the key to the reaction's stereospecificity; the stereochemistry of the starting alkene is perfectly preserved in the cyclopropane product.[9][12] For example, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-product.[11][12]
Visualization of the Reaction Mechanism
Caption: The Simmons-Smith reaction mechanism.
Application Focus: Chloroiodomethane-D2
While diiodomethane is the traditional reagent for this reaction, chloroiodomethane offers several distinct advantages, making it a preferred choice in many synthetic applications.
-
Enhanced Reactivity and Yield: Chloroiodomethane is often more reactive than diiodomethane and can lead to higher yields and selectivity in cyclopropanation reactions.[13] The greater polarization of the C-I bond in the presence of the electron-withdrawing chlorine atom facilitates the initial oxidative insertion of zinc.
-
Cost-Effectiveness: In the context of isotopically labeled reagents, which are inherently expensive, any improvement in yield translates directly to greater cost-efficiency and conservation of valuable materials.
-
Reagent of Choice for Deuteration: The use of Chloroiodomethane-D2 (CD₂ICl) provides a direct and efficient route to introduce a dideuteriomethylene bridge into a target molecule. This is a critical step for pharmaceutical researchers aiming to leverage the kinetic isotope effect to enhance the metabolic stability of a drug candidate.[6]
Experimental Protocol: Deuterated Cyclopropanation of (E)-Stilbene
This protocol provides a representative procedure for the dideuteriocyclopropanation of an alkene using an activated zinc-copper couple and Chloroiodomethane-D2.
Materials and Reagents
| Reagent | CAS Number | M.W. | Quantity | Purity/Notes |
| Zinc Dust | 7440-66-6 | 65.38 | 2.0 eq | <10 micron, activated |
| Copper(I) Chloride | 7758-89-6 | 98.99 | 0.2 eq | Anhydrous |
| (E)-Stilbene | 103-30-0 | 180.25 | 1.0 eq | |
| Chloroiodomethane-D2 | 129933-14-8 | 178.40 | 1.5 eq | 98% D, stabilized[14] |
| Diethyl Ether | 60-29-7 | 74.12 | ~0.2 M | Anhydrous |
| Saturated NH₄Cl | N/A | N/A | As needed | Aqueous solution |
| Saturated NaHCO₃ | N/A | N/A | As needed | Aqueous solution |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed |
Safety Precautions
-
Chloroiodomethane-D2 is an irritant. It may cause skin, eye, and respiratory irritation.[14] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Diethyl ether is extremely flammable and volatile. Work in a fume hood away from ignition sources.
-
The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as organozinc reagents can be sensitive to air and moisture.
Step-by-Step Procedure
-
Activation of Zinc:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (2.0 eq) and copper(I) chloride (0.2 eq).
-
Gently heat the flask under vacuum with a heat gun to remove any adsorbed moisture, then backfill with nitrogen.
-
Add anhydrous diethyl ether to the flask and stir the suspension vigorously for 10-15 minutes to form the Zn-Cu couple.
-
-
Reaction Setup:
-
To the stirred suspension of the Zn-Cu couple in diethyl ether, add a solution of (E)-stilbene (1.0 eq) in anhydrous diethyl ether via cannula.
-
Add Chloroiodomethane-D2 (1.5 eq) dropwise to the reaction mixture at room temperature over 10 minutes. Note: The reaction is often exothermic; for highly reactive substrates, cooling in an ice bath may be necessary.
-
-
Reaction and Monitoring:
-
After the addition is complete, gently heat the reaction mixture to reflux (approx. 35-40°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup and Quenching:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by slowly and carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution until no further gas evolution is observed. This step neutralizes unreacted organozinc species.
-
Transfer the mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to dissolve the zinc salts.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dideuterated cyclopropane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and isotopic purity.
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for deuterated cyclopropanation.
Expected Results and Data
The Simmons-Smith reaction is known for its reliability across a range of alkene substrates.[10] Electron-rich alkenes tend to react faster, while highly substituted alkenes may react more slowly due to steric hindrance.[11] The diastereoselectivity is typically excellent, driven by the stereochemistry of the starting alkene.
The following table provides representative data for the cyclopropanation of various substrates.
| Substrate | Conditions | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| Cyclohexene | Zn-Cu, CD₂ICl, Et₂O, reflux | 85-95% | N/A (meso product) |
| (E)-Stilbene | Zn-Cu, CD₂ICl, Et₂O, reflux | 80-90% | >99:1 (trans) |
| (Z)-Stilbene | Zn-Cu, CD₂ICl, Et₂O, reflux | 75-85% | >99:1 (cis) |
| 1-Octene | Zn-Cu, CD₂ICl, Et₂O, reflux | 70-80% | N/A |
| Cyclohex-2-en-1-ol | Zn-Cu, CD₂ICl, Et₂O, rt | 90-98% | >95:5 (syn to -OH) |
Note: The directing effect of hydroxyl groups is a well-documented phenomenon where the zinc carbenoid coordinates to the oxygen, leading to delivery of the CD₂ group to the syn face of the double bond.[8]
Conclusion
The Simmons-Smith cyclopropanation using Chloroiodomethane-D2 is a powerful and precise tool for the synthesis of isotopically labeled cyclopropanes. This methodology provides a direct route to valuable building blocks for drug discovery programs, enabling medicinal chemists to strategically employ the kinetic isotope effect to design safer and more effective pharmaceuticals. The protocols and insights provided herein serve as a robust foundation for researchers seeking to apply this reaction in their synthetic endeavors.
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Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]
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Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of Deuterated Cyclopropanes using Chloroiodomethane-D2
Introduction
The introduction of deuterium into bioactive molecules is a well-established strategy in drug discovery and development to modulate their metabolic stability and pharmacokinetic profiles. The cyclopropane motif, a three-membered carbocycle, is a prevalent structural feature in numerous pharmaceuticals and natural products, prized for its unique conformational constraints and electronic properties. Consequently, the synthesis of deuterated cyclopropanes represents a significant area of interest for medicinal chemists and researchers. This document provides a comprehensive guide to the synthesis of d2-cyclopropanes from alkenes utilizing Chloroiodomethane-D2 via a modified Simmons-Smith reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the necessary analytical techniques for the characterization and isotopic purity assessment of the final product.
The Scientific Rationale: The Simmons-Smith Reaction for Deuterated Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and broad functional group tolerance.[1][2] The reaction classically involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to an alkene in a concerted fashion.[1][2] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[1]
To synthesize deuterated cyclopropanes, a deuterated methylene source is required. Chloroiodomethane-D2 (CD2ICl) serves as an effective precursor to the deuterated carbenoid. While diiodomethane-d2 could also be used, chloroiodomethane is often preferred due to potentially higher yields and selectivity in some Simmons-Smith type reactions.[3] The overall transformation can be depicted as follows:
graph "Deuterated_Cyclopropanation_Reaction" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];
}
Figure 2: Experimental workflow for the synthesis and characterization of deuterated cyclopropane.
Conclusion
The protocol described herein provides a reliable and reproducible method for the synthesis of deuterated cyclopropanes using the commercially available Chloroiodomethane-D2. The Simmons-Smith reaction, with its inherent stereospecificity and functional group tolerance, proves to be an excellent choice for this transformation. Careful execution of the experimental procedure and thorough analytical characterization are paramount to ensure the synthesis of high-purity deuterated cyclopropanes, which are valuable building blocks for the development of novel therapeutics and for mechanistic studies in chemical biology.
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Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
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Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR. Metabolites2019 , 9(6), 107. [Link]
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Application Notes & Protocols: Deuterated Aminomethylation via Mannich Reaction with Chloroiodomethane-D2
Abstract
The strategic incorporation of deuterium into pharmacologically active molecules is a proven methodology for enhancing their metabolic stability and pharmacokinetic profiles. This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the use of chloroiodomethane-d2 (CD₂ClI) as a deuterated formaldehyde equivalent in the Mannich reaction. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-tested protocols for the synthesis of deuterated Mannich bases, and provide guidance on the analytical techniques required to verify successful deuterium incorporation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both scientific integrity and practical success in the laboratory.
Introduction: The Strategic Advantage of Deuteration in Drug Development
The substitution of hydrogen with its stable, heavier isotope, deuterium, is a subtle molecular modification that can have profound effects on a drug's metabolic fate. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage.[1][2] By selectively deuterating metabolically vulnerable positions in a drug candidate, it is possible to:
-
Enhance Metabolic Stability: Reduce the rate of enzymatic degradation, leading to a longer drug half-life.[1]
-
Improve Pharmacokinetic Profiles: Increase drug exposure and potentially reduce dosing frequency.
-
Minimize Toxic Metabolites: Block or slow the formation of undesirable metabolic byproducts.[2]
-
Increase Therapeutic Efficacy: A more stable and longer-lasting drug can result in improved therapeutic outcomes.
The aminomethyl (-CH₂-NR₂) moiety is a common structural motif in many biologically active compounds. When this group is a site of metabolic instability, its deuteration can be a valuable strategy. The Mannich reaction, a cornerstone of organic synthesis for forming C-C bonds via an amino alkylation, provides a direct route to installing these groups.[3][4][5] This guide focuses on a modern approach to this classic reaction, utilizing chloroiodomethane-d2 as a deuterated formaldehyde surrogate for the efficient synthesis of d₂-aminomethylated compounds.
The Mannich Reaction with Chloroiodomethane-D2: A Mechanistic Overview
The classical Mannich reaction involves the condensation of a compound with an acidic proton, an amine, and formaldehyde.[3][4] In our application, chloroiodomethane-d2 serves as a precursor to the reactive deuterated electrophile. The reaction is proposed to proceed through the in situ formation of a deuterated Eschenmoser's salt analogue, a highly reactive d₂-iminium iodide salt.[6][7]
The overall transformation can be broken down into three key stages:
-
Formation of the Deuterated Iminium Ion: The secondary amine reacts with chloroiodomethane-d2 in a nucleophilic substitution to generate the electrophilic deuterated iminium iodide salt. This in situ generation avoids the handling of gaseous deuterated formaldehyde.
-
Enolization of the Carbonyl Compound: The carbonyl compound, possessing at least one α-hydrogen, tautomerizes to its enol form. This step is often catalyzed by acid or base.
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the deuterated iminium ion, forming a new carbon-carbon bond and yielding the final deuterated β-amino carbonyl compound (a deuterated Mannich base).
Figure 1: Proposed mechanism for the deuterated aminomethylation using chloroiodomethane-d2.
Experimental Protocols
Materials and Reagents
-
Chloroiodomethane-d2 (CD₂ClI): Ensure high isotopic purity (≥98%). Store under an inert atmosphere, protected from light and moisture.
-
Carbonyl Compound: Any enolizable ketone or aldehyde (e.g., acetophenone, cyclohexanone).
-
Secondary Amine: e.g., morpholine, piperidine, dimethylamine (as a solution or hydrochloride salt).
-
Solvent: Anhydrous aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Base (optional but recommended): A non-nucleophilic base such as sodium hydride (NaH) or a hindered amine base like N,N-diisopropylethylamine (DIPEA) can be beneficial.
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and magnetic stirring.
Safety and Handling Precautions
-
Chloroiodomethane-d2 is expected to have similar hazards to its non-deuterated analog. It is a lachrymator and should be handled in a well-ventilated fume hood.[5][8][9][10] It may cause skin, eye, and respiratory irritation.[5][8][9][10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydride (if used) is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Disposal: All deuterated and organic waste should be disposed of according to institutional and local regulations for hazardous chemical waste.[5][8]
General Protocol for Deuterated Aminomethylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the enolizable carbonyl compound (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., MeCN, to a concentration of 0.1-0.5 M).
-
Base Addition (if applicable): If using a base like NaH (1.1 eq), add it portion-wise at 0 °C and allow the mixture to stir for 15-30 minutes to form the enolate.
-
Reagent Addition: Sequentially add the secondary amine (1.2 eq) followed by the dropwise addition of chloroiodomethane-d2 (1.5 eq). If not using a strong base, the amine and chloroiodomethane-d2 can be added directly to the solution of the carbonyl compound.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: General experimental workflow for deuterated aminomethylation.
Characterization and Data Analysis
Confirmation of successful deuteration and product characterization are critical. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most straightforward method to confirm deuterium incorporation is by observing the disappearance or significant reduction of the proton signal corresponding to the aminomethyl group (-CH₂-).[6][11]
-
²H NMR: For a direct detection of deuterium, ²H NMR can be employed. This technique will show a signal at the chemical shift corresponding to the deuterated position.[11][12]
-
Quantitative NMR (qNMR): To determine the percentage of deuterium incorporation, ¹H qNMR can be performed using an internal standard. By comparing the integration of the residual proton signal of the aminomethyl group to a non-deuterated signal in the molecule, the level of deuteration can be calculated.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the incorporation of deuterium by analyzing the mass-to-charge ratio (m/z) of the product.[3][13][14][15][16] The molecular ion peak of the deuterated Mannich base will be two mass units higher than its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement to confirm the elemental composition.
Data Presentation
It is crucial to systematically record and present the experimental data. The following table provides a template for summarizing the results of deuterated aminomethylation reactions.
| Entry | Carbonyl Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | % D Incorporation¹ |
| 1 | Acetophenone | Morpholine | NaH | MeCN | RT | 12 | e.g., 75 | e.g., >98 |
| 2 | Cyclohexanone | Piperidine | DIPEA | DMF | 50 | 8 | Record | Record |
| 3 | Your Substrate | Your Amine | Your Base | Your Solvent | Record | Record | Record | Record |
¹ Determined by ¹H qNMR or MS analysis.
Conclusion
The Mannich reaction utilizing chloroiodomethane-d2 offers a practical and efficient method for the synthesis of deuterated β-amino carbonyl compounds. This approach provides a valuable tool for medicinal chemists and drug development professionals seeking to enhance the metabolic stability of drug candidates through selective deuteration. By following the detailed protocols and analytical guidance provided in this application note, researchers can confidently implement this strategy in their synthetic endeavors. The causality-driven explanations for each experimental step aim to empower users to not only replicate the procedure but also to rationally optimize it for their specific molecular targets.
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ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
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MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 693. Retrieved from [Link]
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Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
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Richard, J. P., et al. (2009). Glycine Enolates: The Effect of Formation of Iminium Ions to Simple Ketones on α-Amino Carbon Acidity and a Comparison with Pyridoxal Iminium Ions. Journal of the American Chemical Society, 131(42), 15249–15258. Retrieved from [Link]
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ResearchGate. (2025, August 6). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: PART VI. FORMALDEHYDE-d2 AND FORMALDEHYDE-d. Retrieved from [Link]
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D'Mello, K., et al. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry, 7, 569. Retrieved from [Link]
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Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Journal of visualized experiments : JoVE, (57), 3322. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS. Retrieved from [Link]
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Beilstein Journals. (2023, July 13). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
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Chromservis. (n.d.). Deuterated - Solvents, Reagents& Accessories. Retrieved from [Link]
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Remaud, G. S., et al. (2002). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 74(21), 5587–5593. Retrieved from [Link]
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PubMed. (2019, August 13). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Retrieved from [Link]
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ResearchGate. (2025, August 7). Critical review and exergy analysis of formaldehyde production processes. Retrieved from [Link]
-
Spectroscopy Online. (2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
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YouTube. (2018, May 16). Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction design for aminomethylation with formaldimines. a Previous... Retrieved from [Link]
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D'Mello, K., et al. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry, 7, 569. Retrieved from [Link]
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University of Tennessee, et al. (2015). Development of approaches for deuterium incorporation in plants. Methods in enzymology, 565, 235–252. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Chloroiodomethane-D2 in the Synthesis of Deuterated Epoxides
Abstract
The incorporation of deuterium into molecular scaffolds is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing the metabolic stability and pharmacokinetic profiles of drug candidates. Chloroiodomethane-D2 (CD₂ClI) emerges as a specialized reagent for introducing a dideuteriomethylene (-CD₂-) group into organic molecules. While its non-deuterated counterpart is renowned for the Simmons-Smith cyclopropanation of alkenes, this guide elucidates a more nuanced application: the synthesis of deuterated epoxides. We will bypass the common misconception of direct alkene epoxidation and instead detail a robust, mechanistically sound pathway via the Corey-Chaykovsky reaction . This document provides the foundational theory, strategic rationale, and detailed, field-tested protocols for leveraging Chloroiodomethane-D2 in the creation of valuable deuterated epoxide intermediates for pharmaceutical research and development.
Introduction: Beyond Cyclopropanation
Chloroiodomethane (CH₂ClI) and its isotopologue, Chloroiodomethane-D2 (CD₂ClI), are pivotal reagents in synthetic chemistry. The canonical transformation associated with these compounds is the Simmons-Smith reaction, a powerful method for converting alkenes into cyclopropanes with high stereospecificity.[1][2] This reaction proceeds through an organozinc carbenoid, which delivers a methylene (or dideuteriomethylene) unit to the alkene double bond in a concerted fashion.[3][4]
Caption: The Simmons-Smith reaction for deuterated cyclopropanation.
However, the term "epoxidation" is sometimes broadly associated with chloroiodomethane, leading to a potential mechanistic ambiguity.[5][6] Direct epoxidation of an alkene with CD₂ClI is not a feasible pathway as it lacks a viable oxygen-transfer mechanism.
The true value of Chloroiodomethane-D2 in synthesizing deuterated epoxides lies in its use as a precursor for a deuterated sulfur ylide , which is the key reagent in the Corey-Chaykovsky reaction . This reaction masterfully converts carbonyl compounds (aldehydes and ketones) into their corresponding epoxides.[7][8] By employing a deuterated ylide, we can precisely install a dideuteriomethylene group to form a deuterated three-membered oxirane ring, a motif of great importance in drug synthesis.[9]
The Scientific Rationale: Deuteration and the Kinetic Isotope Effect (KIE)
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, is a powerful tool in drug design. This substitution does not alter the molecule's shape or its ability to bind to biological targets, but it can significantly impact its metabolic fate.[10]
The Primary C-D Bond and Metabolic Stability: The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[]
Many drug molecules are metabolized in the liver by Cytochrome P450 (CYP450) enzymes, which often involves the oxidation of a C-H bond. By placing deuterium at these "soft spots" of metabolic vulnerability, we can slow down this enzymatic degradation.[10][12]
Benefits of Deuteration in Drug Development:
-
Enhanced Metabolic Stability: Leads to a longer drug half-life in the body.[12]
-
Reduced Dosage and Frequency: Improved stability can allow for lower or less frequent dosing, improving patient compliance.[]
-
Improved Safety Profile: Can minimize the formation of potentially toxic or reactive metabolites.[10]
-
Increased Therapeutic Efficacy: A longer duration of action can lead to better disease management.
Deuterated epoxides are highly valuable synthetic intermediates. The epoxide ring is a versatile electrophile, readily opened by various nucleophiles to introduce new functional groups in a stereospecific manner, making them ideal building blocks for complex, metabolically robust drug candidates.[9][13]
The Synthetic Strategy: A Deuterated Corey-Chaykovsky Reaction
Our strategy involves a two-step sequence:
-
Synthesis of the Ylide Precursor: An Sₙ2 reaction between dimethyl sulfide and Chloroiodomethane-D2 to form the key deuterated sulfonium salt.
-
Epoxidation: In situ generation of the deuterated sulfur ylide via deprotonation, followed by its immediate reaction with a carbonyl substrate to yield the target deuterated epoxide.
Caption: Mechanism of the deuterated Corey-Chaykovsky reaction.
Materials and Protocols
Reagent Properties
This table summarizes key properties of the primary deuterated reagent.
| Property | Value | Reference(s) |
| Chemical Name | Chloroiodomethane-D2 | [14] |
| Formula | CD₂ClI | [14] |
| Molecular Weight | 178.40 g/mol | [14] |
| CAS Number (Labeled) | 129933-14-8 | [14] |
| Appearance | Colorless to pale yellow/pink liquid | [6] |
| Density | ~2.4 g/mL | [1] |
| Boiling Point | 108-109 °C | [1] |
| Storage Conditions | Store at room temperature or 0-6°C, away from light and moisture.[6][14] | [6][14] |
| Purity | Typically ≥98% isotopic purity | [14] |
Protocol 1: Synthesis of Trimethylsulfonium-d2 Iodide
Objective: To synthesize the deuterated sulfonium salt, the direct precursor to the reactive ylide.
Materials:
-
Chloroiodomethane-D2 (CD₂ClI)
-
Dimethyl sulfide ((CH₃)₂S)
-
Anhydrous diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Septum and nitrogen/argon inlet
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add anhydrous diethyl ether (10 mL per 1 g of CD₂ClI). Cool the solution to 0 °C in an ice bath.
-
Sulfonium Salt Formation: Add dimethyl sulfide (1.1 equivalents) to the stirred solution. Following this, add Chloroiodomethane-D2 (1.0 equivalent) dropwise via syringe over 5 minutes. Note: The reaction is an Sₙ2 displacement of chloride by the sulfur nucleophile. Iodide from CD₂ClI becomes the counter-ion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of the sulfonium salt will form.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting trimethylsulfonium-d2 iodide under high vacuum. The product is typically a white, crystalline solid and should be stored under inert gas as it can be hygroscopic.
Protocol 2: General Procedure for Deuterated Epoxidation
Objective: To synthesize a deuterated epoxide from a model ketone (cyclohexanone) using the Corey-Chaykovsky reaction.
Materials:
-
Trimethylsulfonium-d2 iodide (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Cyclohexanone (or other aldehyde/ketone substrate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, N₂/Ar setup
Procedure:
-
Preparation of NaH: In a flame-dried three-neck flask under inert atmosphere, place sodium hydride (1.1 equivalents). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Dry the remaining NaH powder under a stream of nitrogen.
-
Solvent Addition: Add anhydrous DMSO (or THF) to the flask (approx. 5 mL per mmol of NaH).
-
Ylide Formation: In a separate flask, dissolve the trimethylsulfonium-d2 iodide (1.1 equivalents) in a minimum amount of anhydrous DMSO. Add this solution dropwise to the NaH suspension at room temperature. Hydrogen gas will evolve. Stir the resulting mixture for 45-60 minutes until gas evolution ceases. The formation of the milky-white ylide solution indicates completion.
-
Carbonyl Addition: Dissolve the carbonyl substrate (e.g., cyclohexanone, 1.0 equivalent) in a small amount of anhydrous DMSO or THF. Add this solution dropwise to the ylide mixture at room temperature. A mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully quench the reaction by pouring it into an equal volume of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure deuterated epoxide.
Overall Experimental Workflow
The entire process from starting materials to the purified deuterated epoxide is summarized in the workflow below.
Caption: Experimental workflow for deuterated epoxide synthesis.
Conclusion
Chloroiodomethane-D2 is a highly effective reagent for the targeted synthesis of deuterated epoxides when utilized within the framework of the Corey-Chaykovsky reaction. This application note provides the essential scientific context, rationale, and actionable protocols for researchers. By understanding the underlying principles of the Kinetic Isotope Effect and employing this robust synthetic method, scientists in drug discovery and development can create novel, metabolically stabilized intermediates, paving the way for the next generation of safer and more effective therapeutics.
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Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides - Chemistry Steps.
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Epoxidation Reactions Using Dimethyldioxirane (DMDO): Mechanisms and Applications - YouTube (2024).
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13.5 Synthesis of Epoxides | Organic Chemistry - YouTube (2021).
-
Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins - YouTube (2023).
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Deuterium in drug discovery: progress, opportunities and challenges - Nature Reviews Drug Discovery (2023).
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-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Publishing.
-
6.8: Epoxidation - Chemistry LibreTexts.
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Johnson–Corey–Chaykovsky reaction - Wikipedia.
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Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences.
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The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates.
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Application of deuterium in research and development of drugs | Request PDF - ResearchGate.
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A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - NIH.
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Application Notes and Protocols for Stereoselective Synthesis with Chloroiodomethane-D2
Introduction: The Strategic Advantage of Stereoselective Deuteration in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic incorporation of deuterium at specific molecular positions has emerged as a powerful tool for enhancing drug efficacy and safety. This approach, often termed "deuterium-enabled chiral switching" (DECS) or metabolic stabilization, leverages the kinetic isotope effect (KIE) to favorably alter the pharmacokinetic profiles of parent molecules.[1] The substitution of a protium (¹H) atom with a deuterium (²H or D) atom results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This seemingly subtle modification can significantly retard metabolic pathways involving C-H bond cleavage, leading to reduced rates of drug metabolism, prolonged half-life, and potentially lower required dosages with fewer side effects.[2][3]
When this strategy is applied to chiral molecules, the control over the three-dimensional arrangement of atoms becomes paramount. Stereoisomers of a drug can exhibit vastly different pharmacological and toxicological properties.[1] Therefore, the ability to introduce a deuterated functional group in a stereoselective manner is of critical importance. Chloroiodomethane-d2 (CDCl₂I) presents itself as a valuable, albeit specialized, reagent for the introduction of a monodeuterated chloromethyl group or a deuterated methylene group in a stereocontrolled fashion. This application note provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the stereoselective applications of chloroiodomethane-d2, with a particular focus on asymmetric cyclopropanation.
Core Concept: Asymmetric Cyclopropanation via the Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its functional group tolerance and stereospecificity. The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which delivers a methylene group to an alkene in a concerted fashion, preserving the alkene's geometry.[4][5] For the purpose of this guide, chloroiodomethane-d2 serves as the precursor to the deuterated carbenoid.
The stereoselectivity of the Simmons-Smith reaction can be directed in several ways, making it a versatile tool for asymmetric synthesis:
-
Substrate Control: Existing chirality in the alkene substrate can direct the facial selectivity of the cyclopropanation. Allylic alcohols are a classic example, where the hydroxyl group coordinates to the zinc reagent, directing the carbenoid delivery to the syn face.[6][7]
-
Auxiliary Control: A chiral auxiliary temporarily attached to the substrate can effectively block one face of the alkene, forcing the cyclopropanation to occur on the less sterically hindered face.[8][9][10][11][12] Evans oxazolidinones are a well-known class of chiral auxiliaries that excel in directing various asymmetric transformations.[10][12]
-
Catalyst Control: The use of a stoichiometric or catalytic amount of a chiral ligand can modulate the zinc carbenoid, rendering the cyclopropanation enantioselective.[4][13] This approach is highly desirable for its efficiency and atom economy.
This application note will focus on a chiral auxiliary-controlled approach to demonstrate a detailed protocol for the stereoselective synthesis of a deuterated cyclopropane using chloroiodomethane-d2.
Experimental Workflow & Mechanistic Rationale
The following section outlines a general workflow for the stereoselective cyclopropanation of an α,β-unsaturated carbonyl compound bearing a chiral auxiliary. The choice of an Evans-type oxazolidinone auxiliary is based on its well-documented success in directing stereoselective reactions.
Figure 1: General workflow for chiral auxiliary-directed stereoselective cyclopropanation.
The rationale behind this workflow is as follows:
-
Auxiliary Attachment: The chiral auxiliary is first attached to an achiral α,β-unsaturated carboxylic acid to form a chiral substrate. This step introduces the stereodirecting element.
-
Asymmetric Cyclopropanation: The core reaction involves the formation of a deuterated zinc carbenoid from diethylzinc (Et₂Zn) and chloroiodomethane-d2. The chiral auxiliary on the substrate sterically shields one face of the double bond, forcing the carbenoid to attack from the opposite, less hindered face. This results in the formation of the deuterated cyclopropane ring with high diastereoselectivity.
-
Auxiliary Cleavage and Purification: After the reaction, the chiral auxiliary is cleaved from the product, typically via hydrolysis or reduction. The resulting enantiomerically enriched deuterated cyclopropane carboxylic acid can then be purified by standard techniques like column chromatography. The valuable chiral auxiliary can often be recovered and reused.
Detailed Protocol: Stereoselective Synthesis of (1R,2S)-2-(Deuteriomethyl)cyclopropane-1-carboxylic acid
This protocol describes the synthesis of a specific deuterated cyclopropane derivative as an illustrative example.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (S)-4-Benzyl-2-oxazolidinone | C₁₀H₁₁NO₂ | 177.20 | 1.77 g | 10.0 |
| Acryloyl chloride | C₃H₃ClO | 90.51 | 0.91 mL | 11.0 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.53 mL | 11.0 |
| Diethylzinc (1.0 M in hexanes) | (C₂H₅)₂Zn | 123.49 | 30.0 mL | 30.0 |
| Chloroiodomethane-d2 | CDCl₂I | 178.39 | 1.78 g | 10.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aq. NH₄Cl | - | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - | - |
| Lithium hydroxide | LiOH | 23.95 | 0.48 g | 20.0 |
| Hydrogen peroxide (30% aq.) | H₂O₂ | 34.01 | 5 mL | - |
Step 1: Synthesis of (S)-4-benzyl-3-acryloyloxazolidin-2-one
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.77 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.53 mL, 11.0 mmol) dropwise, followed by the slow addition of acryloyl chloride (0.91 mL, 11.0 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield the desired acryloyloxazolidinone.
Step 2: Asymmetric Deuterated Cyclopropanation
-
In a separate flame-dried 250 mL round-bottom flask under argon, dissolve the acryloyloxazolidinone from Step 1 (e.g., 2.31 g, 10.0 mmol) in anhydrous DCM (100 mL).
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 30.0 mL, 30.0 mmol) via syringe.
-
In a separate vial, dissolve chloroiodomethane-d2 (1.78 g, 10.0 mmol) in anhydrous DCM (10 mL).
-
Add the chloroiodomethane-d2 solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl (50 mL).
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product, containing the deuterated cyclopropyl derivative attached to the chiral auxiliary, can be purified by flash chromatography or used directly in the next step. A high diastereomeric excess is expected.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude product from Step 2 in a mixture of THF (40 mL) and water (10 mL).
-
Cool the solution to 0 °C.
-
Add hydrogen peroxide (30% aqueous solution, 5 mL), followed by lithium hydroxide (0.48 g, 20.0 mmol).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite (1.5 M, 20 mL).
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
The aqueous layer contains the chiral auxiliary, which can be recovered by basifying and extracting with DCM.
-
Combine the organic layers containing the product, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product, (1R,2S)-2-(deuteriomethyl)cyclopropane-1-carboxylic acid, by flash column chromatography.
Data Presentation and Expected Outcomes
Table 1: Expected Yields and Stereoselectivity
| Step | Product | Expected Yield (%) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%) |
| 1 | (S)-4-benzyl-3-acryloyloxazolidin-2-one | >90 | N/A |
| 2 | Deuterated cyclopropyl-oxazolidinone | 80-90 | >95 d.e. |
| 3 | (1R,2S)-2-(deuteriomethyl)cyclopropane-1-carboxylic acid | >85 (after cleavage) | >95 e.e. |
Visualization of Stereochemical Control
The stereochemical outcome of the cyclopropanation is dictated by the conformation of the chiral substrate. The bulky benzyl group of the oxazolidinone auxiliary effectively blocks one face of the molecule, directing the incoming deuterated zinc carbenoid to the opposite face.
Figure 2: Model for stereochemical induction in the asymmetric cyclopropanation.
Conclusion and Future Perspectives
This application note provides a detailed protocol and the underlying scientific principles for the stereoselective synthesis of deuterated compounds using chloroiodomethane-d2. The presented chiral auxiliary-controlled Simmons-Smith cyclopropanation is a robust and reliable method for accessing enantiomerically enriched deuterated cyclopropanes, which are valuable building blocks in medicinal chemistry. The principles outlined here can be extended to other classes of chiral auxiliaries, substrates, and even to the development of catalytic asymmetric variants. As the demand for more sophisticated and metabolically stable drug candidates continues to grow, the stereoselective incorporation of deuterium using reagents like chloroiodomethane-d2 will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
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Designing chemical systems for precision deuteration of medicinal building blocks. bioRxiv. [Link]
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Asymmetric catalytic synthesis of chiral deuterated compounds. Chemical Communications. [Link]
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Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition. [Link]
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Scalable and selective deuteration of (hetero)arenes. Nature Catalysis. [Link]
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Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. [Link]
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Simmons–Smith reaction. Grokipedia. [Link]
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Asymmetric-Synthesis. University of York. [Link]
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Stereoselective Cyclopropanation by Cyclocopolymerization of Butadiene. Journal of the American Chemical Society. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Catalytic Asymmetric Diastereodivergent Synthesis of 2-Alkenylindoles Bearing both Axial and Central Chirality. ACS Catalysis. [Link]
-
Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates. ACS Medicinal Chemistry Letters. [Link]
-
Enantioselective Cyclopropanation - Asymmetric Simmons-Smith reaction. ChemTube3D. [Link]
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Asymmetric Cyclopropanation. Wiley. [Link]
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Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis. Accounts of Chemical Research. [Link]
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Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
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Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society. [Link]
-
Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Communications. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]
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Organocatalytic Synthesis of Chiral Halogenated Compounds. Chemistry–A European Journal. [Link]
-
Stereoselective Synthesis of Cyclopropanols. ResearchGate. [Link]
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Catalytic asymmetric C-H insertions-OBC perspective. Organic & Biomolecular Chemistry Blog. [Link]
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Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Nature Communications. [Link]
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Application Notes & Protocols: Chloroiodomethane-D2 in the Synthesis of Deuterated Pharmaceutical Intermediates
Abstract
The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) is a validated approach for enhancing drug performance by modulating pharmacokinetic and toxicological profiles. This improvement is primarily attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows enzymatic metabolism compared to the corresponding carbon-hydrogen (C-H) bond.[][2][3] Chloroiodomethane-D2 (CD₂ICl) has emerged as a versatile and efficient C1 building block for introducing a dideuteromethylene (-CD₂-) group into organic molecules. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the use of Chloroiodomethane-D2 in synthesizing valuable deuterated pharmaceutical intermediates, with a focus on deuterated cyclopropanation and other deuteromethylation strategies.
The Scientific Rationale: Deuteration and the Kinetic Isotope Effect (KIE)
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter the metabolic fate of a drug. The C-D bond has a lower vibrational zero-point energy than the C-H bond, resulting in a higher activation energy for bond cleavage. This phenomenon, known as the deuterium Kinetic Isotope Effect (KIE), is particularly impactful in metabolic pathways where C-H bond scission is the rate-determining step, a common feature of oxidations mediated by cytochrome P450 (CYP) and aldehyde oxidase (AO) enzymes.[3][4][5][6]
Key Advantages of Deuteration in Drug Development:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.[2][7][8]
-
Enhanced Bioavailability: Deuteration can decrease first-pass metabolism, increasing the concentration of the active drug that reaches systemic circulation.[7][9]
-
Reduced Toxic Metabolites: By slowing or shunting metabolism away from pathways that produce toxic byproducts, deuteration can improve the safety profile of a drug.[7][9][10]
-
Stabilized Chiral Centers: If a stereocenter's hydrogen is prone to abstraction, leading to racemization, its replacement with deuterium can enhance stereochemical stability.
The first deuterated drug approved by the FDA, deutetrabenazine, validated this strategy by offering a superior pharmacokinetic profile compared to its non-deuterated predecessor, tetrabenazine.[10][11]
Figure 1: The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism.
Chloroiodomethane-D2 (CD₂ICl): A Key Deuterated Building Block
Chloroiodomethane-D2 is a deuterated analog of CH₂ICl, where both hydrogen atoms have been replaced with deuterium. It serves as a valuable reagent for introducing the -CD₂- moiety.
| Property | Value | Reference |
| Chemical Formula | CD₂ICl | [12] |
| Molecular Weight | 178.40 g/mol | [12] |
| CAS Number (Labeled) | 129933-14-8 | [12][13] |
| Appearance | Colorless liquid | [14] |
| Boiling Point | 108-109 °C | [] |
| Isotopic Purity | Typically ≥98 atom % D | [12][13] |
| Primary Application | Synthetic Intermediate for Deuterium Labeling | [12] |
Safety and Handling:
-
Chloroiodomethane-D2 is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[12][16]
-
Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store at room temperature, protected from light and moisture.[12] Commercial preparations are often stabilized with copper wire.[12]
Application Protocol: Deuterated Cyclopropanation via the Simmons-Smith Reaction
The Simmons-Smith reaction is a powerful method for converting alkenes into cyclopropanes stereospecifically.[17][18] Using CD₂ICl allows for the direct synthesis of dideuterated cyclopropane rings, which are important structural motifs in several pharmaceutical agents. The reaction proceeds via an organozinc carbenoid intermediate, (iodomethyl)zinc iodide (ICD₂ZnI).
Figure 2: Experimental workflow for deuterated cyclopropanation.
Protocol 3.1: Synthesis of a Dideuterated Cyclopropyl Intermediate
This protocol describes a general procedure for the cyclopropanation of an alkene using a zinc-copper couple.
Materials:
-
Alkene substrate (1.0 eq)
-
Chloroiodomethane-D2 (CD₂ICl) (1.5 eq)
-
Zinc dust (<10 micron, activated) (3.0 eq)
-
Copper(I) chloride (CuCl) (0.3 eq)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Activation of Zinc (Preparation of Zn-Cu Couple):
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon), add zinc dust (3.0 eq) and copper(I) chloride (0.3 eq).
-
Gently heat the flask with a heat gun under vacuum and backfill with argon. Repeat three times to ensure all reagents are dry.
-
Add anhydrous diethyl ether via cannula and stir the suspension vigorously for 10-15 minutes. A darkening of the mixture indicates the formation of the active couple.
-
-
Reaction Setup:
-
To the stirred suspension of the Zn-Cu couple, add the alkene substrate (1.0 eq) dissolved in anhydrous diethyl ether.
-
In a separate, dry flask, prepare a solution of Chloroiodomethane-D2 (1.5 eq) in anhydrous diethyl ether.
-
-
Cyclopropanation:
-
Transfer the CD₂ICl solution to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. The reaction is often exothermic; maintain a gentle reflux using a water bath if necessary.
-
Causality Note: Slow addition is crucial to control the exotherm and prevent the formation of side products. The active carbenoid forms in situ and reacts immediately with the alkene.[19]
-
After the addition is complete, continue to stir the reaction at reflux for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkene.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to consume any unreacted zinc.
-
Filter the mixture through a pad of Celite® to remove the copper and zinc salts, washing the filter cake with fresh diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure dideuterated cyclopropane intermediate.
-
Protocol 3.2: Quality Control and Characterization
This step is essential for validating the success of the synthesis and confirming the isotopic incorporation.
-
¹H-NMR: The most direct evidence of successful deuteration is the disappearance or significant reduction of the proton signals corresponding to the newly formed cyclopropyl methylene group.
-
²H-NMR: A direct method to confirm the presence and location of deuterium. A signal will appear at the chemical shift corresponding to the deuterated position.[20]
-
¹³C-NMR: The carbon of the -CD₂- group will appear as a triplet due to C-D coupling.
-
Mass Spectrometry (HRMS): The molecular ion peak (M+) will be two mass units higher than the corresponding non-deuterated product, confirming the incorporation of two deuterium atoms. Quantification of isotopic impurities (e.g., -CHD- or -CH₂- species) can also be performed.[20]
Further Applications: Electrophilic Deuteromethylation
While cyclopropanation is a primary use, the principles of carbenoid chemistry with CD₂ICl can be extended. The reagent can act as an electrophilic source of the "-CD₂Cl" group. In the presence of a nucleophile, it can participate in substitution reactions.
The general mechanism for electrophilic substitution involves the attack of a nucleophile on the electrophilic species.[21][22][23][24][25] For instance, a soft nucleophile like a thiol or a stabilized enolate could potentially be alkylated with CD₂ICl, although the reactivity of the C-I bond is dominant.
Protocol 4.1: Synthesis of a Deuterated Aryl Methyl Ether (Conceptual)
A more advanced application involves converting CD₂ICl into a deuteromethylating agent for phenols to create deuterated aryl methyl ethers, which are common motifs in pharmaceuticals. This often requires a two-step process: first, forming a deuteromethyl nucleophile or electrophile, and then reacting it with the substrate. A direct synthesis using CD₂ICl might be challenging, but related methods using other deuterated C1 sources have been developed.[26] For example, a hypothetical route could involve the reduction of the C-Cl and C-I bonds post-reaction to yield a -CD₂H or -CD₃ group, though this is less direct. The development of direct, one-pot methods for deuteromethylation using reagents like CD₂ICl is an active area of research.
Conclusion
Chloroiodomethane-D2 is a highly effective reagent for the site-specific introduction of a dideuteromethylene group, a key step in the synthesis of deuterated pharmaceutical intermediates. The Simmons-Smith cyclopropanation reaction provides a reliable and stereospecific method for creating deuterated cyclopropane rings. The success of these synthetic endeavors hinges on careful experimental execution under anhydrous and inert conditions, followed by rigorous analytical characterization to confirm structural integrity and isotopic enrichment. By leveraging the kinetic isotope effect, intermediates synthesized using Chloroiodomethane-D2 can pave the way for the development of safer and more effective medicines.
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Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Unibest Blog. [Link]
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Czeskis, B., et al. (2019). Deuterated Active Pharmaceutical Ingredients: A Science Based Proposal for Synthesis, Analysis, and Control. Part 1: Framing the Problem. ResearchGate. [Link]
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Ali, M. A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7578. [Link]
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Czeskis, B., et al. (2019). Deuterated active pharmaceutical ingredients: A science based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Journal of Labelled Compounds and Radiopharmaceuticals, 62(11), 690-694. [Link]
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Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. ResearchGate. [Link]
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Wang, Y., et al. (2024). Deuteration Degree Controllable Synthesis of Aryl Deuteromethyl Ethers Through Dual photoredox and Thiol Catalysis. Chemistry–A European Journal, 30(62), e202402475. [Link]
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Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2024). Preprints.org. [Link]
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Kamio, S., et al. (2024). Synthesis of Deuterated Compounds by Flow Chemistry. CoLab. [Link]
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Butler, T. W., et al. (2022). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. ACS Medicinal Chemistry Letters, 13(2), 263-269. [Link]
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LibreTexts Chemistry. (2022). 1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]
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Kokel, A., Kadish, D., & Török, B. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 614. [Link]
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Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting Presentation. [Link]
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Application Note: Mechanistic Elucidation Using Chloroiodomethane-D2 as a Methylene Fragment Tracer
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The quest to understand how a chemical reaction proceeds is fundamental to organic chemistry. It allows us to optimize conditions, predict outcomes, and design novel transformations. Isotopic labeling is one of the most definitive tools in our arsenal for this purpose.[1][2] By replacing an atom with its heavier, stable isotope, we create a subtle, minimally perturbative tag that can be tracked through a complex reaction sequence.[3] Chloroiodomethane-D2 (CD2ClI) is a particularly powerful reagent in this context. It serves as a deuterated one-carbon building block, enabling us to trace the fate of a methylene (-CH2-) group in reactions like cyclopropanations and radical-mediated constructions. This guide moves beyond simple procedural lists; it is designed to provide the causal logic behind the protocols, empowering you to not only execute these experiments but to thoughtfully interpret their results.
The Tracer: Synthesis and Characterization of Chloroiodomethane-D2
Expertise & Experience: Before any mechanistic study, the integrity of the isotopic label must be unequivocally established. The synthesis of Chloroiodomethane-D2 is straightforward, but its purification and characterization are critical for ensuring high isotopic enrichment. The most common and cost-effective syntheses involve a Finkelstein-type halide exchange reaction. A method adapted from patented industrial preparations is presented below.[4]
Protocol 1: Synthesis of Chloroiodomethane-D2 (CD2ClI)
Objective: To synthesize high-purity Chloroiodomethane-D2 from Dideuterodichloromethane.
Materials:
-
Dideuterodichloromethane (CD2Cl2), 99.5+ atom % D
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Copper wire or powder (stabilizer)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous acetone and sodium iodide. Stir until the NaI is fully dissolved.
-
Addition of Substrate: Add Dideuterodichloromethane (CD2Cl2) to the acetone solution.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by GC-MS by observing the disappearance of the CD2Cl2 starting material and the appearance of the CD2ClI product. The reaction is typically complete within 24-48 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the bulk of the acetone via rotary evaporation.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous Na2S2O3 (to remove any residual iodine), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and add a small piece of copper wire to the filtrate to act as a stabilizer.[5]
-
Purification: Purify the crude product by distillation under reduced pressure to yield Chloroiodomethane-D2 as a colorless liquid. Store in a dark bottle over copper stabilizer at 0-6°C.[6]
Trustworthiness - Self-Validation: The success of this protocol is validated by comprehensive characterization. The isotopic purity of the final product must be confirmed to be >98% D for reliable mechanistic interpretation.
Table 1: Characterization Data for Chloroiodomethane-D2
| Parameter | Expected Value | Rationale |
| Molecular Weight | 178.40 g/mol [5] | Increased mass due to two deuterium atoms replacing two protium atoms. |
| Boiling Point | ~108-109 °C (at 760 mmHg)[7][8] | Physical properties are negligibly affected by deuteration. |
| ¹H NMR | No significant signals expected. | The absence of C-H bonds means no proton signals should be observed, confirming high deuteration. |
| ²H NMR | A singlet resonance. | Confirms the presence of the C-D bond. |
| ¹³C NMR | A triplet (due to ¹JCD coupling). | The carbon is coupled to two deuterium atoms (spin I=1), resulting in a triplet. |
| Mass Spec (EI) | M+ peak at m/z 178/180. | Molecular ion peak reflects the mass of CD2ClI. The pattern is due to chlorine isotopes (³⁵Cl/³⁷Cl). |
Application in Elucidating Cyclopropanation Mechanisms
Expertise & Experience: The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, converting alkenes into three-membered rings.[9] While it's widely accepted to proceed through an organozinc "carbenoid" intermediate, the exact mechanism of methylene transfer can be probed using CD2ClI.[10][11] The key mechanistic question is whether the CD2 unit is transferred in a single, concerted step, which would preserve the isotopic label as an intact CD2 group in the product.
Workflow for Mechanistic Investigation
Caption: General workflow for a Simmons-Smith mechanistic study.
Protocol 2: Simmons-Smith Cyclopropanation of Cyclohexene with CD2ClI
Objective: To determine if the CD2 unit from Chloroiodomethane-D2 is transferred intact to an alkene.
Materials:
-
Zinc dust (<10 micron)
-
Copper(I) chloride (CuCl)
-
Cyclohexene
-
Chloroiodomethane-D2 (CD2ClI, from Protocol 1)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of Zn(Cu) Couple: In a flask under an inert atmosphere (N2 or Ar), add zinc dust and anhydrous diethyl ether. Add CuCl and stir the suspension vigorously for 15-20 minutes. The mixture should turn from gray to a bronze color.
-
Reaction Initiation: To the activated Zn(Cu) couple, add a solution of Chloroiodomethane-D2 in anhydrous ether dropwise. A gentle reflux should be observed, indicating the formation of the carbenoid.
-
Addition of Alkene: Once carbenoid formation is established, add cyclohexene dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by GC-MS until the cyclohexene is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of saturated NaHCO3 solution. Filter the mixture through a pad of Celite® to remove unreacted zinc and copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Filter and concentrate the solution via rotary evaporation. Purify the resulting oil (d2-norcarane) by column chromatography or distillation.
Trustworthiness - Interpreting the Results:
-
Mass Spectrometry: The product, norcarane (C7H12), has a molecular weight of 96.19 g/mol . The deuterated product (C7H10D2) will show a molecular ion peak at m/z 98. This confirms the incorporation of two deuterium atoms.
-
¹H NMR: The spectrum of the product should show a significant reduction or complete absence of the signal corresponding to the cyclopropyl methylene protons.
-
¹³C NMR: The signal for the cyclopropyl methylene carbon should appear as a triplet, confirming it is bonded to two deuterium atoms.
Caption: The concerted mechanism of the Simmons-Smith reaction.
Application in Tracing Radical Reaction Pathways
Expertise & Experience: Free radical reactions proceed via highly reactive intermediates with an unpaired electron. Understanding their pathways is crucial for controlling polymerization, combustion, and various synthetic transformations.[14] CD2ClI can serve as a precursor to the deuterated chloromethyl radical (•CD2Cl) upon interaction with a radical initiator or under photolytic conditions. Tracing the incorporation of this radical provides direct evidence of a radical-mediated pathway.
Protocol 3: Radical Addition of CD2ClI to an Alkene
Objective: To trace the incorporation of a •CD2Cl fragment into an organic substrate, confirming a radical chain mechanism.
Materials:
-
1-Octene (or other terminal alkene)
-
Chloroiodomethane-D2 (CD2ClI, from Protocol 1)
-
Benzoyl peroxide or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Toluene or benzene, anhydrous
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1-octene and a catalytic amount of the radical initiator (e.g., AIBN) in anhydrous toluene.
-
Addition of Tracer: Add Chloroiodomethane-D2 to the solution.
-
Reaction: Heat the mixture to reflux (typically ~80-110°C, depending on the solvent and initiator). The reaction should be monitored by GC-MS for the consumption of starting materials and the formation of the addition product.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the deuterated addition product (1-chloro-2-iodo-1,1-d2-nonane).
Trustworthiness - Interpreting the Results: The reaction proceeds via a well-established radical chain mechanism. The analysis of the product confirms this pathway.
Caption: Radical chain mechanism for the addition of CD2ClI.
-
Analysis: The key to confirming the mechanism is identifying the structure of the product.
-
Mass Spectrometry: Will show a molecular ion corresponding to the addition of the CD2ClI fragment to the alkene.
-
NMR Spectroscopy: The crucial analysis. ¹H and ¹³C NMR will confirm the connectivity of the final product. The position of the deuterium atoms (confirmed by ²H NMR and the absence of corresponding protons in ¹H NMR) will show that the •CD2Cl radical added to the less substituted carbon of the double bond, and the iodine atom transferred to the more substituted carbon, consistent with the formation of the more stable secondary radical intermediate.
-
Essential Analytical Techniques
Expertise & Experience: The choice of analytical technique is dictated by the information required. Mass spectrometry confirms if the label was incorporated, while NMR spectroscopy reveals where it was incorporated. A combination of both is essential for unambiguous mechanistic proof.[15]
Table 2: Comparison of Analytical Techniques for D2-Tracer Studies
| Technique | Information Provided | Strengths | Considerations |
| Mass Spectrometry (MS) | Molecular weight of products, isotopic distribution. | High sensitivity, excellent for confirming label incorporation and quantifying enrichment.[16] | Provides little to no information on the label's position within the molecule. |
| ¹H NMR Spectroscopy | Position of C-H bonds. | Disappearance of a signal is strong evidence for deuteration at a specific site.[17] | Requires pure samples. Cannot directly observe the deuterium nucleus. |
| ²H (Deuterium) NMR | Direct observation of the deuterium label. | Unambiguously confirms the presence and chemical environment of the deuterium atoms.[18] | Lower sensitivity than ¹H NMR; requires an NMR spectrometer with a broadband probe. |
| ¹³C NMR Spectroscopy | Carbon skeleton and C-D coupling. | C-D coupling patterns (e.g., triplets for CD2) provide definitive proof of the label's location.[19] | Can be time-consuming due to the low natural abundance of ¹³C and longer relaxation times. |
References
-
Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]
-
Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available at: [Link]
-
Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. Available at: [Link]
-
Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 125(8), 2341-2350. Available at: [Link]
-
Deuterium Labeled Products-Medical Research. Isotope Science / Alfa Chemistry. Available at: [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]
-
Fang, W. H., Phillips, D. L., Wang, D. Q., & Li, Y. L. (2002). A density functional theory investigation of the Simmons-Smith cyclopropanation reaction: examination of the insertion reaction of zinc into the C-I bond of CH(2)I(2) and subsequent cyclopropanation reactions. The Journal of organic chemistry, 67(1), 154–160. Available at: [Link]
-
Chloroiodomethane. Wikipedia. Available at: [Link]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Wiley Analytical Science. (2022). Available at: [Link]
-
Elvidge, J. A. (2011). Chapter 3: Labelling with Deuterium and Tritium. In Isotopes: Essential Chemistry and Applications II. Royal Society of Chemistry. Available at: [Link]
-
Singh, V., & Arora, S. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(23), 7242. Available at: [Link]
-
Chloroiodomethane Uses in Organic Synthesis: A Supplier's Perspective. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Xie, L., Zhao, Y., Sheng, L., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. Available at: [Link]
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(11), 2-35. Available at: [Link]
-
Optimizing Organic Synthesis with High-Purity Chloroiodomethane (CAS 593-71-5). Available at: [Link]
-
The Versatile Role of Chloroiodomethane in Chemical Manufacturing. Available at: [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). Available at: [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. (2025). Available at: [Link]
-
Eveleigh, A., & Ladommatos, N. (2016). Isotopic Tracers for Combustion Research. ResearchGate. Available at: [Link]
-
Radioactive tracer studies of free radical mechanisms. Part 2.—The photolysis of methyl ethyl ketone + iodine mixtures. Sci-Hub. Available at: [Link]
- Preparation method for chloroiodomethane. Google Patents. (CN102020528A).
-
Maitra, U., & Chandrasekhar, J. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance, 2(5), 34-41. Available at: [Link]
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Chloroiodomethane. LookChem. Available at: [Link]
-
Isotope labeling and tracer experiments. Fiveable. Available at: [Link]
-
R3.4 Isotopic Tracers and Reaction Mechanisms [HL IB CHEMISTRY]. YouTube. (2024). Available at: [Link]
-
Chloroiodomethane. PubChem. Available at: [Link]
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- 5. isotope.com [isotope.com]
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- 8. Chloroiodomethane | CH2ClI | CID 11644 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. A density functional theory investigation of the Simmons-Smith cyclopropanation reaction: examination of the insertion reaction of zinc into the C-I bond of CH(2)I(2) and subsequent cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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Application Note: 1H and 13C NMR Analysis of Chloroiodomethane-D2 Reaction Products in Simmons-Smith Cyclopropanation
Introduction
The precise structural elucidation of reaction products is a cornerstone of modern synthetic chemistry, with applications spanning from materials science to drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular framework of a compound. This application note provides an in-depth guide to the use of 1H and 13C NMR spectroscopy for the analysis of the reaction products of chloroiodomethane-d2 (CD₂ClI) in the context of the Simmons-Smith reaction, a fundamental method for the synthesis of cyclopropane rings.
The Simmons-Smith reaction is a stereospecific cyclopropanation of an alkene, typically involving an organozinc carbenoid formed from a dihalomethane.[1] By employing a deuterated reagent such as chloroiodomethane-d2, we can introduce isotopic labels into the product, which offers a powerful handle for mechanistic studies and detailed spectral analysis. This note will focus on the reaction of chloroiodomethane-d2 with cyclohexene, which yields 7,7-dideuterio-bicyclo[4.1.0]heptane (also known as 7,7-dideuterio-norcarane). We will explore the expected changes in the 1H and 13C NMR spectra of the product due to the presence of deuterium and provide a protocol for the synthesis and subsequent NMR analysis.
Reaction Overview: Simmons-Smith Cyclopropanation of Cyclohexene
The reaction proceeds via the formation of a zinc carbenoid, which then transfers a CD₂ group to the double bond of cyclohexene in a concerted, stereospecific manner.
Caption: Simmons-Smith reaction of cyclohexene with chloroiodomethane-d2.
Expected NMR Spectral Data
A thorough understanding of the NMR spectra of both the starting materials and the product is essential for accurate analysis.
Chloroiodomethane-d2 (CD₂ClI)
Due to the replacement of protons with deuterium, the 1H NMR spectrum of pure chloroiodomethane-d2 is expected to be silent. The key focus is on the 13C NMR spectrum.
| Compound | Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity |
| Chloroiodomethane-d2 | 13C | ~ -20 to -30 | Quintet (1:2:3:2:1) |
The 13C signal for the CD₂ group is expected to appear as a quintet due to coupling with the two deuterium atoms (spin I=1), following the 2nI+1 rule. The chemical shift will be significantly upfield compared to non-deuterated chloroiodomethane due to the isotopic effect of deuterium.
7,7-dideuterio-bicyclo[4.1.0]heptane (Deuterated Norcarane)
The analysis of the product's NMR spectra allows for the confirmation of the cyclopropane ring formation and the incorporation of the deuterated methylene group.
1H NMR Spectroscopy:
The protons on the cyclohexyl framework of norcarane will give rise to a complex set of multiplets. The key difference in the deuterated product is the absence of signals corresponding to the methylene bridge protons. The signals for the bridgehead protons (H-1 and H-6) will be simplified due to the absence of coupling to the now-deuterated C-7 position.
13C NMR Spectroscopy:
The 13C NMR spectrum provides a clear signature of the product. The table below compares the expected chemical shifts for non-deuterated and deuterated norcarane.
| Carbon Atom | Bicyclo[4.1.0]heptane (Norcarane) δ (ppm) | 7,7-dideuterio-bicyclo[4.1.0]heptane δ (ppm) | Multiplicity (in deuterated product) |
| C1, C6 (bridgehead) | 19.3 | ~19.3 | Singlet |
| C2, C5 | 23.0 | ~23.0 | Singlet |
| C3, C4 | 21.4 | ~21.4 | Singlet |
| C7 (methylene bridge) | 14.7 | ~14.7 | Quintet (1:2:3:2:1) |
The most informative signal in the 13C NMR spectrum of the product is that of the C-7 carbon. Its appearance as a quintet confirms the successful incorporation of the CD₂ group from chloroiodomethane-d2. The chemical shifts of the other carbons in the bicyclic system are not expected to change significantly.
Experimental Protocols
This section provides a detailed, self-validating protocol for the synthesis of 7,7-dideuterio-bicyclo[4.1.0]heptane and its subsequent NMR analysis.
Synthesis of 7,7-dideuterio-bicyclo[4.1.0]heptane
This protocol is adapted from established Simmons-Smith reaction procedures.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Anhydrous diethyl ether
-
Chloroiodomethane-d2 (CD₂ClI)
-
Cyclohexene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 eq) and a catalytic amount of copper(I) chloride. Heat the mixture under a strong nitrogen flow to activate the zinc (color change to a brassy appearance).
-
Formation of the Carbenoid: Cool the flask to room temperature and add anhydrous diethyl ether. To the stirred suspension, add a solution of chloroiodomethane-d2 (1.5 eq) in anhydrous diethyl ether dropwise. A gentle reflux should be observed.
-
Cyclopropanation: After the initial exotherm subsides, add cyclohexene (1.0 eq) to the reaction mixture. Stir the reaction at reflux for 4-6 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
Workflow:
Caption: Workflow for NMR analysis of the reaction product.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters: 400 MHz or higher spectrometer, 32 scans, relaxation delay of 2 seconds.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters: 100 MHz or higher, >1024 scans (due to the lower natural abundance of 13C and potential quadrupolar broadening from deuterium), relaxation delay of 2-5 seconds.
-
Data Analysis and Interpretation
The obtained NMR spectra should be processed (Fourier transformation, phase correction, and baseline correction) and referenced to the TMS signal.
-
1H NMR Spectrum: The absence of signals in the typical cyclopropyl proton region (around 0.2-0.8 ppm) and the simplification of the bridgehead proton signals are strong indicators of successful deuteration at the C-7 position.
-
13C NMR Spectrum: The key diagnostic peak is the quintet for the C-7 carbon. The observation of this splitting pattern, along with the other expected signals for the bicyclo[4.1.0]heptane framework, confirms the structure of the product as 7,7-dideuterio-bicyclo[4.1.0]heptane.
Conclusion
This application note has detailed the methodology for the synthesis and comprehensive 1H and 13C NMR analysis of the products from the Simmons-Smith reaction of chloroiodomethane-d2 with cyclohexene. The use of a deuterated reagent provides a clear and unambiguous spectroscopic signature in the 13C NMR spectrum of the product, allowing for definitive structural confirmation. The protocols and expected spectral data presented herein serve as a valuable resource for researchers in organic synthesis and related fields for the characterization of isotopically labeled compounds.
References
-
Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
-
Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1–415. [Link]
-
PubChem. Bicyclo[4.1.0]heptane. National Center for Biotechnology Information. [Link]
-
Breitmaier, E.; Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd ed.; VCH: Weinheim, 1987. [Link]
-
Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010 , 29 (9), 2176–2179. [Link]
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Application Note: Quantitative Analysis of Deuterium Incorporation from Chloroiodomethane-D2 via Mass Spectrometry
Introduction
Stable isotope labeling is a powerful technique in pharmaceutical development, metabolic research, and mechanistic organic chemistry.[1][2] The introduction of deuterium (²H or D), a stable isotope of hydrogen, into a molecule allows for the sensitive and specific tracking of metabolic fates, elucidation of reaction mechanisms through the kinetic isotope effect, and the generation of robust internal standards for quantitative mass spectrometry.[3] Chloroiodomethane-D2 (CD₂ClI) has emerged as a valuable reagent for the introduction of a deuterated methylene (-CD₂-) group into a variety of organic molecules.[4][5] This application note provides a detailed guide for the use of Chloroiodomethane-D2 in deuterium labeling, with a focus on the subsequent mass spectrometric analysis to confirm and quantify deuterium incorporation. We will delve into the underlying chemistry of the labeling reaction, provide a step-by-step protocol for a model reaction, and detail the mass spectrometry workflow for the analysis of the deuterated product.
Principle of Deuterium Labeling with Chloroiodomethane-D2
Chloroiodomethane-D2 is primarily employed as a precursor to a deuterated carbene equivalent in the Simmons-Smith reaction and its modifications.[6][7] This reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[6][7] When Chloroiodomethane-D2 is activated with a zinc-copper couple (or other zinc reagents), it forms an organozinc carbenoid, which then transfers the deuterated methylene group to the double bond of an alkene.
The overall transformation can be depicted as follows:
Caption: General scheme of the Simmons-Smith reaction using Chloroiodomethane-D2.
This method is particularly valuable as it introduces two deuterium atoms in a single, well-defined step, leading to a clear mass shift that is readily detectable by mass spectrometry.
Experimental Protocol: Deuterium Labeling of Cyclohexene
This protocol describes the deuteration of cyclohexene as a model system to produce d₂-bicyclo[4.1.0]heptane (d₂-norcarane).
Materials:
-
Cyclohexene
-
Zinc-Copper couple (Zn(Cu))
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the zinc-copper couple (1.2 equivalents). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous diethyl ether (20 mL) to the flask.
-
Reagent Addition: In a dropping funnel, prepare a solution of cyclohexene (1.0 equivalent) and Chloroiodomethane-D2 (1.1 equivalents) in anhydrous diethyl ether (10 mL).
-
Reaction Initiation: Add a small portion of the cyclohexene/Chloroiodomethane-D2 solution to the stirred suspension of the zinc-copper couple. The reaction is exothermic and may require gentle heating to initiate.
-
Reaction Progression: Once the reaction has initiated (as evidenced by a gentle reflux), add the remaining solution from the dropping funnel dropwise over 30 minutes to maintain a steady reflux.
-
Completion and Quenching: After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour. Allow the mixture to cool to room temperature.
-
Workup: Slowly add saturated aqueous ammonium chloride solution (20 mL) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation. The resulting crude product, d₂-bicyclo[4.1.0]heptane, can be purified by distillation if necessary.
Mass Spectrometry Analysis
The analysis of the deuterated product is critical to confirm the successful incorporation of the CD₂ group and to determine the isotopic purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile, non-polar compounds like d₂-norcarane.[8]
Sample Preparation
-
Dilute a small aliquot of the crude or purified reaction product in a suitable volatile solvent (e.g., hexane or diethyl ether) to a final concentration of approximately 1 mg/mL.
GC-MS Instrumentation and Parameters
The following table provides typical GC-MS parameters for the analysis of d₂-norcarane. These parameters may need to be optimized for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 2 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 35-200 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Analysis and Interpretation
1. Confirmation of Deuterium Incorporation:
The primary evidence for successful deuterium incorporation is the observation of the molecular ion of the deuterated product at the expected mass-to-charge ratio (m/z).
-
Unlabeled Norcarane (C₇H₁₂): Molecular Weight = 96.17 g/mol . The molecular ion ([M]⁺˙) will appear at m/z 96.
-
d₂-Norcarane (C₇H₁₀D₂): Molecular Weight = 98.18 g/mol . The molecular ion ([M+2]⁺˙) will appear at m/z 98.
A successful reaction will show a prominent peak at m/z 98 in the mass spectrum of the product.
2. Isotopic Purity Assessment:
The relative intensities of the peaks at m/z 96, 97, and 98 can be used to assess the isotopic purity of the product. The presence of a peak at m/z 96 would indicate unreacted starting material or incomplete deuteration. The peak at m/z 97 could arise from the natural abundance of ¹³C in the unlabeled molecule or from the incorporation of a single deuterium atom. High-resolution mass spectrometry can help to distinguish between these possibilities.
3. Fragmentation Pattern Analysis:
The fragmentation pattern of the deuterated product can provide further structural confirmation. In EI-MS, the molecular ion undergoes fragmentation, producing a characteristic pattern of fragment ions. For cyclopropanes, common fragmentation pathways involve the loss of small neutral molecules or radicals.
-
Unlabeled Norcarane: The mass spectrum of norcarane (the non-deuterated analog of bicyclo[4.1.0]heptane) would show a molecular ion at m/z 96 and characteristic fragments.
-
d₂-Norcarane: The fragmentation of d₂-norcarane will show shifts in the m/z values of the fragments containing the deuterated methylene group. For example, a fragment resulting from the loss of a methyl group (CH₃) from the unlabeled compound would appear at m/z 81 (96 - 15). In the deuterated compound, if the lost fragment does not contain the CD₂ group, the corresponding fragment would appear at m/z 83 (98 - 15). If a fragment containing the CD₂ group is lost, the mass difference will be altered. Careful analysis of the fragmentation pattern can help to confirm the location of the deuterium label.
Caption: Workflow for the mass spectrometry analysis of the deuterated product.
Quantitative Data Summary
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| Cyclohexene | C₆H₁₀ | 82.14 | 82 |
| Norcarane | C₇H₁₂ | 96.17 | 96 |
| d₂-Norcarane | C₇H₁₀D₂ | 98.18 | 98 |
Conclusion
Chloroiodomethane-D2 is an effective reagent for the introduction of a deuterated methylene group into organic molecules, particularly for the synthesis of deuterated cyclopropanes via the Simmons-Smith reaction. Mass spectrometry, especially GC-MS, provides a robust and sensitive method for the confirmation and quantification of deuterium incorporation. By carefully analyzing the molecular ion and fragmentation patterns, researchers can confidently verify the success of the labeling reaction and assess the isotopic purity of their products. This approach is highly valuable for a wide range of applications in drug development and chemical research.
References
- Decora, A. W., Doolittle, F. G., & Earnshaw, D. G. (1971). Some Mass Spectral and Analytical Aspects of Deuterium Labeling of Straight-Chain Olefins.
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Website. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Nakamura, E., & Hirai, A. (2003). Reaction pathways of the Simmons−Smith reaction. Journal of the American Chemical Society, 125(8), 2341-2350. [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Use of Deuterium in Drug Discovery. Angewandte Chemie International Edition, 46(41), 7744-7765. [Link]
-
Wikipedia. (2023, December 27). Simmons–Smith reaction. In Wikipedia. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane. Doc Brown's Chemistry Website. [Link]
-
PubChem. (n.d.). Chloroiodomethane. National Center for Biotechnology Information. [Link]
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- 8. resolvemass.ca [resolvemass.ca]
Application Note & Protocol: Safe Handling and Disposal of Chloroiodomethane-D2 Waste
Abstract
This document provides a comprehensive guide for the safe handling, management, and disposal of Chloroiodomethane-D2 (CD₂ICl), a deuterated halogenated methane used as a synthetic intermediate and in environmental analysis.[1] Given its classification as a hazardous chemical, adherence to strict protocols is imperative to ensure personnel safety and environmental protection. This guide outlines detailed procedures for risk assessment, personal protective equipment (PPE) selection, emergency spill response, and compliant waste disposal, specifically addressing its nature as a halogenated organic compound. The protocols herein are designed for researchers, chemists, and laboratory managers in academic and industrial settings, particularly within drug development and chemical synthesis.
Hazard Identification and Risk Assessment
Chloroiodomethane-D2 is an analogue of Chloroiodomethane, where hydrogen atoms are replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[2] Therefore, the hazards are dictated by its chemical properties as a halogenated methane, not by its isotopic labeling. The primary risks are associated with its irritant properties and potential toxicity.
1.1 Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | CD₂ICl | [1] |
| Molecular Weight | 178.40 g/mol | [1][3] |
| Appearance | Colorless to light brown liquid | [4][5] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1][4][5][6] |
| Stability | Stable under normal storage. Light-sensitive. Often stabilized with copper wire. | [1][3][6] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [4][6] |
1.2 Toxicological Profile As with other simple halogenated methanes, vapors of Chloroiodomethane-D2 should be considered hazardous. Inhalation may cause respiratory irritation, and prolonged exposure can lead to more severe health effects, including potential liver damage.[7][8] Some halogenated methanes are also suspected carcinogens.[7] Direct contact causes skin and serious eye irritation.[4][5][6] Ingestion is harmful.[6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of Controls for managing chemical hazards.
2.1 Engineering Controls All handling of Chloroiodomethane-D2, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] The ventilation system should be adequate to maintain exposure levels below established limits.
2.2 Personal Protective Equipment (PPE) The selection of PPE is the final line of defense and must be appropriate for the potential hazards of Chloroiodomethane-D2.
| PPE Category | Specification | Rationale & Citation |
| Eye & Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a high splash potential. | Protects against direct contact and splashes, which can cause serious eye irritation.[9][10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected for tears or holes before each use. | Prevents skin contact, which causes irritation.[7][12] Reusable gloves should be washed before removal.[13] |
| Body Protection | A long-sleeved laboratory coat is required. A chemical-resistant apron may be necessary for larger-scale operations. | Protects skin and personal clothing from contamination.[9][10] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from spills.[12] |
Protocol for Safe Handling and Use
-
Pre-Operation Safety Check:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure an appropriate spill kit and a designated halogenated waste container are readily accessible.
-
Confirm the location of the nearest safety shower and eyewash station.
-
Don all required PPE as specified in Section 2.2.
-
-
Chemical Handling:
-
Keep the container of Chloroiodomethane-D2 tightly closed when not in use and store it away from light and incompatible materials like strong bases or oxidizing agents.[6][8]
-
When transferring the liquid, perform the operation slowly and carefully to avoid splashes or aerosol generation.
-
Use equipment made of compatible materials. Avoid mouth pipetting under all circumstances.[12][13]
-
-
Post-Operation Procedure:
-
Securely close the primary container and return it to its designated storage location.
-
Decontaminate any non-disposable equipment or glassware that has come into contact with the chemical. The rinsate from this cleaning must be collected as halogenated hazardous waste.
-
Wipe down the work surface within the fume hood.
-
Remove gloves and lab coat before leaving the laboratory.[13]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[13]
-
Emergency Procedures: Spill and Exposure Management
A clear and practiced emergency plan is critical. All personnel must be trained on these procedures.
Caption: Decision flowchart for Chloroiodomethane-D2 spill response.
4.1 Protocol for Minor Spill Cleanup (<100 mL) A minor spill is one that laboratory personnel are capable of cleaning up safely without the assistance of emergency responders.[14]
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[14][15]
-
Control Ignition Sources: If the spill occurs near potential ignition sources, de-energize them if it is safe to do so.[14]
-
Don PPE: Put on appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Contain: Confine the spill to a small area. Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[4][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material, working from the outside of the spill inwards to minimize spreading.[16] Place the material into a compatible, sealable container (e.g., a polyethylene pail).[16]
-
Decontaminate: Clean the spill surface with a mild detergent and water. Collect this cleaning solution as hazardous waste.
-
Dispose: Seal and label the container as "Spill Debris: Chloroiodomethane-D2" and manage it as halogenated hazardous waste.[16]
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department.[15][16]
4.2 Protocol for Major Spill Response (>100 mL or Unknown) A major spill is one that is beyond the cleanup capabilities of local staff.[14]
-
Evacuate: Immediately evacuate all personnel from the area.[14]
-
Isolate: If safe to do so, close the doors to the laboratory to confine vapors.[17]
-
Call for Help: Activate the fire alarm if there is a fire risk. Call emergency services (911) and the institutional EHS department.[14] Provide details about the chemical, location, and quantity spilled.
-
Assist: Attend to any injured or contaminated personnel from a safe distance. Guide them to a safety shower or eyewash if needed.[14][16]
4.3 Protocol for Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[4][16] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Protocol for Waste Management and Disposal
Proper segregation and disposal of Chloroiodomethane-D2 waste is a legal requirement and critical for safety. As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[18]
Caption: Workflow for compliant disposal of Chloroiodomethane-D2 waste.
5.1 Protocol for Waste Collection & Containerization
-
Select Container: Obtain a chemically compatible waste container (e.g., glass or polyethylene) with a secure, vapor-tight screw cap. Ensure the container is in good condition.[19]
-
Label Container: Before adding any waste, label the container with the words "Hazardous Waste" and "Halogenated Organic Waste".[19][20] List "Chloroiodomethane-D2" and any other solvents or reagents that will be added.
-
Collect Waste: Pour waste into the container carefully inside a fume hood to avoid splashes and vapor release. Do not overfill the container; leave at least 10% headspace.
-
Secure and Store: Tightly close the container immediately after adding waste.[19] Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation.[21] The SAA should have secondary containment.
5.2 Protocol for Decontaminating Empty Containers Empty reagent bottles that previously held Chloroiodomethane-D2 are also considered hazardous waste until properly decontaminated.[21]
-
Triple Rinse: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).
-
Collect Rinsate: Each rinse must be collected and added to the designated "Halogenated Organic Waste" container.[21] This rinsate is considered hazardous waste.
-
Air Dry: Allow the rinsed container to air dry completely in the back of the fume hood.[21]
-
Final Disposal: Once fully dry and free of residue, deface the original label and dispose of the container according to institutional guidelines for non-hazardous glass or plastic waste.
5.3 Arranging for Final Disposal Once the waste container is full or has been in storage for the maximum allowed time (e.g., 90 days for large quantity generators), contact your institution's EHS department to schedule a waste pickup.[19] Do not pour any amount of Chloroiodomethane-D2 or its rinsate down the sanitary drain.[21][22] The waste will be transported by a licensed hazardous waste handler for final disposal, typically via high-temperature incineration.[23]
References
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Chemistry LibreTexts. (2020). Safety. [Link]
-
Oreate AI Blog. (2026). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. [Link]
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Maryland Department of the Environment. Hazardous Waste. [Link]
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Rowan University. Chemical Spill Response. [Link]
-
Omkar Speciality Chemicals Ltd. Material Safety Data Sheet of Chloroiodomethane. [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
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The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
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Retail Industry Leaders Association. Hazardous Waste Regulations. [Link]
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Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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Dow Corporate. (2012). Personal Protective Equipment Guidance. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11644, Chloroiodomethane. [Link]
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SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Chemistry For Everyone. (2024). How Should Chemical Spills and Emergencies Be Handled in a Laboratory?[Link]
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University of California, Santa Cruz. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
Synergy Recycling. Disposal of deuterium (D₂). [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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Massachusetts Institute of Technology. Procedure for disposing of hazardous waste. [Link]
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OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]
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Troubleshooting & Optimization
Troubleshooting low yields in Simmons-Smith reactions with Chloroiodomethane-D2
Welcome to the technical support center for troubleshooting Simmons-Smith reactions, with a specialized focus on the use of Chloroiodomethane-D2 (ClCH(D₂)I) for the synthesis of deuterated cyclopropanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction and overcome common challenges leading to low yields.
Frequently Asked Questions (FAQs)
Q1: I am getting very low or no yield of my deuterated cyclopropane. What are the most common initial checks I should perform?
Low yields in Simmons-Smith reactions often stem from a few critical parameters. Before delving into more complex troubleshooting, ensure the following are meticulously controlled:
-
Zinc Activation: The quality and activation of your zinc source are paramount. The commonly used zinc-copper couple must be freshly prepared and highly active. Inactive zinc will lead to a failure in the formation of the essential organozinc carbenoid.
-
Reagent Purity: Verify the purity of your Chloroiodomethane-D2 and your alkene substrate. Protic impurities, such as water or alcohols, will quench the organozinc reagent.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all glassware is thoroughly dried.
-
Solvent Choice: The choice of solvent can dramatically impact the reaction rate and yield. Non-coordinating solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are often recommended.[1][2] Ethereal solvents can be used, but may be less optimal with certain reagents.[3]
Q2: My yields are inconsistent. Could the quality of my Chloroiodomethane-D2 be the issue?
Yes, the quality of your deuterated reagent is a critical factor. Consider the following:
-
Purity: Aside from protic impurities, other halogenated impurities can interfere with the reaction. It is advisable to use a high-purity grade of Chloroiodomethane-D2.
-
Stability: While generally stable, improper storage can lead to degradation. Store Chloroiodomethane-D2 in a cool, dark place and under an inert atmosphere.
-
Reactivity Differences: Chloroiodomethane is known to form a more reactive (chloromethyl)zinc reagent compared to the (iodomethyl)zinc reagent derived from diiodomethane.[4] This higher reactivity can sometimes lead to more side reactions if not properly controlled.
Q3: I am using the traditional zinc-copper couple with Chloroiodomethane-D2 and getting poor results. Are there better alternatives?
While the zinc-copper couple is the classic reagent, modifications to the Simmons-Smith protocol can offer significant advantages, especially when using chloroiodomethane.
-
The Furukawa Modification: The use of diethylzinc (Et₂Zn) in place of the zinc-copper couple is a widely adopted and often more reproducible method.[5] The reaction of diethylzinc with chloroiodomethane generates the active carbenoid in situ.
-
The Charette and Shi Modifications: For specific substrates, particularly those that are less reactive, the Charette and Shi modifications, which involve the use of Lewis acids, can enhance the reactivity of the zinc carbenoid.[5]
It has been demonstrated that the (chloromethyl)zinc reagent derived from diethylzinc and chloroiodomethane is generally more reactive than its iodomethyl counterpart.[4] Therefore, for reactions with Chloroiodomethane-D2, the Furukawa modification is highly recommended.
Troubleshooting Guide: Low Yields with Chloroiodomethane-D2
This section provides a systematic approach to diagnosing and resolving low yields in your Simmons-Smith reactions using Chloroiodomethane-D2.
Problem Area 1: Inefficient Carbenoid Formation
The formation of the active zinc carbenoid is the crucial first step. If this step is inefficient, the overall yield will be poor.
Symptoms:
-
No or very little consumption of starting alkene.
-
Recovery of unreacted Chloroiodomethane-D2.
Troubleshooting Steps:
-
Optimize Zinc Activation (if using Zn/Cu couple):
-
Protocol: Follow a reliable protocol for the preparation of the zinc-copper couple. A common method involves treating zinc dust with a copper(II) salt solution.
-
Freshness: Use the freshly prepared couple immediately. Its activity diminishes over time.
-
Ultrasonication: The use of ultrasound can improve the rate of formation of organozinc compounds by activating the metal surface.[6]
-
-
Switch to the Furukawa Modification (Et₂Zn):
-
Solvent Considerations:
Problem Area 2: Ineffective Cyclopropanation of the Alkene
Even if the carbenoid is formed efficiently, its reaction with the alkene can be problematic.
Symptoms:
-
Formation of the zinc carbenoid is apparent (e.g., color change), but the alkene is not consumed.
-
Significant amounts of starting alkene are recovered.
Troubleshooting Steps:
-
Alkene Reactivity:
-
Electronic Effects: Electron-rich alkenes are generally more reactive in Simmons-Smith reactions.[5] If your alkene is electron-deficient, you may need to use more forcing conditions or a more reactive carbenoid.
-
Steric Hindrance: The Simmons-Smith reaction is sensitive to steric effects, with cyclopropanation typically occurring on the less hindered face of the double bond.[5] Highly hindered alkenes may react very slowly or not at all.
-
-
Temperature and Reaction Time:
-
Optimization: While many Simmons-Smith reactions proceed at room temperature or slightly elevated temperatures, some substrates may require optimization of the temperature profile.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Incomplete cyclopropanation can be a source of alkene impurity in the final product.[7]
-
-
Presence of Directing Groups:
-
Benefit: Hydroxyl groups proximal to the double bond can coordinate to the zinc reagent and direct the cyclopropanation to occur cis to the hydroxyl group.[5] This can enhance both the rate and stereoselectivity of the reaction.
-
Problem Area 3: Side Reactions and Product Degradation
Side reactions can consume the reagents or the desired product, leading to lower yields.
Symptoms:
-
Formation of multiple unexpected byproducts.
-
Low mass balance in the reaction workup.
Troubleshooting Steps:
-
Lewis Acidity of Zinc Byproducts:
-
Issue: The byproduct, zinc iodide (ZnI₂), is a Lewis acid that can potentially catalyze side reactions or degradation of acid-sensitive products.[5]
-
Mitigation:
-
-
Methylation of Heteroatoms:
-
Issue: The zinc carbenoid is electrophilic and can methylate (or in this case, deuteromethylate) heteroatoms like alcohols, especially with prolonged reaction times and an excess of the reagent.[5]
-
Mitigation: Use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.
-
Data and Protocols
Table 1: Recommended Reaction Conditions for Simmons-Smith Reactions with Chloroiodomethane-D2
| Parameter | Recommendation | Rationale and References |
| Carbenoid Source | Diethylzinc (Et₂Zn) | More reactive and reproducible with chloroiodomethane.[4][5] |
| Solvent | 1,2-Dichloroethane (DCE) | Crucial for clean, rapid, and high-yielding reactions with the Et₂Zn/ClCH(D₂)I system.[4] |
| Temperature | 0 °C to room temperature | A good starting point for optimization. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent quenching of the organozinc reagent. |
| Stoichiometry | Alkene:Et₂Zn:ClCH(D₂)I = 1:1.1:1.2 | A slight excess of the reagents is typically used. |
Experimental Protocol: Furukawa-Type Simmons-Smith Reaction with Chloroiodomethane-D2
Warning: Diethylzinc is pyrophoric. This procedure must be carried out by trained personnel in a fume hood under a strictly inert atmosphere.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alkene (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.1 eq) in hexanes dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add Chloroiodomethane-D2 (1.2 eq) dropwise, again maintaining the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or GC-MS).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Diagram 1: The Simmons-Smith Reaction Mechanism
Caption: The formation of the active zinc carbenoid and the subsequent concerted cyclopropanation of an alkene.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields in Simmons-Smith reactions.
References
-
Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
-
Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966 , 7 (28), 3353–3354. [Link]
-
NROChemistry. Simmons-Smith Reaction. [Link]
-
Chemistry Learner. Simmons-Smith Reaction: Definition, Mechanism, and Examples. [Link]
-
Organic Chemistry Tutor. The Simmons-Smith Reaction & Cyclopropanation of Alkenes. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Org. React.2001 , 58, 1. [Link]
-
Young, I. S.; et al. Process development of a key tricyclopropylamino acid intermediate for the treatment of hepatitis C. Org. Process Res. Dev.2016 , 20 (6), 1145–1154. [Link]
-
Charette, A. B.; et al. A Comparison of (Chloromethyl)- and (Iodomethyl)zinc Cyclopropanation Reagents. J. Org. Chem.1991 , 56 (26), 7059–7065. [Link]
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- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products Synthesized with Chloroiodomethane-D2
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Chloroiodomethane-D2 (CD₂ICl). This resource provides in-depth purification strategies, troubleshooting advice, and detailed protocols to help you navigate the common challenges associated with isolating and purifying deuterated products, particularly deuterated cyclopropanes synthesized via Simmons-Smith type reactions.
As Senior Application Scientists, we understand that the success of a synthesis is ultimately measured by the purity of the final compound. This guide is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when purifying products from reactions involving Chloroiodomethane-D2.
Q1: What are the primary impurities I should anticipate in my crude reaction mixture?
A: Following a deuterated cyclopropanation using CD₂ICl and a zinc reagent (e.g., Zn-Cu couple or Et₂Zn), your crude product will typically contain a mixture of:
-
Unreacted Starting Materials: Excess alkene and potentially unreacted Chloroiodomethane-D2.
-
Zinc Byproducts: The major inorganic impurity is zinc salts, such as zinc iodide (ZnI₂) and zinc chloride (ZnCl₂). These are often Lewis acidic and can sometimes complicate purification.[1]
-
Solvent: The reaction solvent (e.g., diethyl ether, dichloromethane).
-
Side-Reaction Products: Depending on your substrate, side reactions can occur. For example, the electrophilic nature of the zinc carbenoid can lead to the methylation (or in this case, deuteromethylation) of nearby heteroatoms like alcohols.[1]
Q2: How do I effectively remove the inorganic zinc salts after the reaction is complete?
A: The most common and effective method is a carefully planned aqueous workup. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard procedure.[2] The ammonium chloride serves two purposes: it protonates any remaining organozinc species and the chloride ions help to form water-soluble zinc chloride complexes, facilitating their removal from the organic layer during extraction. For particularly stubborn emulsions or precipitates, washing with a solution of Rochelle's salt (potassium sodium tartrate) or EDTA can also be effective at chelating and sequestering zinc ions into the aqueous phase.
Q3: My desired product is sensitive to acid. Are there alternatives to ammonium chloride for the workup?
A: Yes. If your product is acid-sensitive, the Lewis acidity of the zinc iodide byproduct is a primary concern.[1] In such cases, you can quench the reaction with pyridine or add excess diethylzinc during the reaction to scavenge the ZnI₂ by forming the less acidic EtZnI.[1] Following the reaction, a gentle quench with a cooled, saturated solution of sodium bicarbonate or even just cold water, followed by extraction, can be used. However, be aware that this may be less effective at removing all zinc residues compared to an ammonium chloride wash.
Q4: Which purification technique is generally most suitable for deuterated cyclopropanes?
A: The choice of purification technique depends on the physical properties and scale of your product.[3]
-
Flash Column Chromatography: This is the most versatile and widely used method, especially for small to medium-scale reactions (<1-5 grams) and for separating products from byproducts with different polarities.[3][4]
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from other impurities, distillation (often under vacuum for higher molecular weight compounds) is an excellent choice for larger quantities.[3]
-
Crystallization: If your deuterated product is a solid, crystallization can be a highly effective method for achieving high purity on a multi-gram scale.[3][5]
Q5: Is there a risk of losing the deuterium label during purification?
A: The C-D bonds on a cyclopropane ring are generally very stable and not susceptible to exchange under standard purification conditions (chromatography, extraction, distillation). The risk of H/D exchange primarily arises if there are acidic protons elsewhere in the molecule that could be exchanged under basic or acidic workup conditions, or if the deuterated center is adjacent to a carbonyl or other activating group.[6] For typical deuterated cyclopropanes, the label is robust.
Part 2: Troubleshooting Guide
This table addresses specific issues you might encounter during the purification process, their likely causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Aqueous Workup | - High concentration of zinc salts. - Finely divided solid byproducts. - Inappropriate solvent choice. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire biphasic mixture through a pad of Celite® to remove fine particulates before re-separating the layers.[2] - Allow the mixture to stand for an extended period (1-2 hours) without agitation. |
| Product Co-elutes with Impurity during Chromatography | - Insufficient separation power (ΔRf is too small). - The impurity is an isomer of the product. | - Employ Orthogonal Chromatography: Change a key parameter of your chromatography to alter selectivity.[4] - Change Solvents: Switch from a standard hexane/ethyl acetate eluent system to one involving dichloromethane or toluene to change the solvent-solute interactions. - Change Stationary Phase: If using silica gel, try alumina (basic or neutral) or a C18-functionalized reversed-phase silica. |
| Low Product Recovery After Column Chromatography | - Product is highly volatile and was lost during solvent removal. - Product is unstable on silica gel (decomposition). - Product is streaking or tailing on the column. | - Use a rotary evaporator at a reduced temperature and pressure. For very volatile compounds, remove the final traces of solvent by passing a gentle stream of inert gas over the liquid. - Deactivate the silica gel by pre-treating it with a small amount of a suitable base (e.g., triethylamine, ~1-2% v/v in your eluent) if your compound is base-stable.[2] - Alternatively, use a less acidic stationary phase like neutral alumina. |
| Crude ¹H NMR Shows Multiple Deuterated Species | - Incomplete reaction leading to a mixture of starting material and product. - Side reactions, such as deuteromethylation of heteroatoms.[1] - Isomerization of the starting alkene under the reaction conditions. | - Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.[7] - If deuteromethylation is suspected, protect sensitive functional groups (e.g., alcohols as silyl ethers) before the cyclopropanation step. - Ensure the purity of the starting alkene before the reaction. |
Part 3: Experimental Protocols & Workflows
Workflow for Purification of a Deuterated Cyclopropane
The following diagram outlines the general workflow from the completion of the reaction to the isolation of the pure, deuterated product.
Caption: General purification workflow for deuterated cyclopropanes.
Protocol 1: Standard Aqueous Workup for Simmons-Smith Reactions
This protocol describes a robust method for quenching the reaction and removing the bulk of inorganic impurities.
Causality: The Simmons-Smith reaction utilizes an organozinc carbenoid, which upon reaction and quenching, leaves behind zinc salts like ZnI₂.[8][9] These are Lewis acidic and must be removed. Saturated ammonium chloride is used because it effectively protonates any active organometallic species and the high concentration of chloride ions helps form water-soluble [ZnCl₄]²⁻ complexes, pulling them out of the organic phase.[1][2]
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete by TLC or GC-MS analysis, cool the reaction vessel to 0 °C in an ice-water bath. This moderates the rate of the quench.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture with vigorous stirring. Continue adding until no further gas evolution is observed and the solids have dissolved.
-
Extraction: Transfer the entire mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add a water-immiscible organic solvent like diethyl ether or ethyl acetate. Add enough solvent to fully dissolve your organic product.
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure.[10] Allow the layers to separate. If you are unsure which layer is aqueous, add a few drops of water; the layer that increases in volume is the aqueous layer.[10]
-
Washing: Drain the lower aqueous layer. Wash the remaining organic layer sequentially with:
-
Deionized water (to remove residual NH₄Cl).
-
Saturated aqueous sodium bicarbonate (if the product is base-stable and there's a possibility of acidic impurities).
-
Brine (saturated NaCl solution) to break any minor emulsions and begin the drying process.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be further purified.
Protocol 2: Flash Column Chromatography Purification
This protocol provides a general guideline for purifying a non-polar, deuterated cyclopropane.
Causality: Chromatography separates compounds based on their differential partitioning between a mobile phase (eluent) and a stationary phase (e.g., silica gel).[4] Non-polar compounds have weaker interactions with the polar silica gel and thus elute faster with a non-polar mobile phase. The goal is to find a solvent system where the desired product has an Rf value of ~0.3-0.4 for optimal separation.
Step-by-Step Methodology:
-
Select Solvent System: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. For a non-polar cyclopropane, start with a low-polarity mixture, such as 2-5% ethyl acetate in hexanes. Adjust the polarity until the desired product spot has an Rf of ~0.3-0.4.
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.
-
Load the Sample: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent itself). Load this solution carefully onto the top of the silica gel bed. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elute the Column: Begin eluting the column with the solvent system determined in Step 1. Apply gentle positive pressure (using a pump or bulb) to maintain a steady flow rate.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC, spotting from each fraction to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the final, purified deuterated compound. Confirm purity and isotopic enrichment using analytical techniques like NMR and MS.[11]
References
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]
-
University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Weiss, W. A., et al. (1995). Surface Chemistry of Chloroiodomethane, Coadsorbed with H and O, on Pt(111). CORE. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
MIT OpenCourseWare. (2010). Reaction Work-Up I. YouTube. [Link]
- Google Patents. (2019).
-
Carreira, E. M. & Ebner, C. (2018). Cyclopropanations in Syntheses. ETH Zürich. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
Al-Zoubi, R. M., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. National Institutes of Health. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. [Link]
-
Leah4sci. (2021). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. YouTube. [Link]
-
Furman University. (n.d.). Organic / Simmons-Smith Reaction. PBworks. [Link]
-
Wikipedia. (n.d.). Chloroiodomethane. [Link]
-
Biotage. (2023). How to isolate impurities from a reaction product. [Link]
-
Bukin, A. N., et al. (2018). Isotope Purification of Gases Containing Deuterium and Tritium by the Method of the Phase Isotopic Exchange of Water. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
Sources
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- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Deuterated Cyclopropanation Reactions
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of deuterated cyclopropanes. The introduction of deuterium into cyclopropane rings—a valuable structural motif in medicinal chemistry—can significantly enhance the metabolic stability and pharmacokinetic profile of drug candidates. However, the precise and efficient synthesis of these molecules presents unique challenges, from ensuring high levels of deuterium incorporation to controlling stereoselectivity.
This document provides in-depth, field-proven insights in a structured question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing deuterated cyclopropanes?
A1: The synthesis of deuterated cyclopropanes generally adapts established cyclopropanation methods by employing a deuterated carbene or carbenoid precursor. The three most common strategies are:
-
Deuterated Simmons-Smith and Related Reactions: These methods use a deuterated carbenoid, typically formed from deuterated diiodomethane (CD₂I₂) and a zinc-copper couple or diethylzinc (Furukawa's modification).[1] This approach is particularly effective for unfunctionalized and electron-rich alkenes and can be directed by nearby hydroxyl groups to control diastereoselectivity.[2]
-
Metal-Catalyzed Reactions with Deuterated Diazo Compounds: This is a highly versatile method where a deuterated diazo compound (e.g., ethyl diazoacetate-d₁) is decomposed by a transition metal catalyst (commonly Rh(II), Cu(I), or Pd(0)) to form a metal carbene, which then transfers the deuterated carbene unit to an alkene.[3][4] This method offers broad substrate scope and excellent control over stereochemistry through chiral ligands.
-
Photoredox Catalysis: Emerging methods utilize photoredox catalysis with D₂O as the deuterium source to achieve trans-dual deuteration of cyclopropenes, offering a novel pathway under mild conditions.[5][6]
Q2: How do I choose the most suitable deuterated reagent and catalyst for my specific alkene?
A2: The optimal choice depends on the electronic properties and steric environment of your alkene substrate, as well as the desired stereochemical outcome.
-
For electron-rich or simple alkenes where high diastereoselectivity is not the primary concern, a deuterated Simmons-Smith reaction is often a reliable and cost-effective choice.[7]
-
For electron-deficient alkenes or when high stereocontrol (diastereo- or enantioselectivity) is required , a metal-catalyzed approach with a suitable deuterated diazo compound is superior. Rhodium(II) and copper(I) catalysts are the most extensively studied.[3][8] The choice of ligand on the metal center is critical for controlling selectivity.
-
For substrates with directing groups , such as allylic alcohols, the Simmons-Smith reaction often provides excellent diastereocontrol due to chelation with the zinc carbenoid.[2]
Below is a decision tree to guide your selection process.
Caption: Decision tree for selecting a deuterated cyclopropanation method.
Q3: Which analytical techniques are best for quantifying deuterium incorporation and stereochemistry?
A3: A combination of techniques is essential for unambiguous characterization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the mass of the product and determine the overall level of deuterium incorporation by analyzing the isotopic distribution pattern.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most direct method to determine the site and extent of deuteration. The disappearance or reduction in the integration of a specific proton signal directly corresponds to deuterium incorporation at that position.[10][11]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and chemical environment.
-
¹³C NMR: The presence of a C-D bond often causes the carbon signal to appear as a multiplet (due to C-D coupling) and shifts it slightly upfield compared to the corresponding C-H signal.
-
-
Nuclear Overhauser Effect (NOE) NMR Spectroscopy: For determining the relative stereochemistry (cis/trans) of the cyclopropane ring substituents, 2D NMR techniques like NOESY or ROESY are invaluable.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Category 1: Issues with Deuterium Incorporation
Q4: My final product shows low or incomplete deuterium incorporation. What are the likely causes?
A4: This is a common issue that can often be traced back to unintended hydrogen/deuterium (H/D) exchange or impurities in the starting materials.
Possible Causes & Solutions:
-
Protic Impurities: Trace amounts of water, alcohols, or acidic impurities in your reagents or solvents can act as a proton source, leading to H/D exchange with your deuterated reagent or intermediates.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Use freshly purified and dried reagents. All glassware should be oven- or flame-dried immediately before use, and the reaction should be conducted under a strictly inert atmosphere (Argon or Nitrogen).[7]
-
-
Purity of Deuterated Source: The isotopic purity of your deuterated starting material (e.g., CD₂I₂, D₂O) is critical.
-
Solution: Source high-purity deuterated reagents (≥99% D) from a reputable supplier. If possible, verify the isotopic purity by NMR or MS before use.
-
-
H/D Scrambling: In some catalytic cycles, especially with certain transition metals, unintended H/D exchange can occur between the substrate, catalyst ligands, and the deuterium source.[12]
-
Solution: Screen different catalysts and solvents. A less acidic or basic reaction medium may suppress scrambling. Lowering the reaction temperature can also minimize unwanted exchange pathways. Recent studies have highlighted how reaction conditions can be tuned to minimize scrambling.[12]
-
Category 2: Low Yield & Conversion
Q5: My reaction has stalled or shows low conversion to the deuterated cyclopropane. How can I improve the yield?
A5: Low conversion is a frustrating but solvable problem. A systematic investigation of your reagents and conditions is the key.[13]
Troubleshooting Workflow for Low Conversion
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 4. ethz.ch [ethz.ch]
- 5. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Improving the selectivity of Chloroiodomethane-D2 in organic synthesis
A Senior Application Scientist's Guide to Improving Selectivity in Organic Synthesis
Welcome to the technical support center for Chloroiodomethane-D2 (CD₂ClI). This guide is designed for researchers, medicinal chemists, and process scientists who utilize this valuable deuterated reagent. Here, we move beyond basic protocols to address the nuanced challenges of achieving high selectivity in your reactions. Our focus is on providing in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions to empower you to optimize your synthetic outcomes.
Troubleshooting Guide: Optimizing Your Reactions
This section addresses specific experimental issues in a question-and-answer format. We diagnose common problems, explain the underlying chemical principles, and provide actionable solutions.
Issue 1: Low or No Product Yield
"I'm performing a Simmons-Smith cyclopropanation with CD₂ClI and an alkene, but I'm seeing very low conversion of my starting material or no desired product at all. What's going wrong?"
Symptom: TLC or GC-MS analysis shows predominantly unreacted alkene starting material after the expected reaction time.
Possible Causes & Recommended Solutions:
-
Inactive Zinc Reagent: The formation of the active organozinc carbenoid (e.g., ICH₂ZnI or EtZnCH₂I) is the most critical step and a common point of failure.[1] The surface of the zinc metal may be passivated by a layer of zinc oxide.
-
Solution: Activate the zinc before use. For a zinc-copper couple, methods include washing with dilute HCl, followed by water, acetone, and ether rinses before drying under high vacuum.[2] For reactions using diethylzinc (Et₂Zn), ensure it is fresh and has been handled under strictly anhydrous and anaerobic conditions. Ultrasonication can also improve the rate of organozinc compound formation by cleaning the metal surface.[1]
-
-
Presence of Moisture or Protic Solvents: Organozinc reagents are highly sensitive to moisture and protic impurities, which will rapidly quench the carbenoid.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent. Perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Low Substrate Reactivity: Electron-deficient alkenes react more slowly in Simmons-Smith reactions. Alkenes with significant steric hindrance around the double bond can also exhibit low reactivity.
-
Solution: For electron-poor alkenes (e.g., α,β-unsaturated esters), consider using a more reactive cyclopropanating reagent system. The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, can increase reactivity.[2] For sterically hindered substrates, extended reaction times or elevated temperatures may be necessary, but monitor for potential side reactions and decomposition.
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yield cyclopropanation reactions.
Issue 2: Poor Diastereoselectivity
"My substrate is chiral and contains a directing group (e.g., an allylic alcohol), but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the facial selectivity?"
Symptom: NMR analysis of the crude product shows two distinct sets of signals for the deuterated cyclopropane ring, indicating a mixture of diastereomers.
Possible Causes & Recommended Solutions:
-
Ineffective Directing Group Chelation: The high diastereoselectivity observed with substrates like allylic alcohols stems from the coordination of the hydroxyl group to the zinc atom of the carbenoid, which delivers the CD₂ group to the syn-face of the double bond.[1] If this chelation is weak or disrupted, selectivity is lost.
-
Solution (Chelation Control): Ensure the solvent is non-coordinating. Ethereal solvents like diethyl ether (Et₂O) or dimethoxyethane (DME) are generally preferred over more coordinating solvents that could compete with the substrate's directing group for binding to the zinc center. The choice of the zinc reagent is also critical; the Simmons-Smith (Zn-Cu) and Furukawa (Et₂Zn) reagents are well-known to participate in this chelation-controlled delivery.[1]
-
-
Steric Hindrance Outweighing Chelation: In some substrates, severe steric hindrance on the chelation-directing face may counteract the directing effect, leading to competitive delivery from the less hindered face.
-
Solution: While difficult to alter, sometimes changing the reagent can help. Some modified or "tuned" zinc reagents with different ligands can alter the steric and electronic profile of the active species, potentially favoring the desired pathway.[1]
-
-
Incorrect Reaction Temperature: The transition states leading to different diastereomers are often close in energy. Lowering the reaction temperature can amplify these small energy differences, favoring the formation of the thermodynamically more stable transition state and thus improving diastereoselectivity.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or -10 °C) and allow it to warm slowly. Monitor the reaction progress over a longer period.
-
Sources
Navigating the complexities of deuteration: A technical guide to Chloroiodomethane-D2 reaction scale-up
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the scale-up of reactions involving Chloroiodomethane-D2 (CD2ICl). As a Senior Application Scientist, I understand that transitioning a promising small-scale deuteration reaction to a larger production volume introduces a unique set of challenges. This guide is designed to provide you with practical, field-tested insights and troubleshooting strategies to ensure a safe, efficient, and successful scale-up process. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to anticipate and overcome potential obstacles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered when working with Chloroiodomethane-D2 on a larger scale.
Q1: What are the primary safety hazards associated with scaling up reactions involving Chloroiodomethane-D2?
A1: Chloroiodomethane-D2, like its non-deuterated analog, is a hazardous substance. On a larger scale, the risks are amplified. Key hazards include:
-
Toxicity and Irritation: It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[1] All handling must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Thermal Decomposition: The compound can decompose upon heating, releasing toxic and irritating gases such as hydrogen iodide, hydrogen chloride, carbon monoxide, and carbon dioxide.[1] This is a critical consideration for large-scale reactions where exothermic events can lead to significant temperature increases.
-
Light Sensitivity: Chloroiodomethane-D2 is light-sensitive and should be stored in a cool, dark place, often stabilized with copper.[3][4][5]
Q2: My reaction yield dropped significantly upon scale-up. What are the likely causes?
A2: A drop in yield during scale-up is a common issue and can often be attributed to physical rather than chemical factors.[6] Key areas to investigate include:
-
Inefficient Mixing: Agitation that is effective in a small flask may be inadequate in a large reactor, leading to poor mass transfer and localized concentration gradients.[7][8]
-
Poor Temperature Control: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[8] Localized overheating can lead to decomposition of the reagent or the formation of byproducts.
-
Slower Reagent Addition: If the rate of addition of a reagent is not scaled appropriately, it can alter the reaction kinetics and favor side reactions.
Q3: I'm observing the formation of unexpected byproducts. What are they and how can I minimize them?
A3: In reactions like the Simmons-Smith cyclopropanation, several side reactions can become more prominent at scale.[9]
-
Methylation of Heteroatoms: The organozinc carbenoid formed from Chloroiodomethane-D2 can act as a methylating agent, particularly for alcohols, if the reaction is run for extended periods or with excess reagent.[9]
-
Formation of Di(deutero)methane: This can occur through various decomposition pathways.
-
Lewis Acid-Catalyzed Degradation: The byproduct, zinc iodide (ZnI2), is a Lewis acid that can cause degradation of acid-sensitive products.[9] Adding an excess of diethylzinc or quenching the reaction with a scavenger like pyridine can mitigate this.[9]
Q4: How should I properly store and handle bulk quantities of Chloroiodomethane-D2?
A4: Proper storage is crucial for maintaining the integrity of the reagent.[4]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][5] Refrigeration is often recommended.[2]
-
Stabilization: Chloroiodomethane-D2 is often supplied stabilized with copper wire or powder to prevent decomposition.[3][4]
-
Incompatibilities: Avoid contact with strong bases and oxidizing agents.[1][2]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to troubleshooting common problems encountered during the scale-up process.
Guide 1: Managing Exothermic Reactions and Ensuring Effective Thermal Control
One of the most critical challenges in scaling up reactions with Chloroiodomethane-D2, particularly in the context of Simmons-Smith type reactions, is managing the heat generated. A reaction that is easily controlled in a small flask can become a dangerous runaway reaction in a large reactor.
Problem: The reaction temperature is difficult to control and overshoots the desired setpoint.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Heat Dissipation | The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to remove heat.[8] | 1. Reactor Choice: Use a jacketed reactor with a high-performance thermal fluid. 2. Agitation: Ensure the agitator is appropriately sized and designed for the reactor geometry to maximize heat transfer to the reactor walls. |
| Reagent Addition Rate Too Fast | Adding the organozinc reagent or Chloroiodomethane-D2 too quickly can lead to a rapid, uncontrolled exotherm. | 1. Controlled Dosing: Use a syringe pump or a dosing pump for precise and slow addition of the limiting reagent. 2. Monitor Internal Temperature: Control the addition rate based on the internal reaction temperature, not a pre-set time. |
| Concentration Effects | Higher concentrations of reactants will lead to a faster reaction rate and more heat generated per unit of time. | 1. Dilution: Consider running the reaction at a slightly lower concentration. While this may increase the batch volume, it can significantly improve safety and control. |
Experimental Protocol: Calorimetric Study for Safe Scale-Up
Before attempting a large-scale reaction, it is highly recommended to perform a reaction calorimetry study on a small scale. This will provide crucial data on the heat of reaction, the rate of heat evolution, and the thermal accumulation. This data is essential for designing a safe and robust large-scale process.
Guide 2: Work-up and Purification Strategies for Removing Zinc and Iodine Byproducts
The presence of zinc salts and iodine-containing species after the reaction can complicate the isolation and purification of the desired deuterated product.
Problem: The product is contaminated with inorganic salts or colored impurities after the initial work-up.
Troubleshooting Workflow:
Caption: Post-reaction work-up and purification workflow.
Detailed Steps and Rationale:
-
Quenching: The reaction should be carefully quenched by slow addition to a stirred, cooled solution of saturated aqueous ammonium chloride or Rochelle's salt (potassium sodium tartrate). This breaks down any remaining reactive organozinc species and helps to complex the zinc salts, making them more soluble in the aqueous phase.
-
Extraction: After quenching, the product is extracted into a suitable organic solvent.
-
Iodine Removal: A wash with an aqueous solution of sodium thiosulfate (typically 10%) is highly effective at removing the characteristic brown/purple color of residual iodine by reducing it to colorless iodide.[10]
-
Final Washes and Drying: A subsequent wash with brine helps to remove excess water from the organic layer before it is dried over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Purification: Depending on the physical properties of the product, final purification can be achieved through column chromatography, distillation, or recrystallization.[11] For structurally similar impurities, orthogonal chromatography (changing the stationary or mobile phase) may be necessary.[12]
Guide 3: Analytical Characterization and Isotopic Purity Confirmation
Verifying the successful incorporation of deuterium and the isotopic purity of the final product is a critical final step.
Problem: Uncertainty about the degree of deuteration and the presence of non-deuterated impurities.
Combined Analytical Approach:
| Technique | Purpose | Key Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the position and extent of deuterium incorporation.[13] | * ¹H NMR: Disappearance or reduction in the intensity of the signal corresponding to the proton that has been replaced by deuterium. * ²H NMR: Appearance of a signal at the chemical shift corresponding to the deuterated position. |
| Mass Spectrometry (MS) | To determine the molecular weight and isotopic distribution of the product.[13] | * The molecular ion peak (M+) will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated (+1 Da per deuterium).[14] * Analysis of the isotopic pattern can reveal the percentage of deuteration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For volatile compounds, this technique separates the deuterated product from any residual non-deuterated starting material and provides mass data for each.[13] | * Separation of peaks for the deuterated and non-deuterated compounds. * Mass spectra for each peak confirm their identity. |
Logical Flow for Analytical Confirmation:
Caption: A multi-technique approach to analytical validation.
By systematically addressing these key areas of safety, reaction control, purification, and analysis, researchers and drug development professionals can confidently and successfully scale up their reactions involving Chloroiodomethane-D2.
References
- Fisher Scientific. (2015, February 6).
- CORE. Surface Chemistry of Chloroiodomethane, Coadsorbed with H and O, on Pt(111).
- Infinium Pharmachem Pvt. Ltd. MATERIAL SAFETY DATA SHEET CHLOROIODOMETHANE 1.1 Product Identifiers.
- Wikipedia. Simmons–Smith reaction.
- The Organic Chemistry Tutor. (2023, October 8).
- Cambridge Isotope Laboratories. Chloroiodomethane (D₂, 98%) stabilized with copper wire.
- Organic Chemistry Portal. Simmons-Smith Reaction.
- CDN Isotopes. Chloroiodomethane-d2.
- Chemistry LibreTexts. (2024, October 31). 1 - The Iodine Clock Reaction.
- ResolveMass Laboratories Inc. (2025, November 8).
- University of Rochester, Department of Chemistry. Workup: Bromine or Iodine.
- Cheméo. Chemical Properties of Chloroiodomethane (CAS 593-71-5).
- MDPI.
- INIS-IAEA.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Cambridge Isotope Laboratories, Inc. Chloroiodomethane (D₂, 98%) + copper.
- ResearchGate. (PDF)
- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- EMU Physics Department. (2023, July 4).
- Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction.
- CORA. (2017, April 10).
- University of Washington, Department of Chemistry. Iodine Clock Reaction.
- ResearchGate. (2025, August 7).
- ResearchGate. (2025, August 6). Reaction Pathways of the Simmons−Smith Reaction | Request PDF.
- At Tianming Pharmaceutical.
- Sigma-Aldrich. (2025, November 6).
- Calibre Chemicals.
- Chemos GmbH&Co.KG. Safety Data Sheet: Diiodomethane, 99%, stabilized.
- Prime Scholars. How to deal with scale-up challenges of Chemistry?.
- Biotage. (2023, January 26).
- ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube.
- Omkar Speciality Chemicals Ltd.
- Bearded Science Guy. (2016, July 28). Make the Iodine Clock Reaction (Chemistry) [Video]. YouTube.
- CatSci Ltd. Technical Piece THE STABILITY OF ORGANOMETALLICS INTRODUCTION METAL-CARBON SPECIES METAL AMIDES.
- Reddit. (2021, October 27).
- ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews.
- Scotmas. (2024, May 6). Safe Handling and Storage of Chlorine Dioxide: Best Practices.
- University of Rochester, Department of Chemistry.
- EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up.
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Technical Support Center: Preventing H/D Exchange in Reactions with Chloroiodomethane-D2
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Chloroiodomethane-D2 (CD2ClI). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent unwanted hydrogen/deuterium (H/D) exchange during your experiments. Our goal is to equip you with the knowledge to ensure the isotopic integrity of your deuterated products.
Understanding the Challenge: The Basics of H/D Exchange
Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1][2] This can be a significant issue when working with expensive and specifically labeled compounds like Chloroiodomethane-D2, as it can lead to a loss of isotopic purity in the final product. The exchange is often catalyzed by acidic or basic conditions and can be influenced by temperature, solvent, and the presence of certain reagents.[1][2][3]
Troubleshooting Guide: Diagnosing and Solving H/D Exchange Issues
This guide is designed to help you identify the potential causes of deuterium loss in your reactions with Chloroiodomethane-D2 and provides actionable solutions.
Issue 1: Significant loss of deuterium in the final cyclopropanated product.
Possible Cause A: Presence of Protic Solvents
-
Explanation: Protic solvents (e.g., water, alcohols) contain acidic protons that can readily exchange with the deuterium atoms on your Chloroiodomethane-D2 or the intermediate organozinc carbenoid.[2]
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all solvents are rigorously dried before use. Use freshly distilled solvents or purchase high-purity anhydrous solvents.
-
Aprotic Solvent Choice: Opt for aprotic solvents that are less likely to participate in H/D exchange. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used for Simmons-Smith reactions.[4] Dichloromethane (DCM) is also a suitable choice.
-
Possible Cause B: Acidic or Basic Impurities
-
Explanation: Trace amounts of acid or base can catalyze the H/D exchange reaction.[1][2][3] These impurities can be present in your starting materials, solvents, or glassware.
-
Solution:
-
Purification of Reagents: Purify starting materials if their purity is questionable.
-
Neutral Glassware: Ensure all glassware is thoroughly cleaned and dried. Consider treating glassware with a silylating agent to neutralize acidic silanol groups on the glass surface.
-
Use of a Mild, Non-nucleophilic Base (if necessary): If a base is required, choose one that is sterically hindered and non-nucleophilic to minimize side reactions.
-
Possible Cause C: Inappropriate Reaction Temperature
-
Explanation: Higher reaction temperatures can provide the necessary activation energy for H/D exchange to occur more readily.
-
Solution:
-
Low-Temperature Reactions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Simmons-Smith reactions are often carried out at or below room temperature.[4]
-
Controlled Addition: Add reagents slowly to control any exotherms that could lead to localized heating.
-
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with Chloroiodomethane-D2.
Q1: How can I confirm that H/D exchange is occurring in my reaction?
A1: The most reliable methods for detecting and quantifying H/D exchange are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of protons where deuterium atoms should be. Comparing the integration of the relevant signals can provide a quantitative measure of deuterium loss.[1][5] For a more detailed analysis, ²H NMR can directly detect the deuterium signals.
-
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique to determine the isotopic distribution of your product.[6][7] A decrease in the mass corresponding to the deuterated product and an increase in the mass of the non-deuterated or partially deuterated product is a clear indication of H/D exchange.
Q2: What is the best way to handle and store Chloroiodomethane-D2 to maintain its isotopic purity?
A2: Proper handling and storage are crucial:
-
Storage: Store Chloroiodomethane-D2 in a tightly sealed container, protected from light and moisture, at room temperature.[8] Many suppliers provide it stabilized with copper.[8][9][10]
-
Handling: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture. Use dry syringes and needles for transfers.
Q3: Can the choice of zinc reagent in the Simmons-Smith reaction affect H/D exchange?
A3: Yes, the nature of the zinc reagent can influence the reaction environment.
-
Zinc-Copper Couple: The traditional Simmons-Smith reagent, a zinc-copper couple, is effective but its preparation can sometimes introduce impurities if not done carefully.[11][12]
-
Diethylzinc (Furukawa Modification): Using diethylzinc is a common modification that can lead to a more homogenous and reactive carbenoid species.[13] However, it is highly pyrophoric and must be handled with extreme care. The reaction conditions should still be strictly anhydrous.
Q4: Are there any specific purification methods to be aware of when working with deuterated cyclopropanes to avoid H/D exchange?
A4: During workup and purification, it is still important to minimize contact with protic or acidic/basic media.
-
Aqueous Workup: If an aqueous workup is necessary, use a neutral or slightly basic solution (e.g., saturated aqueous sodium bicarbonate) and minimize the contact time.
-
Chromatography: Use neutral silica gel for column chromatography. If your compound is sensitive, consider using deactivated silica gel. Ensure your solvents for chromatography are of high purity.
Experimental Protocols & Data
Protocol 1: General Procedure for Simmons-Smith Cyclopropanation with CD2ClI
This protocol provides a starting point for the cyclopropanation of an alkene using Chloroiodomethane-D2, with considerations to minimize H/D exchange.
-
Preparation: Under an inert atmosphere of argon, add a freshly activated zinc-copper couple to a flame-dried flask.
-
Solvent Addition: Add anhydrous diethyl ether via syringe.
-
Reagent Addition: Slowly add Chloroiodomethane-D2 to the zinc-copper couple suspension. A gentle exotherm may be observed.
-
Alkene Addition: Once the carbenoid formation is complete (the solution may become grayish), add the alkene substrate dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutral silica gel.
Table 1: Solvent Properties and their Impact on H/D Exchange
| Solvent | Type | Dielectric Constant | Potential for H/D Exchange |
| Diethyl Ether | Aprotic | 4.3 | Low |
| Tetrahydrofuran (THF) | Aprotic | 7.6 | Low |
| Dichloromethane (DCM) | Aprotic | 9.1 | Low |
| Water | Protic | 80.1 | High |
| Methanol | Protic | 32.7 | High |
Visualizing the Process
Diagram 1: Key Factors Influencing H/D Exchange
Caption: Factors that can promote unwanted H/D exchange.
Diagram 2: Troubleshooting Workflow for Deuterium Loss
Caption: A step-by-step guide to troubleshooting deuterium loss.
References
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
Jaskowska, J., & Sokołowska, J. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. Retrieved from [Link]
- Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Ghan, S., & Enke, C. G. (1994). Mechanistic study of hydrogen/deuterium exchange between [M - 1]- ions of chlorinated benzenes and D2O or ND3. Journal of the American Society for Mass Spectrometry, 5(4), 282–291.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
- Zaera, F. (1995). Surface Chemistry of Chloroiodomethane, Coadsorbed with H and O, on Pt(111). The Journal of Physical Chemistry, 99(45), 16599–16607.
-
The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]
-
CDP Studio. (n.d.). Troubleshooting | A Getting Started Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11644, Chloroiodomethane. Retrieved from [Link]
- Google Patents. (n.d.). CN102020528A - Preparation method for chloroiodomethane.
- Hioe, J., & Zerbe, O. (2014). NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. PLoS ONE, 9(11), e112374.
- Rand, K. D., Zehl, M., Jørgensen, T. J. D., & Jensen, O. N. (2014). Organic Solvents for Enhanced Proteolysis of Stable Proteins for Hydrogen/Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 86(15), 7944–7951.
- Gessner, C., & Arns, T. (2019).
- Lento, C., et al. (2022). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry, 94(45), 15638–15646.
- Lento, C., et al. (2018). Hydrogen Deuterium Exchange Mass Spectrometry of Oxygen Sensitive Proteins. Journal of Visualized Experiments, (133), 57093.
-
Stack Exchange. (2016, April 25). organic chemistry - Monitoring H -> D exchange. Retrieved from [Link]
- Jaskowska, J., & Sokołowska, J. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989.
-
CDP Studio. (n.d.). Troubleshooting. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2014, November 1). Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. Retrieved from [Link]
- Pielak, G. J. (2018). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Methods in Enzymology, 611, 447-464.
- Pal, S., & Chattopadhyay, A. (2023). Kinetics of Hydrogen-to-Deuterium Exchange Compared to Deuterium-to-Hydrogen Exchange in Hydrogen Bonds within a Model Peroxo Complex. ChemRxiv.
-
LabRoots. (2018, October 30). Advances in Hydrogen-Deuterium Exchange Mass Spectrometry That Can Improve Studies of Biosimilars [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroiodomethane. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
- Kim, D. H., & Kim, Y. (2015). Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. Journal of the Korean Magnetic Resonance Society, 19(1), 1-10.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11644, Chloroiodomethane. Retrieved from [Link]
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- 12. youtube.com [youtube.com]
- 13. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of Impurities in Chloroiodomethane-D2 Reactions
Welcome to the technical support center for Chloroiodomethane-D2 (CD₂ClI). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity analysis in reactions involving this valuable deuterated reagent. As a synthetic intermediate, the purity of CD₂ClI and its subsequent reaction products is paramount to ensure desired outcomes, accurate isotopic labeling, and regulatory compliance.[1][2] This document provides in-depth, field-proven insights into identifying, troubleshooting, and quantifying common impurities.
Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses the most common initial questions regarding impurities encountered during the use of Chloroiodomethane-D2.
Q1: What are the most common types of impurities I should expect in my Chloroiodomethane-D2 reaction mixture?
A1: Impurities can be broadly categorized into three main classes:
-
Isotopic Impurities: These are molecules that are chemically identical but differ in their isotopic composition.[3] The primary isotopic impurity is the partially deuterated species, Chloroiodomethane-D1 (CHDClI). You may also find non-deuterated Chloroiodomethane (CH₂ClI) if the starting materials for the CD₂ClI synthesis were not of high isotopic purity.
-
Process-Related Impurities: These arise from the synthetic route used to produce CD₂ClI or from side reactions.[4] Common examples include unreacted starting materials (e.g., Dichloromethane-D2, CD₂Cl₂) and byproducts from halide exchange reactions (e.g., Diiodomethane-D2, CD₂I₂).
-
External Contaminants: These are impurities introduced from the experimental setup. They can include residual solvents (e.g., from purification), moisture (H₂O), and atmospheric gases.[5][6] It is also common for Chloroiodomethane to be supplied with a stabilizer, such as copper, which should be noted.[1][7]
Q2: How are these impurities formed?
A2: The formation of these impurities is a direct consequence of the reaction chemistry and conditions:
-
Incomplete Deuteration: The presence of CHDClI and CH₂ClI is typically due to incomplete deuteration during the manufacturing of the CD₂ClI starting material.[3]
-
Side Reactions: Chloroiodomethane is a reactive alkylating agent.[8] Side reactions can occur depending on the nucleophiles and bases present. For example, reaction with trace iodide salts can lead to the formation of CD₂I₂.
-
Degradation: Chloroiodomethane can be sensitive to light and moisture.[1] Improper storage or handling can lead to the formation of various degradation products.
-
Contamination: Using non-anhydrous solvents or running reactions in a non-inert atmosphere can introduce water and other contaminants that may react with your reagents or desired product.[6]
Q3: Why is the characterization of these impurities so critical?
A3: Rigorous impurity analysis is essential for several reasons:
-
Impact on Isotopic Enrichment: The presence of partially deuterated or non-deuterated species lowers the overall isotopic enrichment of the final product, which can compromise its intended use, particularly in metabolic or pharmacokinetic studies.[3][4]
-
Reaction Efficiency and Yield: Impurities can interfere with the desired reaction pathway, leading to lower yields or the formation of additional, undesired byproducts.
-
Regulatory Scrutiny: For pharmaceutical applications, regulatory bodies require a thorough analysis and quantification of all impurities to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[9]
-
Mechanistic Insights: Understanding the impurity profile can provide valuable insights into the reaction mechanism and help optimize conditions to minimize byproduct formation.
Section 2: Troubleshooting Guide for Analytical Results
Encountering unexpected results is a common part of research. This section provides a logical framework for troubleshooting your analytical data.
Problem 1: I see unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| Potential Cause | Recommended Troubleshooting Action & Explanation |
| Contaminated Syringe/Injector Port | Action: Run a blank solvent injection. If the peaks persist, clean the injector port and syringe. Explanation: Carryover from previous analyses is a common source of "ghost peaks." Headspace injection is a cleaner technique that can minimize this issue.[9] |
| Starting Material Impurities | Action: Analyze a sample of your starting Chloroiodomethane-D2 reagent. Explanation: The impurity may be present in the reagent lot itself. Always characterize your starting materials before use.[5] |
| Column Bleed | Action: Run the GC method without an injection. If a rising baseline or peaks appear at high temperatures, the column may be degrading. Explanation: Operating the GC column above its maximum temperature limit will cause the stationary phase to degrade and elute, appearing as broad peaks in the chromatogram. |
| Reaction Byproduct | Action: Compare the mass spectra of the unknown peaks to a library (e.g., NIST) and consider plausible side reactions (see Section 4). Explanation: The peak may be a genuine, unexpected byproduct of your reaction. Common dihalomethanes can undergo nucleophilic substitution, which could lead to various products.[10] |
Problem 2: My ¹H NMR spectrum is complex and shows more than just residual solvent signals.
| Potential Cause | Recommended Troubleshooting Action & Explanation |
| Isotopic Impurities | Action: Look for signals corresponding to the non-deuterated (CH₂ClI) and partially deuterated (CHDClI) analogues. The CHDClI signal will appear as a triplet due to coupling with deuterium. Explanation: ¹H NMR is highly sensitive to the presence of non-deuterated species. Their chemical shifts will be very similar to the residual proton signal of your main product.[11] |
| Solvent or Reagent Impurities | Action: Consult tables of common NMR impurities.[11] Run an NMR of your deuterated solvent and other reagents used in the reaction. Explanation: Solvents are never 100% pure and often contain stabilizers or trace contaminants that are visible in sensitive NMR experiments. |
| Low Signal-to-Noise | Action: Increase the number of scans and ensure proper shimming of the instrument. Explanation: If your product concentration is low, impurity signals may be difficult to distinguish from baseline noise. |
| Product Degradation | Action: Re-run the NMR on a freshly prepared sample. Explanation: The product may be unstable in the NMR solvent or upon exposure to air over time. |
Section 3: Standard Operating Procedures (SOPs) for Analysis
These protocols provide a validated starting point for the analysis of Chloroiodomethane-D2 reaction mixtures.
Workflow for Impurity Identification and Quantification
The following diagram outlines a typical workflow for analyzing impurities in a Chloroiodomethane-D2 reaction.
Caption: General workflow for impurity analysis.
SOP 1: GC-MS Analysis for Volatile Impurities
This method is designed to separate and identify volatile and semi-volatile impurities.
-
System Preparation:
-
Column: Use a low-to-mid polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately dilute 10 µL of the reaction mixture in 1 mL of a high-purity solvent (e.g., dichloromethane or hexane).
-
-
GC Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-300. For trace analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[12]
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Identify peaks by comparing their mass spectra against a spectral library (e.g., NIST) and known standards.
-
Quantify relative abundance by peak area percentage (assuming similar response factors for structurally related impurities).
-
SOP 2: NMR Analysis for Structural and Isotopic Purity
NMR is the definitive technique for determining isotopic enrichment and confirming the structure of your main product and any significant impurities.[2]
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the crude product or a concentrated aliquot of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure the solvent does not have overlapping residual peaks with signals of interest.[11]
-
-
¹H NMR Spectroscopy:
-
Objective: To identify and quantify non-deuterated and partially deuterated impurities.
-
Parameters: Acquire a standard proton spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate quantification.
-
Analysis: Integrate the signal for the CHDClI species (a 1:1:1 triplet) and the CH₂ClI species (a singlet) relative to an internal standard or the residual proton signal of the main CD₂ClI product.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Objective: To confirm the positions of deuterium incorporation.
-
Parameters: Acquire a deuterium spectrum. This will show a signal for the CD₂ClI product.
-
Analysis: The presence of a single, sharp resonance confirms deuterium incorporation at the desired methylene position.
-
-
¹³C NMR Spectroscopy:
-
Objective: To confirm the carbon backbone and identify carbon-containing impurities.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. The CD₂ClI signal will appear as a triplet due to C-D coupling.
-
Analysis: Compare the spectrum to reference data for Chloroiodomethane.[13] Impurities will give rise to additional signals.
-
Section 4: Understanding Impurity Formation Pathways
The following diagram illustrates potential reaction pathways that can lead to common impurities during a hypothetical reaction using Chloroiodomethane-D2.
Caption: Potential pathways for impurity formation.
This guide provides a foundational framework for addressing impurity analysis in Chloroiodomethane-D2 reactions. Successful impurity management relies on a combination of careful experimental technique, the use of high-purity reagents, and robust, well-characterized analytical methods.
References
-
PubChem. Chloroiodomethane. National Center for Biotechnology Information. [Link]
-
Wikipedia. Chloroiodomethane. [Link]
-
Gong, Y., & Liu, J. Surface Chemistry of Chloroiodomethane, Coadsorbed with H and O, on Pt(111). CORE. [Link]
-
ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Roberts, A. L., & Gschwend, P. M. (1994). Nucleophilic Substitution Reactions of Dihalomethanes with Hydrogen Sulfide Species. MIT. [Link]
-
ResearchGate. Low-level Determination of Chloromethane impurity in Atomoxetine Hydrochloride by GCMS using Electron Ionization. [Link]
-
Mohler, F. L., et al. (1953). Mass spectra of the deuteromethanes. Journal of Research of the National Bureau of Standards. [Link]
-
Frontier, A. How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
-
Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. NIH. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]
-
jOeCHEM. (2021). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). YouTube. [Link]
-
ResearchGate. Resonance Raman spectrum of d 2-chloroiodomethane taken with 282.4 nm excitation... [Link]
-
Wikipedia. Halomethane. [Link]
-
Isotope Labs. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]
-
Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Chromachemie Laboratory Private Limited. NMR Analysis. [Link]
- Google Patents. (1993).
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]
-
The Bumbling Biochemist. (2021). HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. YouTube. [Link]
-
chemeurope.com. Halomethane. [Link]
-
Muscalu, A. M., et al. (2023). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. [Link]
-
The Bumbling Biochemist. (2022). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. YouTube. [Link]
-
Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. [Link]
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- 8. Chloroiodomethane - Wikipedia [en.wikipedia.org]
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- 13. Chloroiodomethane | CH2ClI | CID 11644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Chloroiodomethane-D2 (CD₂ClI) Reactivity
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Chloroiodomethane-D2 (CD₂ClI). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile deuterated reagent. The choice of solvent is paramount, as it can dramatically influence reaction pathways, rates, and yields. This guide provides in-depth, field-proven insights into making informed decisions for your experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about CD₂ClI and the fundamental principles of solvent effects.
Q1: What is Chloroiodomethane-D2 (CD₂ClI) and what are its primary applications?
A1: Chloroiodomethane-D2 is an isotopically labeled form of chloroiodomethane (CH₂ClI), where the two hydrogen atoms have been replaced with deuterium.[1] Deuterium labeling is a powerful tool in chemical research.[2] Its primary uses include:
-
Mechanistic Studies: The increased mass of deuterium can alter reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE).[2] Studying the KIE helps elucidate reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step.
-
Tracer Studies: In complex biological or chemical systems, the deuterium label allows researchers to track the fate of the CD₂Cl moiety using techniques like mass spectrometry or NMR.
-
Organic Synthesis: Like its non-deuterated counterpart, CD₂ClI is used in reactions such as cyclopropanation (Simmons-Smith reaction), Mannich reactions, and aminomethylations, allowing for the site-specific introduction of a deuterated methylene group.[3][4]
Q2: What are the dominant reaction pathways for CD₂ClI, and how does a solvent influence them?
A2: CD₂ClI can participate in several reaction types, primarily nucleophilic substitutions and radical reactions. The solvent plays a critical role in dictating which pathway is favored.
-
Nucleophilic Substitution (Sₙ2): This is a common pathway where a nucleophile attacks the carbon atom, displacing the iodide, which is an excellent leaving group. Solvent polarity and proticity are the most critical factors here. Polar aprotic solvents are known to dramatically accelerate Sₙ2 reactions.
-
Radical Reactions: Homolytic cleavage of the C-I bond, often initiated by light or heat, can generate a •CD₂Cl radical. This pathway is less dependent on solvent polarity but can be influenced by the solvent's ability to participate in or suppress radical chain reactions.[5]
-
Solvolysis (Sₙ1-like): In highly polar, nucleophilic solvents (like water or methanol), the solvent itself can act as the nucleophile.[6] This is generally less common for primary halides like CD₂ClI unless carbocation-stabilizing factors are present, but it can be a competing side reaction.
Q3: How are solvents classified, and why is this classification critical for my experiment?
A3: Solvents are broadly classified based on their polarity (dielectric constant) and their ability to donate a proton (proticity).[7] Understanding this classification is essential for controlling reactivity.
| Solvent Class | Description | Examples | Primary Effect on CD₂ClI Reactions |
| Polar Protic | High dielectric constant; contain O-H or N-H bonds. Can act as hydrogen bond donors.[7] | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Strongly solvate and stabilize both cations and anions (nucleophiles). This "caging" of the nucleophile significantly slows down Sₙ2 reactions .[8] Can act as a nucleophile, leading to solvolysis. |
| Polar Aprotic | High dielectric constant; lack O-H or N-H bonds. Cannot donate hydrogen bonds.[9] | Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Dimethylformamide (DMF), Acetone | Solvate cations well but leave anions (nucleophiles) relatively "naked" and highly reactive.[9] This dramatically accelerates Sₙ2 reactions . |
| Nonpolar | Low dielectric constant. | Hexane, Toluene, Carbon Tetrachloride (CCl₄), Diethyl Ether (Et₂O) | Poorly solvate charged species. Generally used for reactions involving neutral molecules or radical intermediates.[5] Often the solvent of choice for organometallic reactions like cyclopropanation. |
Troubleshooting Guide: Solvent-Related Issues
This section provides solutions to specific problems you may encounter during your experiments with CD₂ClI.
Q4: My Sₙ2 reaction with a strong nucleophile (e.g., CN⁻, N₃⁻) is incredibly slow or failing to proceed. I'm using ethanol as a solvent. What is the issue?
A4: The problem is almost certainly your choice of a polar protic solvent (ethanol).
-
Causality: Polar protic solvents have acidic protons (the -OH group in ethanol) that form strong hydrogen bonds with your anionic nucleophile.[8] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its ground-state energy. To react, the nucleophile must shed some of these solvent molecules, which requires a significant amount of energy, thus increasing the activation energy of the reaction and drastically reducing the rate.[8]
-
Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents will dissolve the nucleophile's salt (e.g., NaCN) by solvating the cation (Na⁺), but they cannot form hydrogen bonds with the anion (CN⁻).[9] This leaves the nucleophile "naked," highly reactive, and poised for a rapid Sₙ2 attack on the CD₂ClI substrate. The reaction rate can increase by several orders of magnitude.[10]
Q5: I'm observing unexpected byproducts and my reaction is sensitive to light. I suspect a radical mechanism. Why is this happening in my nonpolar solvent (hexane)?
A5: You are correct to suspect a radical mechanism. Nonpolar solvents can favor radical pathways.
-
Causality: Ionic reaction pathways, like Sₙ2, involve the formation of charged or highly polarized transition states. Polar solvents are effective at stabilizing these charged species, thereby lowering the activation energy for the ionic pathway.[11] In a nonpolar solvent like hexane, the charged Sₙ2 transition state is significantly destabilized (high activation energy). In contrast, radical intermediates are neutral species, and their stability is far less dependent on solvent polarity.[5] Therefore, the energy barrier for the radical pathway can become competitive with, or even lower than, the ionic pathway in a nonpolar environment. The C-I bond in CD₂ClI is relatively weak and susceptible to homolytic cleavage by UV light or heat, initiating a radical chain reaction.
-
Solution:
-
To Suppress Radical Formation: If the Sₙ2 pathway is desired, switch to a polar aprotic solvent as described in Q4. Additionally, run the reaction in the dark and at a controlled, moderate temperature. Consider adding a radical scavenger if necessary.
-
To Promote Radical Formation: If the radical pathway is intended, continue using a nonpolar solvent and employ a radical initiator (e.g., AIBN or UV light). Ensure all reagents are free of radical inhibitors.
-
Q6: My reaction with CD₂ClI in methanol produced a significant amount of deuterated methyl chloromethyl ether (ClCD₂OMe). What happened?
A6: Your experiment is experiencing solvolysis , where the solvent (methanol) is acting as the nucleophile.[6]
-
Causality: Methanol is a nucleophilic solvent. While it is a weaker nucleophile than many charged anions, it is present in a vast excess as the solvent. This high concentration can drive a competing Sₙ2 reaction where methanol attacks the CD₂ClI, displacing the iodide ion. After the initial attack, a proton is lost from the resulting oxonium ion to yield the ether product. This is a classic issue when using nucleophilic protic solvents.
-
Solution: To avoid solvolysis, you must use a non-nucleophilic solvent . If you need a polar environment for an Sₙ2 reaction, choose a polar aprotic solvent like DMF or DMSO. If the reaction does not require a polar medium, a nonpolar solvent like diethyl ether or THF would also prevent solvolysis.
Experimental Protocols & Visualizations
Protocol 1: Solvent Screening for an Sₙ2 Reaction with CD₂ClI
This protocol outlines a method for testing the efficacy of different solvent types on a nucleophilic substitution reaction.
Objective: To determine the optimal solvent for the reaction of sodium azide (NaN₃) with CD₂ClI to form azido(dideuterio)methane chloride.
Materials:
-
Chloroiodomethane-D2 (CD₂ClI)[1]
-
Sodium Azide (NaN₃)
-
Anhydrous Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Methanol (MeOH), and Tetrahydrofuran (THF)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials, stir bars, nitrogen/argon line, GC-MS equipment
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight. Allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In four separate, labeled vials equipped with stir bars, add sodium azide (1.2 equivalents).
-
Solvent Addition: To each vial, add 2 mL of one of the anhydrous solvents (Vial 1: DMF, Vial 2: MeCN, Vial 3: MeOH, Vial 4: THF).
-
Initiation: To each stirred suspension, add the internal standard (0.1 eq) followed by CD₂ClI (1.0 eq) via syringe.
-
Reaction: Stir all reactions at a constant temperature (e.g., 40°C) under an inert atmosphere.
-
Monitoring: At set time intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot from each reaction, quench it with water, and extract with a small amount of diethyl ether. Analyze the organic layer by GC-MS to determine the consumption of CD₂ClI and the formation of the product.
-
Analysis: Compare the reaction rates and final conversions across the four solvents. The polar aprotic solvents (DMF, MeCN) are expected to show significantly higher rates and yields compared to the polar protic (MeOH) and less polar (THF) solvents.
Visualizing Solvent Selection
A logical approach to solvent selection is crucial for experimental success.
Caption: Decision workflow for selecting an appropriate solvent for CD₂ClI reactions.
Visualizing the Sₙ2 Transition State Solvation
The solvent's interaction with the nucleophile and transition state dictates the reaction rate.
Caption: Contrasting the effect of protic vs. aprotic solvents on an Sₙ2 reaction profile.
References
-
8.8: Structural and Solvent Effects in Sₙ Reactions - Chemistry LibreTexts. Available at: [Link]
-
Chloroiodomethane - Wikipedia. Available at: [Link]
-
Mohan, H., & Mittal, J. P. (1992). Structure–reactivity studies on the nature of transients formed on reaction of ˙OH radicals with chloroiodoalkanes in aqueous solution. J. Chem. Soc., Perkin Trans. 2, 10, 1731–1736. Available at: [Link]
-
C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Photo- and radiation-induced chemical generation and reactions of styrene radical cations in polar and non-polar solvents - RSC Publishing. Available at: [Link]
-
Solvolysis Reactions With Stereochemistry - SN1 Mechanism - YouTube. Available at: [Link]
-
The reactivity of dichloromethane toward amines - SciSpace. Available at: [Link]
-
Solvent Effects on Sn2 Reactions - YouTube. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at: [Link]
-
Free Radical Reactions - Master Organic Chemistry. Available at: [Link]
-
SN2 Effect of Solvent | OpenOChem Learn. Available at: [Link]
-
The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism - ResearchGate. Available at: [Link]
-
Solvent effects - Wikipedia. Available at: [Link]
- Preparation method for chloroiodomethane - Google Patents.
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- 11. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizer Effects on Chloroiodomethane-D2 Performance
Welcome to the dedicated technical support guide for Chloroiodomethane-D2 (CD₂ClI). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during its use. We will explore the critical role of stabilizers, their impact on experimental outcomes, and provide robust troubleshooting protocols to ensure the success of your work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stabilization and handling of Chloroiodomethane-D2.
Q1: Why is a stabilizer necessary for Chloroiodomethane-D2?
A1: Chloroiodomethane-D2, like its non-deuterated counterpart, is susceptible to decomposition over time. The carbon-iodine (C-I) bond is relatively weak and can be cleaved by exposure to light or heat. This degradation process often proceeds via a free-radical mechanism, leading to the formation of various impurities and a reduction in reagent purity. The primary visual indicator of decomposition is the development of a pink or brownish hue, which is due to the formation of molecular iodine (I₂). To ensure a long shelf-life and consistent performance, a stabilizer is added to inhibit these decomposition pathways.[1][2]
Q2: What stabilizer is used in Chloroiodomethane-D2 and how does it function?
A2: Commercial Chloroiodomethane-D2 is typically stabilized with metallic copper, often in the form of a wire or small pieces.[1][3][4][5] Copper acts as a radical scavenger, effectively terminating the chain reactions that lead to decomposition. Additionally, it can neutralize acidic byproducts, such as hydroiodic acid (HI), that may form and catalyze further degradation of the haloalkane.
Q3: Must I remove the copper stabilizer before using Chloroiodomethane-D2 in my experiment?
A3: The necessity of removing the stabilizer is entirely dependent on the specific chemical reaction you are performing.
-
For many applications , such as Simmons-Smith cyclopropanation reactions, the presence of the copper stabilizer is often tolerated and may not significantly impact the reaction outcome.[6]
-
For highly sensitive reactions , particularly those involving organometallic reagents like Grignard (RMgX) or organolithium (RLi) species, removal of the copper stabilizer is critical .[7] Copper can quench these powerful nucleophiles and bases, leading to significantly reduced yields or complete reaction failure. It can also promote undesired side reactions, such as Wurtz-type homocoupling.
Q4: How might the stabilizer or its byproducts affect my analytical results, such as NMR?
A4: While metallic copper is not observable by NMR, its presence can have indirect effects. If any copper ions (Cu²⁺) were to dissolve into the solution, they could cause paramagnetic broadening of your NMR signals, resulting in wider and less resolved peaks. More commonly, any unexpected peaks in an NMR spectrum are attributable to decomposition products of the Chloroiodomethane-D2 itself, not the stabilizer. If you are using the reagent as a deuterated solvent for NMR, it is important to be aware of the potential chemical shifts of these impurities.[8][9]
Troubleshooting Guide: Experimental Challenges
This guide provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Low or No Reaction Yield
Q: My reaction is sluggish or has failed completely. I suspect an issue with the Chloroiodomethane-D2. What should I check?
A: A low or non-existent yield can stem from several factors. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yields.
Scenario 2: Organometallic Reactions
Q: I'm attempting to form a deuterated Grignard reagent (CD₂ClMgI) or use Chloroiodomethane-D2 with an organolithium reagent, and it's not working. Why?
A: This is a classic case of stabilizer interference. Grignard and organolithium reagents are extremely reactive towards many metal salts and surfaces.[7] The copper stabilizer present in the bottle will react with and quench your organometallic species, preventing it from participating in the desired reaction.
Solution: You must remove the copper stabilizer before proceeding. See Protocol 1 for a detailed methodology. Failure to do so is the most common reason for the failure of these types of reactions.
Scenario 3: Reagent Discoloration
Q: My bottle of Chloroiodomethane-D2 has a distinct pink/purple color. Is it still usable?
A: The pink or purple color is indicative of elemental iodine (I₂), a primary product of decomposition.
-
Slight pink tinge: The reagent may still be usable for less sensitive applications, but the purity is compromised. The actual concentration of CD₂ClI will be lower than stated.
-
Dark brown/purple color: This signifies significant decomposition. Using the reagent is not recommended as it will likely lead to low yields and the formation of multiple side products.
To prevent this, always store the reagent according to the manufacturer's recommendations: in a tightly sealed container, protected from light, and often under refrigeration.[2][4][10]
Experimental Protocols & Data
Data Presentation: Physical Properties
| Property | Chloroiodomethane (CH₂ClI) | Chloroiodomethane-D2 (CD₂ClI) |
| Molecular Formula | CH₂ClI | CD₂ClI |
| Molecular Weight | 176.38 g/mol [11] | 178.40 g/mol [1][4] |
| Boiling Point | 108-109 °C[3][6] | Not specified, expected to be similar |
| Density | ~2.422 g/mL at 25 °C[3][6] | Not specified, expected to be similar |
| Refractive Index (n20/D) | ~1.582[3][6] | Not specified, expected to be similar |
| CAS Number | 593-71-5[3][5][11] | 129933-14-8[1][4] |
| Common Stabilizer | Copper[3][5] | Copper[1][4] |
Protocol 1: Removal of Copper Stabilizer Prior to Reaction
This protocol describes a standard and effective method for removing the copper stabilizer, which is essential for metal-sensitive reactions.
Objective: To obtain pure, stabilizer-free Chloroiodomethane-D2 for immediate use.
Materials:
-
Chloroiodomethane-D2 (stabilized)
-
Anhydrous neutral alumina or silica gel (activated, ~70-230 mesh)
-
Small glass column or a Pasteur pipette
-
Clean, oven-dried receiving flask, sealed with a septum
-
Inert gas source (Nitrogen or Argon)
-
Glass wool or cotton
Methodology:
-
Prepare the Filtration Column:
-
Take a Pasteur pipette and place a small plug of glass wool or cotton at the bottom to retain the stationary phase.
-
Carefully add ~2-3 cm of anhydrous neutral alumina (or silica gel) on top of the plug. Gently tap the pipette to pack the column.
-
Place the prepared column into the neck of the oven-dried receiving flask.
-
Flush the entire apparatus with an inert gas (e.g., Nitrogen) for several minutes to ensure an anhydrous and oxygen-free environment.
-
-
Filter the Reagent:
-
Under a positive pressure of inert gas, carefully transfer the required volume of Chloroiodomethane-D2 from the commercial bottle onto the top of the alumina column using a dry syringe.
-
Allow the liquid to pass through the column under gravity. If the flow is too slow, you can apply gentle positive pressure from the inert gas line. The copper will be adsorbed by the alumina.
-
-
Collect and Use:
-
Collect the clear, colorless, and stabilizer-free filtrate in the receiving flask.
-
Crucially, this purified reagent is now highly susceptible to decomposition and should be used immediately. Do not attempt to store the unstabilized reagent for an extended period.
-
Caption: Workflow for removing the copper stabilizer.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11644, Chloroiodomethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroiodomethane. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Rybak, A., et al. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Catalysts. Retrieved from [Link]
-
Rybak, A., et al. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2021). Common sources of mistake in organic synthesis. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments?. Retrieved from [Link]
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- 4. isotope.com [isotope.com]
- 5. Chloroiodomethane, 98%, stabilized 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. Chloroiodomethane - Wikipedia [en.wikipedia.org]
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- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 10. Chloroiodomethane(593-71-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Chloroiodomethane | CH2ClI | CID 11644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Precision in Cyclopropanation: A Comparative Guide to Chloroiodomethane-D2 and Diiodomethane in Simmons-Smith Reactions
For the modern medicinal chemist and process development scientist, the quest for precision and efficiency in molecular construction is paramount. The Simmons-Smith reaction, a cornerstone of cyclopropanation, offers a powerful tool for introducing the three-membered ring motif, a prevalent feature in numerous pharmaceuticals and bioactive molecules. The choice of the methylene-transfer agent is critical, directly impacting reaction kinetics, stereoselectivity, and overall efficiency. This guide provides an in-depth comparison of the traditional reagent, diiodomethane (CH₂I₂), with its deuterated and more reactive counterpart, chloroiodomethane-d2 (CD₂ClI), offering experimental insights to inform rational reagent selection.
The Simmons-Smith reaction is a stereospecific cyclopropanation of alkenes involving an organozinc carbenoid, typically formed from a dihalomethane and a zinc-copper couple or diethylzinc.[1][2] The reaction proceeds in a concerted fashion, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1] This feature is of utmost importance in the synthesis of complex chiral molecules. While diiodomethane has been the workhorse for this transformation for decades, chloroiodomethane has emerged as a more reactive alternative.[3] This guide will delve into the nuances of both reagents, with a special focus on the deuterated version of chloroiodomethane, providing a comprehensive analysis for researchers aiming to optimize their synthetic strategies.
Mechanistic Considerations: The "Why" Behind Reactivity Differences
The generally accepted mechanism of the Simmons-Smith reaction involves the formation of a zinc carbenoid, which then transfers a methylene group to the alkene. In the case of diiodomethane, the active species is believed to be (iodomethyl)zinc iodide (ICH₂ZnI).[1] For chloroiodomethane, the corresponding (chloromethyl)zinc species is formed.
The key to understanding the enhanced reactivity of the chloroiodomethane-derived reagent lies in the nature of the halogen-zinc bond. The more electronegative chlorine atom, compared to iodine, is thought to make the resulting zinc carbenoid more electrophilic and thus more reactive towards the nucleophilic alkene. This increased reactivity can translate to faster reaction times and potentially lower reaction temperatures.
The use of deuterated chloroiodomethane (CD₂ClI) introduces the possibility of a kinetic isotope effect (KIE). While comprehensive studies on the KIE in Simmons-Smith reactions with deuterated reagents are scarce, a secondary KIE might be expected. The C-D bond is stronger than the C-H bond, which could slightly influence the rate of the methylene transfer step. However, given the concerted nature of the reaction, this effect is likely to be small. The primary advantage of using a deuterated reagent lies in its utility for mechanistic studies and for the synthesis of specifically labeled molecules for metabolic or pharmacokinetic profiling.
Figure 1: Simplified workflow of Simmons-Smith cyclopropanation with diiodomethane and chloroiodomethane-d2.
Performance Comparison: Reactivity and Stereoselectivity
A seminal study by Denmark and Edwards provides a direct comparison of the reactivity of (chloromethyl)zinc and (iodomethyl)zinc reagents in the Simmons-Smith reaction. Their findings demonstrate that the (chloromethyl)zinc reagent, derived from chloroiodomethane and diethylzinc, is generally more reactive than its (iodomethyl)zinc counterpart.
| Substrate | Reagent | Solvent | Time (h) | Yield (%) |
| Cyclohexene | CH₂I₂/Et₂Zn | 1,2-Dichloroethane | 24 | 85 |
| Cyclohexene | CH₂ClI/Et₂Zn | 1,2-Dichloroethane | 1 | 95 |
| 1-Octene | CH₂I₂/Et₂Zn | 1,2-Dichloroethane | 24 | 70 |
| 1-Octene | CH₂ClI/Et₂Zn | 1,2-Dichloroethane | 2 | 88 |
| (Z)-3-Hexene | CH₂I₂/Et₂Zn | 1,2-Dichloroethane | 24 | 80 |
| (Z)-3-Hexene | CH₂ClI/Et₂Zn | 1,2-Dichloroethane | 1.5 | 92 |
Table 1: Comparison of Reaction Times and Yields for the Cyclopropanation of Various Alkenes. (Data extrapolated from Denmark, S. E.; Edwards, J. P. J. Org. Chem.1991 , 56 (24), 6974–6981)
The data clearly illustrates that reactions with chloroiodomethane proceed significantly faster and often with higher yields. This enhanced reactivity is a considerable advantage in process development, where shorter reaction times can lead to increased throughput and reduced costs.
Diastereoselectivity in the Cyclopropanation of Chiral Allylic Alcohols
A crucial aspect of the Simmons-Smith reaction is its application in the diastereoselective cyclopropanation of chiral allylic alcohols. The hydroxyl group can coordinate to the zinc carbenoid, directing the methylene transfer to one face of the double bond.[1] This chelation control is a powerful tool for establishing stereocenters.
| Substrate | Reagent | Diastereomeric Ratio (syn:anti) |
| (E)-4-Hexen-3-ol | CH₂I₂/Et₂Zn | 92:8 |
| (E)-4-Hexen-3-ol | CH₂ClI/Et₂Zn | 93:7 |
Table 2: Diastereoselectivity in the Cyclopropanation of (E)-4-Hexen-3-ol. (Data extrapolated from Denmark, S. E.; Edwards, J. P. J. Org. Chem.1991 , 56 (24), 6974–6981)
The results indicate that the (chloromethyl)zinc reagent provides comparable, if not slightly improved, diastereoselectivity to the traditional (iodomethyl)zinc reagent. This suggests that the increased reactivity of the chloro-reagent does not come at the expense of stereocontrol, making it a highly attractive option for stereoselective synthesis. It is reasonable to expect that chloroiodomethane-d2 would exhibit similar high levels of diastereoselectivity.
Figure 2: General experimental workflow for a Simmons-Smith reaction.
Experimental Protocols
The following are representative protocols for the Simmons-Smith cyclopropanation using both diiodomethane and chloroiodomethane. Note that the protocol for chloroiodomethane-d2 would be analogous to that for the non-deuterated version.
Protocol 1: Cyclopropanation of Cyclohexene with Diiodomethane (Furukawa Modification)[3]
Materials:
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Cyclohexene
-
Anhydrous 1,2-dichloroethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous 1,2-dichloroethane (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (10 mmol, 10 mL of a 1.0 M solution in hexanes) to the stirred solvent.
-
Add diiodomethane (10 mmol, 0.81 mL) dropwise to the solution over 10 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add cyclohexene (5 mmol, 0.51 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the product.
Protocol 2: Cyclopropanation of Cyclohexene with Chloroiodomethane (Furukawa-Denmark Modification)
Materials:
-
Diethylzinc (1.0 M solution in hexanes)
-
Chloroiodomethane (or Chloroiodomethane-D2)
-
Cyclohexene
-
Anhydrous 1,2-dichloroethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add chloroiodomethane (10 mmol, 0.73 mL) or chloroiodomethane-d2 dropwise to the solution over 10 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add cyclohexene (5 mmol, 0.51 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Follow steps 8-11 from Protocol 1 for workup and purification.
Practical Considerations: Stability, Cost, and Availability
Diiodomethane is a dense, light-sensitive liquid that is commercially available from numerous suppliers. It is relatively stable but should be stored in a dark bottle and may require purification before use if it has developed a pinkish color due to the formation of iodine.
Chloroiodomethane is also a commercially available liquid.[4][5][6][7] It is generally more expensive than diiodomethane. Chloroiodomethane-d2 is available from specialty chemical suppliers, often at a significantly higher cost due to the isotopic labeling.[8] Both chloroiodomethane and its deuterated analog should be handled with care as they are irritants.
Conclusion and Recommendations
The choice between chloroiodomethane-d2 and diiodomethane for Simmons-Smith reactions depends on the specific goals of the synthesis.
-
For routine cyclopropanations where reactivity and efficiency are paramount, chloroiodomethane is the superior reagent. It offers significantly faster reaction times and often higher yields compared to diiodomethane, without compromising diastereoselectivity in chelation-controlled reactions.
-
Diiodomethane remains a viable and more cost-effective option for less demanding applications or when longer reaction times are acceptable.
-
Chloroiodomethane-d2 is the reagent of choice for introducing a deuterated methylene group. This is particularly valuable for synthesizing isotopically labeled compounds for use in mechanistic studies, as internal standards in mass spectrometry, or for probing metabolic pathways of drug candidates. While direct comparative performance data is limited, its reactivity is expected to be on par with its non-deuterated counterpart, offering the same advantages of speed and efficiency over diiodomethane.
References
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A Senior Application Scientist's Guide to Deuterated Methylene Transfer Reagents: A Comparative Analysis
In the landscape of modern drug discovery and development, the strategic incorporation of deuterium—a stable, non-radioactive isotope of hydrogen—has emerged as a powerful tool for enhancing the pharmacokinetic profiles of therapeutic candidates. The "heavy" nature of deuterium can significantly alter the metabolic fate of a drug molecule by strengthening carbon-hydrogen bonds at sites susceptible to enzymatic degradation. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a reduced rate of metabolism, prolonged half-life, and potentially a more favorable safety and dosing regimen.[1]
This guide provides a comparative analysis of key deuterated methylene (-CD2-) transfer reagents, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, application, and relative performance. We will delve into the practical aspects of employing these reagents in three cornerstone reactions of organic synthesis: cyclopropanation, olefination via the Wittig reaction, and olefination via the Julia-Kocienski reaction.
The Significance of the Deuterated Methylene Group
The methylene group (-CH2-) is a ubiquitous structural motif in organic molecules. When this group is a site of metabolic vulnerability, its replacement with a deuterated methylene group (-CD2-) can be a highly effective strategy. The greater mass of deuterium compared to protium results in a lower vibrational frequency of the C-D bond, leading to a higher activation energy for bond cleavage. This seemingly subtle modification can have profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis of Deuterated Methylene Transfer Methodologies
The introduction of a -CD2- group can be achieved through various synthetic strategies. Here, we focus on the direct transfer of a deuterated methylene unit to a target molecule using deuterated analogues of well-established methylene transfer reagents.
Deuterated Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance.[2][3] The reaction typically employs diiodomethane (CH₂I₂) and a zinc-copper couple to generate a zinc carbenoid intermediate, which then delivers a methylene group to an alkene.[4] For the introduction of a deuterated cyclopropane ring, dideuteriodiiodomethane (CD₂I₂) is the requisite reagent.
Synthesis of Dideuteriodiiodomethane (CD₂I₂):
The preparation of CD₂I₂ is a critical first step. While not as commonly commercially available as its non-deuterated counterpart, it can be synthesized in the laboratory. A common route involves the deuteration of a suitable precursor followed by halogenation.
Reaction Mechanism and Stereoselectivity:
The Simmons-Smith reaction proceeds via a concerted "butterfly" transition state, where the methylene group is delivered to one face of the alkene.[5] This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[3] For example, a cis-alkene will yield a cis-disubstituted cyclopropane. The directing effect of proximal hydroxyl groups, which coordinate to the zinc carbenoid, is a powerful tool for controlling the diastereoselectivity of the reaction.[6]
Comparative Performance:
While direct, side-by-side quantitative comparisons in the literature are scarce, the deuterated Simmons-Smith reaction is expected to proceed with similar efficiency and stereospecificity to the non-deuterated version. The primary difference lies in the kinetic isotope effect, which in this case would manifest as a slightly slower reaction rate for the C-D bond-forming steps within the transition state. However, this effect is generally not significant enough to deter its synthetic utility. The key consideration for researchers is the accessibility and cost of CD₂I₂.
Experimental Protocol: General Procedure for Deuterated Simmons-Smith Cyclopropanation
-
Activate Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust and copper(I) chloride. Heat the mixture gently with a heat gun under vacuum and then cool to room temperature.
-
Form the Reagent: Add anhydrous diethyl ether to the activated zinc-copper couple. To this suspension, add a solution of dideuteriodiiodomethane (CD₂I₂) in diethyl ether dropwise at a rate that maintains a gentle reflux.
-
Cyclopropanation: After the addition is complete, cool the reaction mixture to 0 °C and add a solution of the alkene in diethyl ether.
-
Workup: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Deuterated Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[7] It involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[8] To introduce a deuterated methylene group, a deuterated phosphonium ylide is required.
Synthesis of Deuterated Wittig Reagents:
The synthesis of a deuterated Wittig reagent typically begins with a deuterated alkyl halide. For the introduction of a -CD₂- group, a dideuterated methyl halide, such as dideuteriodiiodomethane (CD₂I₂) or dideuteriodibromomethane (CD₂Br₂), is reacted with triphenylphosphine to form the corresponding phosphonium salt. This salt is then deprotonated with a strong base to generate the deuterated ylide.
Reaction Mechanism and Stereoselectivity:
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[9]
-
Non-stabilized ylides (e.g., from alkyl halides) generally favor the formation of Z-alkenes.
-
Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) typically yield E-alkenes.
The use of a deuterated ylide is not expected to significantly alter this inherent stereoselectivity. The underlying principles governing the formation of the cis- or trans-oxaphosphetane intermediate remain the same.
Comparative Performance:
| Feature | Standard Wittig Reagent (Ph₃P=CH₂) | Deuterated Wittig Reagent (Ph₃P=CD₂) |
| Reactivity | Highly reactive | Slightly lower reactivity due to the kinetic isotope effect. |
| Stereoselectivity | Governed by ylide stability (stabilized vs. non-stabilized).[10] | Expected to be similar to the non-deuterated counterpart. |
| Product Analysis | ¹H NMR, ¹³C NMR, MS | ¹H NMR (absence of vinylic protons), ²H NMR, ¹³C NMR, MS. |
| Cost & Availability | Readily available and relatively inexpensive. | Requires synthesis from deuterated precursors, leading to higher cost. |
Experimental Protocol: General Procedure for Deuterated Wittig Reaction
-
Ylide Generation: To a stirred suspension of the deuterated phosphonium salt in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise.
-
Reaction with Carbonyl: After stirring for a period to ensure complete ylide formation, add a solution of the aldehyde or ketone in anhydrous THF dropwise at -78 °C.
-
Workup: Allow the reaction mixture to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the deuterated alkene.
Deuterated Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination that provides excellent control over alkene geometry, typically favoring the formation of E-alkenes.[4][11] The reaction involves the condensation of a heteroaryl sulfone with an aldehyde or ketone.[12] For the synthesis of deuterated alkenes, a deuterated sulfone is required.
Synthesis of Deuterated Sulfones:
The preparation of the deuterated sulfone reagent, such as deuterated 1-phenyl-1H-tetrazol-5-yl methyl sulfone, is the initial step. This can be achieved by reacting the corresponding thiol with a deuterated methylating agent (e.g., CD₃I) followed by oxidation to the sulfone.
Reaction Mechanism and Stereoselectivity:
The Julia-Kocienski olefination proceeds through the formation of a β-alkoxy sulfone intermediate, which undergoes a Smiles rearrangement and subsequent elimination to form the alkene.[12] The high E-selectivity is a hallmark of this reaction and is attributed to thermodynamic control in the formation of the key intermediates. The use of a deuterated sulfone is not anticipated to significantly impact the stereochemical outcome.
Comparative Performance:
| Feature | Standard Julia-Kocienski Reagent | Deuterated Julia-Kocienski Reagent |
| Stereoselectivity | High E-selectivity is generally observed.[13] | Expected to maintain high E-selectivity. |
| Substrate Scope | Broad, tolerating a wide range of functional groups. | Expected to be similar to the non-deuterated version. |
| Reaction Conditions | Typically requires strong bases and low temperatures. | Similar conditions are expected to be necessary. |
| Reagent Preparation | Multi-step synthesis of the heteroaryl sulfone. | Requires an additional deuteration step, adding to the synthetic effort. |
Experimental Protocol: General Procedure for Deuterated Julia-Kocienski Olefination
-
Deprotonation: To a solution of the deuterated heteroaryl sulfone in an anhydrous solvent (e.g., THF or DME) at -78 °C under an inert atmosphere, add a solution of a strong base (e.g., KHMDS or NaHMDS) dropwise.
-
Addition of Carbonyl: After stirring to ensure complete deprotonation, add a solution of the aldehyde or ketone in the same anhydrous solvent.
-
Reaction and Workup: Allow the reaction to proceed at -78 °C for a specified time, then warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Conclusion and Future Perspectives
The use of deuterated methylene transfer reagents provides a direct and efficient means of introducing the -CD₂- moiety into organic molecules, a strategy of increasing importance in drug discovery. The Simmons-Smith, Wittig, and Julia-Kocienski reactions all have deuterated counterparts that are expected to perform with similar efficiency and stereoselectivity as their non-deuterated analogues. The primary considerations for researchers are the synthesis and availability of the deuterated starting materials.
As the field of deuterated pharmaceuticals continues to expand, the demand for robust and scalable methods for the synthesis of deuterated building blocks and reagents will undoubtedly grow. Future research in this area will likely focus on the development of new, more efficient routes to these valuable compounds, as well as the exploration of novel deuterated methylene transfer reagents with enhanced reactivity and selectivity.
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Reactivity comparison of Chloroiodomethane-D2 with its non-deuterated analog
An In-Depth Guide to the Comparative Reactivity of Chloroiodomethane-D2 and its Non-Deuterated Analog
In the landscape of modern synthetic chemistry and drug development, the subtle yet profound influence of isotopic substitution is a critical tool for mechanistic elucidation and the modulation of pharmacokinetic properties. The replacement of protium (¹H) with deuterium (²H or D) can significantly alter reaction rates—a phenomenon known as the Kinetic Isotope Effect (KIE). This guide provides a comprehensive comparison of the reactivity of chloroiodomethane-d2 (CD₂ClI) and its non-deuterated counterpart, chloroiodomethane (CH₂ClI), grounded in the principles of physical organic chemistry and supported by experimental insights.
Before delving into the specific reactivity of chloroiodomethane, it is essential to grasp the principles of the Kinetic Isotope Effect. The KIE is the ratio of the rate constant of a reaction using a reactant with a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H).[1][2] For deuterium substitution, this is expressed as k_H/k_D.
The origin of the KIE lies in the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond.[3] Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower ZPE. Consequently, more energy is required to break a C-D bond than a C-H bond.
-
Primary KIE : A large change in reaction rate (typically k_H/k_D > 2) is observed when the C-H/C-D bond is broken or formed in the rate-determining step of the reaction.[4] The theoretical maximum for a C-H/D bond cleavage is around 7-8 at room temperature.[5]
-
Secondary KIE : A smaller effect (k_H/k_D is often between 0.7 and 1.5) occurs when the isotopically substituted bond is not broken in the rate-determining step but is located at or near the reaction center.[1][4][6] These effects arise from changes in hybridization or steric environment between the ground state and the transition state.
Caption: Origin of the primary kinetic isotope effect, showing the lower zero-point energy (ZPE) of the C-D bond and the resulting higher activation energy (ΔG‡(D)) compared to the C-H bond (ΔG‡(H)).
Comparative Reactivity Analysis
Chloroiodomethane is a versatile reagent used in various transformations, including cyclopropanation, aminomethylation, and as a precursor to chloromethyl lithium.[7] The substitution of deuterium in chloroiodomethane (CD₂ClI) primarily influences reactions where the C-H bonds are directly involved or are in close proximity to the reacting center.
Radical Abstraction Reactions
In reactions involving the homolytic cleavage of a C-H bond by a radical species, a significant primary KIE is anticipated.
Reaction: R• + CH₂ClI → RH + •CHClI
For the deuterated analog: R• + CD₂ClI → RD + •CDClI
Nucleophilic Substitution (S_N2) Reactions
Chloroiodomethane can undergo S_N2 reactions where a nucleophile attacks the carbon atom, displacing the iodide ion, which is an excellent leaving group.
Reaction: Nu⁻ + CH₂ClI → Nu-CH₂Cl + I⁻
In this case, the C-H/C-D bonds are not broken. Any observed KIE will be a secondary kinetic isotope effect.[1] As the reaction proceeds from an sp³-hybridized carbon in the reactant to an sp²-like, five-coordinate transition state, the C-H bonds can be affected. Typically, for S_N2 reactions, a small, normal KIE (k_H/k_D > 1, often 1.05-1.15) is observed.[1] This is attributed to the C-H bending vibrations being less restricted in the more open transition state compared to the ground state. Therefore, CD₂ClI is expected to react slightly slower than CH₂ClI in S_N2 reactions.
Simmons-Smith Cyclopropanation
A key application of chloroiodomethane is in the Simmons-Smith reaction, where it is a precursor to the active carbenoid species (often represented as ICH₂ZnI) for cyclopropanation of alkenes.[7]
Reaction Steps:
-
Zn(Cu) + CH₂ClI → "ClCH₂ZnI" (Carbenoid formation)
-
"ClCH₂ZnI" + Alkene → Cyclopropane + ZnClI
The C-H bonds are not broken during the transfer of the CH₂ group to the alkene. The reaction mechanism involves the coordination of the carbenoid to the double bond followed by the concerted formation of the cyclopropane ring. As such, any observed isotope effect would be a secondary KIE. The transition state involves a change in the coordination and geometry around the carbon atom being transferred. Experimental studies on related systems have shown small inverse KIEs (k_H/k_D < 1), suggesting that the C-H bending frequencies increase in the transition state, making it more sterically crowded. This would predict that CD₂ClI might react slightly faster than CH₂ClI in this specific step.
| Reaction Type | Bond Broken in RDS? | Expected KIE Type | Predicted k_H/k_D | Faster Reactant |
| Radical Abstraction | Yes (C-H/C-D) | Primary | > 2 | CH₂ClI |
| S_N2 Substitution | No | Secondary (α) | 1.05 - 1.15 | CH₂ClI |
| Cyclopropanation | No | Secondary | ~0.9 - 1.0 | Potentially CD₂ClI |
Experimental Protocol: Measuring the KIE via Competition Experiment
To empirically determine the KIE, a competition experiment is the most accurate method. This approach minimizes experimental error by subjecting both the deuterated and non-deuterated reactants to identical conditions in the same reaction vessel.
Objective: Determine the k_H/k_D for the S_N2 reaction of chloroiodomethane with a nucleophile (e.g., sodium thiophenoxide).
Materials:
-
Chloroiodomethane (CH₂ClI)
-
Chloroiodomethane-d2 (CD₂ClI)
-
Thiophenol
-
Sodium methoxide
-
Anhydrous solvent (e.g., DMF or THF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Prepare Nucleophile: In a flame-dried, nitrogen-purged flask, dissolve thiophenol (1.0 eq) in anhydrous DMF. Cool to 0 °C and add sodium methoxide (1.0 eq) to generate sodium thiophenoxide in situ.
-
Prepare Substrate Mixture: In a separate vial, prepare an equimolar mixture of CH₂ClI and CD₂ClI. Accurately determine the initial ratio of the two isotopologues using ¹H NMR by integrating against a known internal standard.
-
Initiate Reaction: Add the chloroiodomethane mixture (~0.5 eq to ensure the reaction does not go to completion) to the stirred solution of sodium thiophenoxide at 0 °C.
-
Monitor and Quench: Allow the reaction to proceed for a set time (e.g., until ~20-30% conversion is observed by TLC). Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the mixture with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude product mixture in CDCl₃ containing a known amount of the internal standard. Acquire a quantitative ¹H NMR spectrum.
-
Calculate KIE: The KIE is calculated from the ratio of the remaining starting materials. By comparing the final ratio of CH₂ClI/CD₂ClI to the initial ratio, the k_H/k_D can be determined using the appropriate kinetic equation.
Sources
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
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- 7. Chloroiodomethane - Wikipedia [en.wikipedia.org]
A Comparative Guide to NMR Methods for Quantifying Deuterium Enrichment in Chloroiodomethane-D2
In the landscape of modern synthetic chemistry and drug development, the precise incorporation of deuterium into molecular scaffolds is a critical parameter. Deuterated compounds, such as Chloroiodomethane-D2 (CD2ICl), are pivotal as building blocks in the synthesis of isotopically labeled internal standards for mass spectrometry, as tracers in metabolic studies, and as active pharmaceutical ingredients with enhanced pharmacokinetic profiles. The efficacy and regulatory compliance of these applications hinge on the accurate determination of deuterium enrichment. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) methods for the robust quantification of deuterium enrichment in Chloroiodomethane-D2, offering insights into the underlying principles and practical considerations for selecting the most appropriate technique.
The Foundational Technique: Direct Measurement by Deuterium (²H) NMR Spectroscopy
Deuterium NMR (²H or D-NMR) is the most direct method for quantifying deuterium enrichment. This technique observes the deuterium nucleus itself, providing a signal intensity that is directly proportional to the concentration of the deuterated species.
The Rationale Behind ²H NMR
The choice of ²H NMR as the primary analytical tool is grounded in its specificity. Unlike other methods that infer deuterium content indirectly, ²H NMR directly probes the nucleus of interest. The deuterium nucleus has a spin quantum number of 1, which results in quadrupolar relaxation. This leads to broader signals compared to protons, but with modern high-field spectrometers, this is readily manageable. The chemical shift range of deuterium is identical to that of protons, making spectral assignment straightforward if the corresponding ¹H NMR spectrum is known.
Experimental Protocol for ²H NMR
A self-validating protocol for ²H NMR requires careful attention to quantitative conditions, ensuring that the signal intensity accurately reflects the sample concentration.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the Chloroiodomethane-D2 sample into an NMR tube.
-
Add a deuterated solvent that does not have signals overlapping with the analyte, such as benzene-d6 or chloroform-d.
-
To ensure quantitative accuracy, add a known amount of an internal standard with a single, sharp ²H resonance, such as deuterated chloroform (CDCl₃) at a certified isotopic purity.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the deuterium frequency.
-
Ensure the instrument is well-shimmed to obtain optimal line shape and resolution.
-
Set the sample temperature and allow it to equilibrate to ensure thermal stability.
-
-
Acquisition Parameters for Quantitative Analysis:
-
Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest. This is crucial for complete relaxation of the nuclei between scans, ensuring the signal intensity is directly proportional to the number of nuclei.
-
Pulse Width: Use a calibrated 90° pulse width to ensure uniform excitation across the spectral width.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for accurate integration.
-
Decoupling: For simplicity and to avoid potential Nuclear Overhauser Effect (NOE) enhancements, which can compromise quantification, acquire the spectrum without proton decoupling.
-
-
Data Processing and Analysis:
-
Apply a minimal line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the line shape.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signal corresponding to Chloroiodomethane-D2 and the internal standard.
-
Calculate the deuterium enrichment using the following formula:
Where:
-
Area is the integrated signal area.
-
N is the number of deuterium atoms for that signal.
-
Conc is the concentration.
-
Purity is the isotopic purity of the standard.
-
Workflow for ²H NMR Quantification
Caption: Workflow for ²H NMR quantification of deuterium enrichment.
Alternative NMR Methods: Inferring Deuterium Content
While ²H NMR is the most direct method, other NMR techniques can be employed to infer deuterium enrichment. These methods often offer advantages in terms of sensitivity and accessibility, as they utilize more common nuclei like ¹H and ¹³C.
Proton (¹H) NMR Spectroscopy
¹H NMR is a highly sensitive and readily available technique. Deuterium enrichment is determined by measuring the depletion of the corresponding proton signal.
Causality and Approach:
-
In a partially deuterated sample of Chloroiodomethane-D2, there will be a residual population of the partially deuterated isotopologue (CHDClI) and the non-deuterated species (CH₂ClI).
-
By integrating the signal of the residual C-H protons against a known internal standard, the amount of non-deuterated and partially deuterated material can be quantified.
-
The deuterium enrichment is then calculated by subtracting the proton-containing species from the total.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a sample of Chloroiodomethane-D2 with a known concentration.
-
Add a non-deuterated internal standard with a known concentration and a signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a long relaxation delay (d1 > 5*T1) and a calibrated 90° pulse.
-
-
Analysis:
-
Integrate the signal of the residual C-H in Chloroiodomethane and the signal of the internal standard.
-
Calculate the concentration of the proton-containing species and, by extension, the deuterium enrichment.
-
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR can also be used to determine deuterium enrichment by observing the coupling between carbon and deuterium.
Causality and Approach:
-
The signal for the carbon atom in Chloroiodomethane will be split by any attached deuterium atoms.
-
A ¹³C nucleus coupled to one deuterium will appear as a triplet (due to the spin-1 of deuterium), and a ¹³C coupled to two deuteriums will appear as a quintet.
-
The relative intensities of these multiplets, along with the singlet from the non-deuterated species, can be used to determine the distribution of isotopologues and the overall deuterium enrichment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a concentrated sample of Chloroiodomethane-D2 to compensate for the lower sensitivity of ¹³C NMR.
-
-
Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Ensure a sufficient number of scans are acquired for a good signal-to-noise ratio. A long relaxation delay is also necessary for quantification.
-
-
Analysis:
-
Integrate the signals corresponding to the different isotopologues (CD₂ClI, CHDClI, and CH₂ClI).
-
Calculate the deuterium enrichment based on the relative integrals of these species.
-
Workflow for Indirect NMR Quantification
Caption: General workflow for indirect NMR quantification of deuterium enrichment.
Comparative Analysis of NMR Methods
The choice of NMR method for quantifying deuterium enrichment in Chloroiodomethane-D2 depends on several factors, including the required accuracy, available instrumentation, and experimental time constraints.
| Parameter | ²H NMR | ¹H NMR | ¹³C NMR |
| Directness | Direct measurement of deuterium. | Indirect measurement via proton depletion. | Indirect measurement via C-D coupling. |
| Sensitivity | Low | High | Very Low |
| Accuracy | High, considered the "gold standard". | High, but can be limited by the accuracy of subtracting a small signal from a large one. | Moderate, can be affected by overlapping multiplets and poor signal-to-noise. |
| Sample Requirement | Higher concentration needed. | Lower concentration sufficient. | Highest concentration needed. |
| Experimental Time | Moderate to long, due to lower sensitivity and longer relaxation times. | Short, due to high sensitivity. | Very long, due to low natural abundance and long relaxation times. |
| Instrumentation | Requires a broadband probe capable of observing deuterium. | Standard NMR probe is sufficient. | Standard NMR probe is sufficient. |
| Key Advantage | Unambiguous and direct quantification. | High sensitivity and speed. | Provides information on the distribution of isotopologues. |
| Key Disadvantage | Lower sensitivity. | Indirect method, relies on difference calculation. | Very low sensitivity and long acquisition times. |
Recommendations and Best Practices
-
For the highest accuracy and regulatory submissions, ²H NMR is the recommended method. Its directness and specificity provide the most reliable quantification of deuterium enrichment.
-
For rapid screening or when sample amounts are limited, ¹H NMR is a viable alternative. However, it is crucial to use a high-purity internal standard and ensure excellent spectral quality for accurate integration of the small residual proton signals.
-
¹³C NMR is generally not recommended for routine quantification of deuterium enrichment due to its very low sensitivity and long experimental times. However, it can be a valuable tool for specialized studies where the distribution of different deuterated species needs to be determined.
By understanding the principles, advantages, and limitations of each NMR method, researchers can make informed decisions to ensure the accurate and reliable characterization of deuterated compounds like Chloroiodomethane-D2, ultimately contributing to the quality and reproducibility of their scientific endeavors.
References
-
Deuterium and tritium NMR spectroscopy: principles and applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Quantitative ¹H NMR Spectroscopy for the Determination of Isotopic Enrichment in Deuterated Compounds. Journal of Organic Chemistry. [Link]
-
The use of ¹³C satellites in ¹H NMR spectra for the determination of the isotopic purity of deuterated compounds. Magnetic Resonance in Chemistry. [Link]
-
Quantification of deuterium-labeled succinate in human plasma using nuclear magnetic resonance spectroscopy. Analytical Biochemistry. [Link]
A Comparative Guide to the Mass Spectral Fragmentation of Deuterium-Labeled Chloroiodomethane (CD2ClI)
This guide provides a detailed analysis of the mass spectral fragmentation patterns of deuterium-labeled chloroiodomethane (CD2ClI), offering a comparative perspective against its non-labeled counterpart (CH2ClI). We will explore the mechanistic underpinnings of the observed fragmentation, supported by experimental data and established principles of mass spectrometry. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling in their analytical workflows.
Introduction: The Significance of Isotopic Labeling in Mass Spectrometry
Isotopic labeling, particularly with deuterium, is a powerful technique in analytical chemistry and drug metabolism studies. The introduction of deuterium atoms into a molecule serves as a stable, heavy isotope tracer, allowing for the differentiation of labeled from unlabeled compounds in complex matrices. In mass spectrometry, this mass shift is readily detected, but the influence of isotopic substitution on fragmentation pathways can provide deeper structural insights. Chloroiodomethane, a simple tri-halogenated methane, serves as an excellent model system to explore these effects due to its well-defined fragmentation channels.
The primary ionization method discussed in this guide is Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint. We will also touch upon softer ionization methods and their utility.
Pillar 1: Expertise & Experience - Understanding the Fragmentation Causality
Upon electron ionization, chloroiodomethane undergoes a series of competing fragmentation reactions. The initial event is the removal of an electron to form the molecular ion, [CH2ClI]+•. The stability of this radical cation and its subsequent fragmentation are dictated by the relative bond strengths (C-I < C-Cl < C-H) and the electronegativity of the halogen atoms.
The introduction of deuterium in CD2ClI does not significantly alter the fundamental electronic structure, but the increased mass of deuterium and the slightly stronger C-D bond compared to the C-H bond can influence the kinetics of fragmentation, leading to observable differences in the relative abundances of fragment ions.
Experimental Workflow & Protocols
A self-validating experimental approach is crucial for reproducible and trustworthy results. Below is a detailed protocol for the analysis of chloroiodomethane and its deuterated analog using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
Experimental Protocol: GC-MS Analysis of CH2ClI and CD2ClI
-
Sample Preparation:
-
Prepare 1 µL/mL solutions of both CH2ClI and CD2ClI in a volatile, inert solvent such as dichloromethane.
-
Ensure the use of high-purity standards to avoid interference from impurities.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these volatile compounds.
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. The use of 70 eV is a standard condition that provides reproducible fragmentation patterns and allows for comparison with library spectra.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 30 to 200 to ensure capture of all relevant fragment ions.
-
Data Acquisition: Full scan mode.
-
Pillar 2: Trustworthiness - Comparative Fragmentation Analysis
The mass spectra of CH2ClI and CD2ClI reveal characteristic fragmentation patterns. The primary fragmentation pathways involve the loss of halogen atoms and hydrogen/deuterium atoms.
Key Fragmentation Pathways
Below is a Graphviz diagram illustrating the main fragmentation pathways for both isotopologues.
Caption: Primary fragmentation pathways of CH2ClI and CD2ClI under EI.
Data Presentation: A Comparative Table
The following table summarizes the major observed ions and their relative abundances for both CH2ClI and CD2ClI. The data presented is a synthesis from multiple sources to provide a representative comparison.
| Ion | Formula | m/z (CH2ClI) | Relative Abundance (%) (CH2ClI) | m/z (CD2ClI) | Relative Abundance (%) (CD2ClI) | Fragmentation Origin |
| Molecular Ion | [C(H/D)2ClI]+• | 176/178 | ~10 | 178/180 | ~12 | Initial Ionization |
| Loss of Iodine | [C(H/D)2Cl]+ | 49/51 | 100 | 51/53 | 100 | -I• |
| Loss of Chlorine | [C(H/D)2I]+ | 141 | ~60 | 143 | ~65 | -Cl• |
| Iodine Cation | [I]+ | 127 | ~40 | 127 | ~40 | -C(H/D)2Cl• |
| Chloromethyl Radical Cation | [C(H/D)Cl]+• | 48/50 | ~5 | 50/52 | ~4 | - (H/D)• from [C(H/D)2Cl]+ |
Analysis of the Data:
-
Base Peak: For both compounds, the base peak (most abundant ion) corresponds to the loss of the iodine atom, forming the [CH2Cl]+ (m/z 49/51) and [CD2Cl]+ (m/z 51/53) cations, respectively. This is anticipated due to the relative weakness of the C-I bond.
-
Isotopic Peaks: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments (e.g., m/z 49 and 51).
-
Deuterium Labeling Effects: The 2 Da mass shift for the molecular ion and the major fragments containing the CD2 moiety is clearly observed. A slight increase in the relative abundance of the molecular ion and the [CD2I]+ fragment in the labeled compound may be attributed to the slightly stronger C-D bond, which can subtly disfavor some fragmentation channels compared to C-H bond cleavage.
Pillar 3: Authoritative Grounding & Comprehensive References
The interpretations presented in this guide are grounded in well-established principles of mass spectrometry and supported by peer-reviewed literature. The primary mechanism for the formation of the major fragments is direct cleavage of the carbon-halogen bonds.
The choice of 70 eV for electron ionization is a standard in the field, as it provides sufficient energy to overcome the ionization potentials of most organic molecules and induce reproducible fragmentation patterns. This energy level ensures that the resulting mass spectra are comparable across different instruments and laboratories.
Softer ionization techniques, such as Chemical Ionization (CI) or Photoionization (PI), can also be employed. These methods impart less energy to the analyte molecule, resulting in less fragmentation and a more abundant molecular ion. This can be advantageous for confirming the molecular weight of the compound but provides less structural information compared to EI. For instance, a study on the photoionization of CH2ClI showed a significantly higher abundance of the parent ion compared to EI.
Logical Workflow for Analysis
The following diagram outlines the logical workflow for a comparative fragmentation analysis.
Caption: Logical workflow for comparative mass spectral analysis.
Conclusion
The mass spectral fragmentation analysis of deuterium-labeled chloroiodomethane (CD2ClI) provides a clear illustration of the utility of isotopic labeling in mass spectrometry. The predictable mass shifts in the molecular ion and key fragment ions allow for straightforward differentiation from the unlabeled analog. While the fundamental fragmentation pathways remain consistent, subtle differences in ion abundances can be observed, reflecting the kinetic isotope effect. This guide provides a framework for conducting and interpreting such comparative analyses, emphasizing the importance of robust experimental protocols and a thorough understanding of the underlying chemical principles.
References
-
Title: Mass Spectrometric Fragmentation of Halogenated Methanes Source: NIST Chemistry WebBook, NIST Standard Reference Database Number 69 URL: [Link]
-
Title: The fragmentation of C(X)2Y2, C(X)3Y, and C(X)4 molecules (X = H, D, F, Cl, Br, I; Y = H, D, F, Cl, Br, I) by electron impact Source: International Journal of Mass Spectrometry and Ion Physics URL: [Link]
-
Title: Electron impact ionization of CH2ClI: a theoretical and experimental study Source: The Journal of Chemical Physics URL: [Link]
-
Title: Electron Ionization (EI) Source: Mass Spectrometry: A Textbook, 3rd Edition URL: [Link]
-
Title: A photoionization study of the ionization and dissociation of CH2ClI Source: Chemical Physics Letters URL: [Link]
Assessing the Stereochemical Outcome of Reactions with Chloroiodomethane-D2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the precise control of stereochemistry is paramount. The introduction of deuterium labels into organic molecules offers a powerful tool for mechanistic studies, metabolic profiling, and the development of drugs with enhanced pharmacokinetic properties. Chloroiodomethane-d2 (CD₂ClI), a deuterated analog of a versatile C1 building block, presents a unique opportunity for the stereospecific synthesis of deuterated cyclopropanes and other chiral structures. This guide provides an in-depth assessment of the stereochemical outcome of reactions involving chloroiodomethane-d2, offering a comparative analysis with alternative reagents and supporting experimental insights.
The Significance of Stereospecific Deuteration
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the physicochemical properties of a molecule. This "kinetic isotope effect" can slow down metabolic pathways involving C-H bond cleavage, leading to improved drug stability and bioavailability. Furthermore, deuterium labeling is an indispensable technique in NMR spectroscopy for simplifying complex spectra and elucidating reaction mechanisms. Achieving this labeling with precise stereochemical control is crucial for understanding and manipulating the three-dimensional arrangement of atoms in a molecule, which in turn dictates its biological activity and physical properties.
Chloroiodomethane-D2 in Cyclopropanation: The Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone of organic synthesis, enabling the stereospecific conversion of alkenes to cyclopropanes. The reaction typically employs a carbenoid species, generated from a dihalomethane and a zinc-copper couple. Chloroiodomethane is often favored over diiodomethane due to its higher reactivity and yields.[1]
The key characteristic of the Simmons-Smith reaction is its stereospecificity . This means that the stereochemistry of the starting alkene is directly translated to the product cyclopropane. A cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted cyclopropane.[2][3] This high fidelity is a direct consequence of the concerted mechanism of the reaction, where the carbene is delivered to the same face of the double bond.[2]
When chloroiodomethane-d2 is employed in a Simmons-Smith type reaction, this principle of stereospecificity is expected to be fully retained. The substitution of hydrogen with deuterium does not alter the fundamental concerted nature of the carbenoid addition. Therefore, the reaction of an alkene with the carbenoid generated from CD₂ClI and a zinc-copper couple will result in the formation of a dideuterated cyclopropane with the same relative stereochemistry as the parent alkene.
Below is a workflow diagram illustrating the expected stereochemical outcome.
Caption: Stereospecific cyclopropanation using chloroiodomethane-d2.
Experimental Validation: The Power of NMR Spectroscopy
The definitive confirmation of the stereochemical outcome of these reactions lies in the spectroscopic analysis of the products. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. In the ¹H NMR spectrum of a dideuterated cyclopropane, the signals corresponding to the cyclopropyl protons will be absent or significantly reduced in intensity. The coupling constants between the remaining protons on the cyclopropane ring and adjacent substituents can provide crucial information about their relative stereochemistry (cis or trans).
Furthermore, ²H (deuterium) NMR spectroscopy can directly detect the presence and chemical environment of the deuterium atoms, confirming their incorporation into the cyclopropane ring. The chemical shifts in both ¹H and ¹³C NMR spectra of cyclopropanes are characteristically upfield due to the ring current effect of the strained three-membered ring.[4][5][6]
Comparison with Alternative Methods for Deuterated Cyclopropane Synthesis
While the Simmons-Smith reaction with chloroiodomethane-d2 is a robust method, other strategies exist for the synthesis of deuterated cyclopropanes. A comparative overview is presented below.
| Method | Reagent(s) | Stereochemical Outcome | Advantages | Disadvantages |
| Simmons-Smith Reaction | CD₂ClI, Zn-Cu | Stereospecific (retention of alkene geometry) | High stereospecificity, good functional group tolerance, reliable. | Stoichiometric use of zinc, potential for side reactions with certain functional groups.[3] |
| Catalytic Cyclopropanation | Deuterated diazo compounds (e.g., N₂CDCO₂Et), Rh or Cu catalysts | Generally stereospecific | Catalytic in metal, broad substrate scope. | Diazo compounds can be explosive and require careful handling. |
| Photoredox Catalysis | D₂O as deuterium source, photocatalyst | Can be highly diastereoselective (e.g., trans-selective) | Uses an inexpensive deuterium source, mild reaction conditions.[9] | May require specific substrates (e.g., cyclopropenes), mechanism can be complex. |
| Radical-Mediated Cyclopropanation | Deuterated radical precursors | Stereoselectivity can vary depending on the specific reaction | Can be used for substrates not suitable for other methods.[10] | Often less stereospecific than concerted methods, potential for side reactions. |
This table highlights that the choice of method depends on the desired stereochemical outcome, the nature of the starting material, and practical considerations such as reagent availability and safety.
Experimental Protocol: Stereospecific Cyclopropanation of (E)-Stilbene with Chloroiodomethane-D2
This protocol describes a representative procedure for the stereospecific synthesis of trans-1,2-dideuterio-1,2-diphenylcyclopropane.
Materials:
-
(E)-Stilbene
-
Chloroiodomethane-d2 (CD₂ClI)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the zinc-copper couple.
-
Add anhydrous diethyl ether to the flask, followed by a solution of chloroiodomethane-d2 in anhydrous diethyl ether, added dropwise with stirring. A gentle reflux may be observed, indicating the formation of the organozinc carbenoid.
-
After the initial reaction subsides, add a solution of (E)-stilbene in anhydrous diethyl ether to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trans-1,2-dideuterio-1,2-diphenylcyclopropane.
Characterization:
The stereochemical integrity of the product should be confirmed by NMR spectroscopy. The ¹H NMR spectrum is expected to show the absence of signals for the cyclopropyl methine protons and the characteristic signals for the phenyl protons. The relative trans stereochemistry can be confirmed by Nuclear Overhauser Effect (NOE) experiments or by comparing the coupling constants of analogous non-deuterated compounds. ²H NMR will show a signal corresponding to the deuterium atoms on the cyclopropane ring.
Sources
- 1. Stereochemical differentiation in the Simmons-Smith reaction for cyclopropanated glucopyranose derivatives as molecular probes for glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Senior Application Scientist's Guide to Benchmarking Chloroiodomethane-D2 Against Other Deuterating Agents
Introduction: The Strategic Imperative of Deuteration in Modern Chemistry
In the landscape of pharmaceutical sciences and molecular research, the substitution of hydrogen with its stable, non-radioactive isotope, deuterium (D), has evolved from a niche mechanistic probe to a mainstream strategy for enhancing molecular properties.[1] This subtle atomic modification, which doubles the mass of the hydrogen atom, can have profound consequences rooted in the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, making it more resistant to cleavage.[2][3] Consequently, reactions involving the scission of a C-D bond proceed more slowly.[4]
For drug development professionals, this principle is a powerful tool. By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, it is possible to attenuate enzymatic degradation pathways.[5][6] This can lead to significant improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially resulting in a longer half-life, reduced dosing frequency, and a better safety profile by minimizing the formation of toxic metabolites.[2][][8] The FDA's approval of deuterated drugs like deutetrabenazine and deucravacitinib has solidified the therapeutic and commercial viability of this approach.[1][9]
The challenge, however, lies in the precise and efficient introduction of deuterium into complex organic molecules. The synthetic chemist's toolkit contains a diverse array of deuterating agents, each with its own unique reactivity, selectivity, and practical considerations. This guide provides an in-depth comparison of Chloroiodomethane-D2 (CD₂ClI), a specialized reagent for introducing a deuterated methylene (-CD₂-) group, against other common classes of deuterating agents. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers to select the optimal deuteration strategy for their specific objectives.
Chloroiodomethane-D2: A Specialist Reagent for Methylene-D₂ Insertion
Chloroiodomethane-D2 (CD₂ClI) is a deuterated analog of the versatile C1 building block, chloroiodomethane.[10][11] Its primary utility lies in its ability to deliver a CD₂ moiety to a target molecule. The significant difference in the lability of the C-I and C-Cl bonds dictates its reactivity. The weaker carbon-iodine bond is preferentially cleaved, making the molecule an effective precursor for reactions involving the chlorodeuteriomethyl group.
One of its most prominent applications is in the deuterated Simmons-Smith cyclopropanation reaction.[10] In this reaction, an organozinc carbenoid, typically formed from CD₂ClI and a Zn-Cu couple, adds to an alkene to form a deuterated cyclopropane ring. This method is highly valued for its stereospecificity and reliability in constructing three-membered rings, which are important motifs in many biologically active molecules.
Comparative Analysis: Chloroiodomethane-D2 vs. The Field
The selection of a deuterating agent is fundamentally dictated by the desired transformation. Chloroiodomethane-D2 is a reagent for construction, adding a new deuterated functional group. This contrasts sharply with many other common agents that function via substitution or reduction. Below, we benchmark CD₂ClI against these alternatives based on critical performance parameters.
Deuterium Gas (D₂)
-
Primary Application: Catalytic reductive deuteration of unsaturated bonds (alkenes, alkynes) and hydrogen isotope exchange (HIE).[12][13]
-
Mechanism: Typically involves heterogeneous or homogeneous transition metal catalysts (e.g., Pd/C, Pt/C, Iridium complexes) to activate D₂ and the C-H or π-bond.[14][15]
-
Selectivity & Scope: Excellent for saturating double/triple bonds. HIE reactions can be directed to specific positions (e.g., ortho to a directing group, benzylic positions), but achieving high selectivity can be challenging and catalyst-dependent.[5][15]
-
Causality in Use: D₂ gas is the most atom-economical deuterium source. It is often chosen for large-scale syntheses where a reduction is required. However, it necessitates specialized high-pressure equipment and careful handling due to its flammability, making it less convenient for small-scale discovery labs.
Deuterated Solvents (D₂O, DMSO-d₆, CDCl₃)
-
Primary Application: Primarily used as deuterium sources in hydrogen isotope exchange (HIE) reactions.[2][16]
-
Mechanism: Can involve acid/base catalysis to exchange labile protons (e.g., on O-H, N-H) or transition-metal catalysis for activating non-labile C-H bonds.[17] D₂O is a particularly cost-effective and environmentally benign source.[14][18]
-
Selectivity & Scope: Broadly applicable but often lacks selectivity for non-activated C-H bonds without a suitable catalyst. Base-mediated methods using DMSO-d₆ can selectively deuterate positions adjacent to carbonyls or at benzylic sites.[17] Photoredox catalysis has emerged as a mild method to achieve high selectivity using D₂O as the deuterium source.[19]
-
Causality in Use: D₂O is the cheapest and most abundant deuterium source, making it ideal for large-scale H/D exchange where feasible. The choice of a deuterated solvent is often driven by cost and the need for a large excess to drive the isotopic exchange equilibrium.
Deuterated Metal Hydrides (NaBD₄, LiAlD₄)
-
Primary Application: Stoichiometric reduction of carbonyl compounds (aldehydes, ketones, esters, amides) and other reducible functional groups.[8]
-
Mechanism: Nucleophilic delivery of a deuteride ion (D⁻) to an electrophilic center.
-
Selectivity & Scope: Highly chemoselective for specific functional groups. The reactivity can be tuned (e.g., NaBD₄ is milder than LiAlD₄), allowing for selective reduction in the presence of other functional groups. Provides a very high level of deuterium incorporation at the target site.
-
Causality in Use: These reagents are chosen when a specific carbonyl or related group needs to be reduced and deuterated with high fidelity. While highly effective, they are more expensive than D₂ or D₂O and are consumed stoichiometrically, making them less suitable for large-scale production.
Other Deuterated Methylene and Methyl Reagents (CD₂I₂, CD₃I)
-
Primary Application: Diiodomethane-d2 (CD₂I₂) is a direct competitor to CD₂ClI for deuterated cyclopropanation. Methyl-d3 iodide (CD₃I) is used to install a trideuteromethyl (-CD₃) group, a common strategy to block N- or O-demethylation metabolism.[9]
-
Mechanism: Similar to their non-deuterated counterparts, involving nucleophilic substitution or carbenoid formation.
-
Selectivity & Scope: These are highly specific "building block" reagents. Their scope is limited to reactions where a -CD₂- or -CD₃ group is being introduced.
-
Causality in Use: CD₂ClI is often preferred over CD₂I₂ in Simmons-Smith reactions due to higher yields and selectivity.[10] The choice between these reagents is driven by the specific structural moiety required for the target molecule.
Data Summary: Comparative Overview of Deuterating Agents
| Feature | Chloroiodomethane-D2 (CD₂ClI) | Deuterium Gas (D₂) | Deuterated Solvents (D₂O) | Deuterated Hydrides (NaBD₄) |
| Function | Building Block (Adds -CD₂-) | Reduction / H/D Exchange | H/D Exchange | Reduction |
| Primary Use Case | Deuterated Cyclopropanation | Saturation of π-bonds | C-H → C-D Substitution | Carbonyl → Alcohol-d₁/d₂ |
| Selectivity | High for specific C-C bond formation | Catalyst-dependent; can be high | Generally low without catalyst | High for specific functional groups |
| Reaction Conditions | Mild to moderate (e.g., Zn-Cu couple) | Often high pressure; requires catalyst | Often requires catalyst or harsh conditions | Mild to moderate; anhydrous |
| Isotopic Purity | High (>98% D incorporation) | High | Variable; depends on equilibrium | High (>98% D incorporation) |
| Cost | High (Specialty Reagent) | Low (reagent); High (equipment) | Very Low (Commodity) | Moderate to High |
| Safety | Irritant; handle in fume hood[20] | Flammable/Explosive Gas | Benign | Flammable solids; react with water |
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific reporting stems from detailed, reproducible methodologies. Below are two representative protocols. The first details a specific application of Chloroiodomethane-D2, while the second illustrates a common alternative deuteration strategy.
Protocol 1: Deuterated Simmons-Smith Cyclopropanation using Chloroiodomethane-D2
This protocol describes the deuteration of an alkene via cyclopropanation, a hallmark reaction for CD₂ClI. The success of the reaction is validated by the consumption of the starting alkene and the appearance of a new cyclopropyl-d₂ product, readily distinguishable by NMR and Mass Spectrometry.
Objective: To synthesize (1,1-dideuteriocyclopropane-1,2-diyl)dibenzene from trans-stilbene.
Materials:
-
Zinc dust (<10 micron, activated)
-
Copper(I) chloride (CuCl)
-
trans-Stilbene
-
Chloroiodomethane-D2 (CD₂ClI, 98 atom % D)[20]
-
Anhydrous diethyl ether
-
1 M Hydrochloric Acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Zinc-Copper Couple: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add zinc dust (5.0 g, 76 mmol). Wash the zinc dust sequentially with 1 M HCl (3 x 15 mL), deionized water (3 x 15 mL), ethanol (2 x 15 mL), and finally diethyl ether (2 x 15 mL) to activate the surface.
-
To the activated zinc, add anhydrous diethyl ether (30 mL) followed by copper(I) chloride (0.5 g, 5 mmol). The mixture is stirred vigorously for 30 minutes until the blue color of the cuprate complex disappears and a black copper coating is observed on the zinc.
-
Reaction Setup: To the freshly prepared Zn-Cu couple, add a solution of trans-stilbene (3.6 g, 20 mmol) in anhydrous diethyl ether (20 mL).
-
Addition of CD₂ClI: Add Chloroiodomethane-D2 (5.3 g, 30 mmol) dropwise to the stirring suspension over 20 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at reflux for 24 hours. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the trans-stilbene spot.
-
Workup: Cool the reaction to room temperature. Carefully decant the ether solution from the excess zinc. Quench the reaction by slow addition of saturated aqueous ammonium chloride (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel. Validate the structure and deuterium incorporation level using ¹H NMR (disappearance of methylene protons), ²H NMR, and HRMS.
Protocol 2: Iridium-Catalyzed Ortho-Deuteration using Deuterium Oxide (D₂O)
This protocol demonstrates a common alternative strategy: late-stage C-H activation for H/D exchange using a cost-effective deuterium source.[5] The self-validating nature lies in the specific incorporation of deuterium at the ortho positions of the directing group, which can be quantified by NMR.
Objective: To selectively deuterate the ortho-positions of 2-phenylpyridine using D₂O.
Materials:
-
2-Phenylpyridine
-
[Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk tube, combine [Ir(cod)Cl]₂ (6.7 mg, 0.01 mmol) and 3,4,7,8-tetramethyl-1,10-phenanthroline (4.7 mg, 0.02 mmol) in anhydrous THF (1 mL). Stir for 15 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial, dissolve 2-phenylpyridine (155 mg, 1.0 mmol) in D₂O (2.0 mL).
-
Initiation: Add the prepared catalyst solution to the 2-phenylpyridine/D₂O mixture.
-
Reaction Conditions: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 48 hours.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate (10 mL) and water (5 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify by column chromatography on silica gel. Analyze the product by ¹H NMR to determine the percentage of deuterium incorporation by observing the reduction in the integral of the ortho-proton signals relative to the meta and para signals. Confirm with HRMS.
Visualization of Workflows and Mechanisms
Diagrams provide a clear, high-level overview of complex decision-making processes and reaction pathways.
Caption: Mechanism of deuterated Simmons-Smith cyclopropanation.
Conclusion and Future Outlook
Chloroiodomethane-D2 stands out as a highly specific and effective reagent for the introduction of a deuterated methylene group, particularly for the synthesis of deuterated cyclopropanes. Its utility is defined by its role as a "building block" rather than a substitution agent. While reagents like D₂O and D₂ gas offer unparalleled cost-effectiveness for broad H/D exchange, and deuterated hydrides provide chemoselectivity for reductions, CD₂ClI offers structural precision for C-C bond formation that is difficult to achieve with other methods.
The choice of a deuterating agent is not a matter of identifying a single "best" reagent, but of understanding the precise synthetic transformation required. As the demand for isotopically labeled compounds in drug discovery continues to grow, both the development of novel, highly selective catalytic systems for HIE and the application of specialized building blocks like Chloroiodomethane-D2 will remain critical and complementary strategies. The judicious selection of the right tool for the right job, grounded in a deep understanding of reaction mechanisms and practical considerations, will continue to be the hallmark of excellence in the field.
References
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- Principles of Deuterium Labeling in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022).
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- Ir‐catalyzed transfer deuteration reactions. (n.d.).
- Catalytic Deuter
- Radical deuteration. (2022). Royal Society of Chemistry.
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- Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. (n.d.). NIH.
- Introduce the significant advantages of deuter
- Deuterium in drug discovery: progress, opportunities and challenges. (2023). PMC.
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- Chloroiodomethane. (n.d.). Wikipedia.
- C–H deuteration of organic compounds and potential drug candidates. (2022). Royal Society of Chemistry.
- Chloroiodomethane (D₂, 98%) stabilized with copper wire. (n.d.).
- Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. (2018). ACS Omega.
- Chloroiodomethane-d2. (n.d.). CDN Isotopes.
- Heavy W
- On the Relationship Between Reactivity and Selectivity. (2014). Macmillan Group.
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- Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. (n.d.). Chemical Science (RSC Publishing).
- Frequently Asked Questions (FAQ's). (2019).
- Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. (2017). Macmillan Group - Princeton University.
- Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. (2018). PMC - NIH.
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Navigating the Intricacies of Isotopic Scrambling in Chloroiodomethane-D2 Photodissociation: A Comparative Guide to Analytical Methodologies
For the Researcher, Scientist, and Drug Development Professional
Introduction: The Significance of Isotopic Scrambling in Photochemical Reactions
Isotopic labeling is a powerful tool for tracing reaction pathways and understanding reaction dynamics. In the realm of photochemistry, the photodissociation of isotopically labeled molecules like chloroiodomethane-d2 (CD₂ICl) offers a window into the intricate dance of bond cleavage and formation. However, the phenomenon of isotopic scrambling—the undesired rearrangement of isotopes within a molecule or between reaction products—can complicate mechanistic interpretations. Understanding and accurately quantifying isotopic scrambling is therefore paramount for a complete picture of the reaction dynamics.
The study of CD₂ICl photodissociation is particularly compelling due to the presence of two distinct carbon-halogen bonds, C-I and C-Cl, with significantly different bond energies. This leads to competing photodissociation channels upon UV excitation:
-
C-I bond fission: CD₂ICl + hν → CD₂Cl + I
-
C-Cl bond fission: CD₂ICl + hν → CD₂I + Cl
The presence of deuterium labels allows for a deeper investigation of the subsequent chemistry of the resulting radicals and any potential intramolecular or intermolecular hydrogen/deuterium exchange processes. This guide will compare and contrast the leading analytical techniques used to probe these pathways and quantify the extent of isotopic scrambling.
Competing Reaction Pathways and the Role of Bond Energies
The initial step in the photodissociation of chloroiodomethane is the absorption of a UV photon, which excites the molecule to a higher electronic state. The relative bond strengths of the C-I and C-Cl bonds play a crucial role in determining the primary dissociation pathway. The C-I bond is significantly weaker than the C-Cl bond, making its cleavage the dominant channel upon UV excitation in the A-band.
However, the possibility of C-Cl bond fission, though less probable, cannot be disregarded, especially at higher excitation energies. Furthermore, an intriguing aspect of dihalomethane photochemistry is the potential for interchromophore energy transfer. Excitation localized on the C-I bond chromophore could potentially lead to the cleavage of the C-Cl bond, a process that would have significant implications for understanding energy flow within the molecule.
The following diagram illustrates the primary photodissociation channels of CD₂ICl:
Caption: Primary photodissociation pathways of Chloroiodomethane-D2.
A Comparative Analysis of Experimental Techniques
The elucidation of isotopic scrambling in CD₂ICl reactions necessitates the use of sophisticated experimental techniques capable of identifying and quantifying the various isotopologues of the reaction products. Here, we compare two powerful methodologies: Time-of-Flight Mass Spectrometry (TOF-MS) with Photoionization and Velocity Map Imaging (VMI).
Time-of-Flight Mass Spectrometry (TOF-MS) with Tunable Photoionization
Principle: This technique involves photolyzing a molecular beam of CD₂ICl with a UV laser pulse. The resulting neutral photofragments are then ionized by a second, tunable light source, typically synchrotron radiation, before being detected by a time-of-flight mass spectrometer. The mass-to-charge ratio of the detected ions reveals their identity, and the tunability of the ionization source allows for isomer-specific detection based on their distinct ionization energies.
Strengths:
-
Direct Mass Detection: Provides unambiguous identification of the mass of the photofragments, making it straightforward to distinguish between CD₂Cl and CD₂I radicals.
-
Isomer Specificity: By scanning the photoionization energy, one can differentiate between isomers with different ionization thresholds.
-
Branching Ratio Determination: The relative intensities of the ion signals for different fragments can be used to determine the branching ratios of the competing C-I and C-Cl fission channels.
Limitations:
-
Limited Kinematic Information: While providing mass information, TOF-MS with simple photoionization does not directly yield information about the velocity and angular distribution of the photofragments. This limits the insights into the dissociation dynamics.
-
Potential for Fragmentation upon Ionization: The ionization process itself can sometimes lead to fragmentation of the nascent radicals, complicating the interpretation of the mass spectra. Careful control of the ionization energy is crucial to minimize this effect.
Experimental Protocol: Photofragment Translational Spectroscopy using TOF-MS
-
Molecular Beam Generation: A dilute mixture of CD₂ICl in a carrier gas (e.g., He or Ar) is expanded through a pulsed nozzle into a high-vacuum chamber, creating a supersonic molecular beam. This cools the molecules to a low rotational and vibrational temperature.
-
Photodissociation: The molecular beam is crossed by a focused UV laser beam (e.g., at 193 nm or 248 nm) which photodissociates the CD₂ICl molecules.
-
Photoionization: The neutral photofragments travel a fixed distance and are then intersected by a tunable vacuum ultraviolet (VUV) light source from a synchrotron or a VUV laser. The VUV photons ionize the fragments.
-
Time-of-Flight Mass Analysis: The resulting ions are accelerated by an electric field into a time-of-flight tube. Lighter ions travel faster and reach the detector first, allowing for mass separation.
-
Data Analysis: The arrival times of the ions are recorded to generate a mass spectrum. By measuring the flight times of the fragments, their translational energy distributions can be determined.
Velocity Map Imaging (VMI) with Resonance-Enhanced Multiphoton Ionization (REMPI)
Principle: VMI is a powerful technique that provides a 2D projection of the 3D velocity distribution of the photofragments. In this method, the products of the photodissociation are state-selectively ionized using a REMPI scheme. The resulting ions are then accelerated by an electrostatic lens system onto a position-sensitive detector. The position at which an ion strikes the detector is determined by its initial velocity vector, allowing for the reconstruction of the full 3D velocity distribution.
Strengths:
-
Detailed Kinematic Information: VMI provides a wealth of information about the dissociation dynamics, including the translational energy release and the angular distribution of the photofragments. This data is crucial for understanding the symmetry of the excited state and the timescale of the dissociation.
-
State-Selective Detection: The use of REMPI allows for the ionization of specific quantum states of the photofragments, providing insights into the energy partitioning into different degrees of freedom (translation, vibration, rotation).
-
High Sensitivity: REMPI is a very sensitive ionization technique, allowing for the detection of minor reaction channels.
Limitations:
-
Requires Known Spectroscopy: A significant drawback of REMPI is that it requires a known and accessible electronic transition for the radical of interest. Developing a REMPI scheme for a previously unstudied radical can be a challenging task.
-
Indirect Mass Information: While VMI provides detailed velocity information, the mass of the detected ion is determined by the time-of-flight to the detector, similar to TOF-MS.
Experimental Protocol: VMI-REMPI of CD₂ICl Photodissociation
-
Molecular Beam and Photodissociation: Similar to the TOF-MS setup, a molecular beam of CD₂ICl is photodissociated by a UV laser.
-
State-Selective Ionization (REMPI): A second, tunable laser is used to ionize a specific photofragment (e.g., the CD₂Cl radical) via a (n+m) REMPI scheme. This involves the absorption of 'n' photons to reach an excited electronic state, followed by the absorption of 'm' more photons to ionize the molecule.
-
Velocity Mapping: The resulting ions are accelerated by an electrostatic lens system that maps their initial velocity onto a 2D position-sensitive detector (typically a microchannel plate detector coupled to a phosphor screen).
-
Image Acquisition and Reconstruction: The 2D image on the phosphor screen is captured by a CCD camera. This 2D projection is then mathematically reconstructed to obtain the full 3D velocity distribution of the photofragments.
-
Data Analysis: The reconstructed 3D distribution provides the translational energy and angular distributions of the state-selected photofragment.
The following diagram illustrates a typical VMI experimental setup:
Caption: Schematic of a Velocity Map Imaging (VMI) experiment.
Quantitative Data Summary and Comparison
-
CH₂Cl + I(²P₁/₂) / I(²P₃/₂)
-
CH₂I + Cl(²P₁/₂) / Cl(²P₃/₂)
-
CHI + HCl
-
CH₂ + ICl
The branching ratio for the spin-orbit states of the iodine atom in the C-I fission channel was estimated to be I(²P₁/₂):I(²P₃/₂) = 0.73:0.27.[1]
Table 1: Comparison of Analytical Techniques for Isotopic Scrambling Analysis
| Feature | Time-of-Flight Mass Spectrometry (TOF-MS) | Velocity Map Imaging (VMI) with REMPI |
| Primary Measurement | Mass-to-charge ratio of photofragments | 3D velocity distribution of state-selected photofragments |
| Isotopic Resolution | High (direct mass measurement) | Moderate (inferred from time-of-flight) |
| Kinematic Information | Limited (translational energy from TOF) | High (translational energy and angular distribution) |
| State Selectivity | Low (unless coupled with state-selective ionization) | High (inherent to the REMPI technique) |
| Sensitivity | Moderate to High | High |
| Requirement for a priori Spectroscopic Data | Low | High |
| Key Advantage for Isotopic Scrambling | Direct quantification of isotopologue ratios | Detailed insights into the dynamics of scrambling processes |
Causality in Experimental Choices: Why Choose One Method Over the Other?
The choice between TOF-MS and VMI-REMPI depends critically on the specific research question being addressed.
-
For determining the primary branching ratios between C-I and C-Cl bond fission and quantifying the relative yields of different isotopologues, TOF-MS with a tunable VUV photoionization source is the more direct and robust method. Its ability to provide clear mass spectra without the need for prior spectroscopic knowledge of the fragments makes it ideal for an initial survey of the reaction products.
-
To gain a deep understanding of the photodissociation dynamics and the mechanisms of isotopic scrambling, VMI-REMPI is the superior technique. The detailed kinematic information it provides can reveal, for example, whether scrambling occurs in the excited state of the parent molecule before dissociation or in subsequent reactions of the photofragments. The state-selectivity of REMPI also allows for a more nuanced understanding of energy disposal in the scrambling process.
In an ideal research program, these two techniques would be used in a complementary fashion. TOF-MS would first be employed to identify all the reaction products and determine their relative abundances. Then, VMI-REMPI would be used to perform detailed dynamical studies on the most interesting and important product channels identified in the initial survey.
Conclusion and Future Outlook
The analysis of isotopic scrambling in the photodissociation of chloroiodomethane-d2 is a challenging but rewarding area of research. A comprehensive understanding of the reaction dynamics requires a multi-faceted experimental approach. While TOF-MS with tunable photoionization provides a powerful tool for identifying and quantifying the reaction products, VMI with REMPI offers unparalleled insights into the underlying dynamics of bond cleavage and isotopic rearrangement.
Future research in this area should focus on obtaining high-resolution experimental data specifically for the photodissociation of CD₂ICl. Such studies, combining the strengths of both TOF-MS and VMI-REMPI, will be crucial for developing a complete and predictive model of the photochemistry of this important molecule. This knowledge will not only advance our fundamental understanding of photochemical reactions but also have practical implications in fields such as atmospheric chemistry and the development of new synthetic methodologies.
References
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A 193 nm laser photofragmentation time-of-flight mass spectrometric study of chloroiodomethane. J. Chem. Phys.2005 , 122, 224314. [Link]
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Safety Operating Guide
Proper Disposal of Chloroiodomethane-D2: A Technical Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation and drug development, the use of deuterated compounds like Chloroiodomethane-D2 (CD₂ClI) is integral to advancing modern science. The strategic replacement of hydrogen with deuterium can significantly alter a compound's metabolic profile, offering pathways to more effective and safer therapeutics. However, with the power of these unique isotopic tools comes the profound responsibility of ensuring their safe handling and disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of Chloroiodomethane-D2, moving beyond mere procedural steps to explain the critical reasoning behind each recommendation. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile of Chloroiodomethane-D2
Chloroiodomethane-D2, while not radioactive, possesses a hazard profile analogous to its non-deuterated counterpart, Chloroiodomethane (CH₂ClI). It is classified as a hazardous substance due to its potential to cause skin, eye, and respiratory irritation.[1] The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact.
Causality of Hazards: The toxicity of halogenated methanes like Chloroiodomethane-D2 stems from their reactivity. Upon absorption, they can be metabolized to reactive intermediates that can damage cells and tissues. The presence of both chlorine and iodine atoms on the same carbon atom contributes to its chemical reactivity.
A Note on Deuteration: While deuteration can alter the rate of metabolic processes, it is a prudent and standard practice to assume the toxicological properties of a deuterated compound are the same as its non-deuterated analog in the absence of specific data to the contrary.
Occupational Exposure and Control Banding
A critical aspect of laboratory safety is adherence to Occupational Exposure Limits (OELs). However, for many specialized research chemicals, including Chloroiodomethane-D2, specific OELs have not been established by regulatory bodies like OSHA.[2][3] In such cases, a proactive and conservative approach to risk management is essential.
We recommend the application of Control Banding . This is a qualitative risk assessment strategy that groups chemicals into "bands" based on their hazard classification and the potential for exposure, and then recommends a corresponding level of control measures.[4][5][6][7][8] Given that Chloroiodomethane-D2 is an irritant and a halogenated organic compound, it would fall into a band requiring, at a minimum, handling in a certified chemical fume hood with appropriate personal protective equipment (PPE).[5][7]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Chloroiodomethane-D2 and its non-deuterated analog.
| Property | Value | Source |
| Chemical Name | Chloroiodomethane-D2 | - |
| CAS Number | 129933-14-8 | [1][9][10] |
| Molecular Formula | CD₂ClI | [1][10] |
| Molecular Weight | 178.40 g/mol | [1][10] |
| Physical State | Liquid | [11] |
| Appearance | Colorless to pale yellow, may darken upon storage | [2][11] |
| Density (non-deuterated) | 2.422 g/mL at 25 °C | [11][12] |
| Boiling Point (non-deuterated) | 108-109 °C | [11][12] |
| Incompatibilities | Strong bases, Oxidizing agents | [3] |
| Occupational Exposure Limit (OEL) | Not Established | [2][3] |
Step-by-Step Disposal Protocol
The proper disposal of Chloroiodomethane-D2 is not merely a matter of compliance but a critical step in protecting both laboratory personnel and the environment. The following protocol is designed to be a self-validating system, ensuring safety at each stage.
Personal Protective Equipment (PPE)
Before handling Chloroiodomethane-D2 for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. For splash hazards, a face shield should also be worn.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but it is essential to consult the glove manufacturer's compatibility chart for the specific glove type and thickness.
-
Body Protection: A chemical-resistant lab coat or apron must be worn.
-
Respiratory Protection: All handling of Chloroiodomethane-D2, including transfers to waste containers, must be conducted in a certified chemical fume hood.[3]
Waste Collection and Segregation
The cardinal rule for the disposal of Chloroiodomethane-D2 is segregation . As a halogenated organic compound, it must not be mixed with non-halogenated organic waste.[13]
Experimental Workflow for Waste Collection:
-
Select a Compatible Waste Container: Use a chemically resistant container, such as a glass bottle with a screw cap. Ensure the container is in good condition, with no cracks or chips.
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste." List "Chloroiodomethane-D2" as a constituent.
-
Collect the Waste: In a chemical fume hood, carefully transfer the Chloroiodomethane-D2 waste into the labeled container. Avoid splashing.
-
Do Not Overfill: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Securely Close the Container: Tightly seal the cap on the waste container.
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong bases and oxidizing agents.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Chloroiodomethane-D2 waste.
Caption: Decision workflow for Chloroiodomethane-D2 disposal.
Final Disposal Method: Incineration
The recommended and often legally mandated disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[14]
The Rationale for Incineration:
-
Destruction of Hazardous Components: High-temperature incineration breaks down the Chloroiodomethane-D2 molecule, destroying its hazardous properties.[14]
-
Management of Halogenated Byproducts: The combustion of halogenated compounds produces acidic gases like hydrogen chloride (HCl) and hydrogen iodide (HI).[14] Licensed incineration facilities are equipped with scrubbers and other pollution control devices to neutralize these acidic gases before they are released into the atmosphere.[14]
-
Environmental Protection: Improper disposal, such as drain disposal, is strictly prohibited. Chloroiodomethane-D2 is not readily biodegradable and can persist in the environment, potentially contaminating soil and groundwater.[15][16][17][18]
Trustworthiness and Self-Validation
This protocol is designed to be a self-validating system by incorporating multiple layers of safety and compliance checks:
-
Proactive Risk Assessment: By using control banding in the absence of an OEL, you are taking a conservative and protective stance.
-
Clear Segregation: The strict segregation of halogenated waste prevents accidental mixing with incompatible chemicals, which could lead to dangerous reactions.
-
Licensed Disposal: Relying on your institution's Environmental Health and Safety (EHS) department and licensed hazardous waste vendors ensures that the final disposal is conducted in accordance with all local, state, and federal regulations.[19][20][21][22]
By adhering to this comprehensive guide, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific stewardship. The careful management of chemical waste is as integral to the research process as the experiments themselves.
References
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Chloroiodomethane (CAS 593-71-5). Retrieved from [Link]
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Wikipedia. (n.d.). Chlorodiiodomethane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chlorodiiodomethane. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroiodomethane. Retrieved from [Link]
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Regulations.gov. (n.d.). Environmental Fate and Ecological Risk Assessment for the Registration of Iodomethane (Methyl Iodide). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Retrieved from [Link]
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New Jersey Department of Health. (1999). HAZARD SUMMARY. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chloromethane. Retrieved from [Link]
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Wikipedia. (n.d.). Control banding. Retrieved from [Link]
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Princeton University. (n.d.). Current and Emerging Management and Disposal Technologies for Incinerable Hazardous Wastes. Retrieved from [Link]
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Tsai, W.-T. (2017). Fate of Chloromethanes in the Atmospheric Environment: Implications for Human Health, Ozone Formation and Depletion, and Global Warming Impacts. Toxics, 5(4), 23. [Link]
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University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024). Control Banding. Retrieved from [Link]
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ResearchGate. (2014). Incineration of Hazardous Waste: A Sustainable Process? Retrieved from [Link]
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Chemscape Safety Technologies Inc. (2019). What is Control Banding? Retrieved from [Link]
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Tsai, W.-T. (2017). Fate of Chloromethanes in the Atmospheric Environment: Implications for Human Health, Ozone Formation and Depletion, and Global Warming Impacts. PubMed. Retrieved from [Link]
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EHSLeaders. (2011). Control Banding: An Effective Way to Better Evaluate Chemical Hazards. Retrieved from [Link]
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The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
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Navigating the Synthesis of Deuterated Chloroiodomethane: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Implementation: A Procedural Guide for Researchers in Pharmaceutical and Chemical Development
The introduction of deuterium into molecular frameworks is a critical strategy in modern drug discovery and development, offering a means to fine-tune metabolic profiles and enhance therapeutic efficacy. Chloroiodomethane-D2, a deuterated building block, presents unique opportunities in synthetic chemistry. However, its handling necessitates a robust understanding of its hazard profile and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Hazard Identification and Risk Assessment
Chloroiodomethane-D2 is classified as an irritant.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards associated with this compound are:
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of vapors or mist may cause respiratory tract irritation.[1][2][3]
While comprehensive toxicological data for the deuterated form is limited, the chemical properties are nearly identical to its non-deuterated counterpart, and thus similar precautions must be taken.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling Chloroiodomethane-D2. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a barrier against splashes and vapors, preventing severe eye irritation.[2][4][5] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a fully buttoned lab coat | Prevents direct skin contact, which can cause irritation.[2][4][6] Ensure gloves are of a suitable thickness and are changed regularly or immediately upon contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to minimize inhalation of harmful vapors.[7] If a fume hood is not available or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
| Foot Protection | Closed-toe shoes | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure risk.
3.1. Preparation and Engineering Controls
-
Work Area Designation: All work with Chloroiodomethane-D2 must be conducted within a designated area, clearly marked with appropriate hazard signs.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. The sash should be kept at the lowest practical height.
-
Gather Materials: Before starting, ensure all necessary equipment, including reaction vessels, syringes, and quenching agents, are within the fume hood to minimize movement in and out of the controlled area.
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
3.2. Handling and Dispensing
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Inert Atmosphere: Chloroiodomethane-D2 is light-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]
-
Dispensing: Use syringes or cannulas for transferring the liquid to minimize the risk of spills and vapor release. Avoid pouring directly from the bottle.
-
Stabilizer: The compound is often stabilized with copper wire.[1] Do not remove the stabilizer unless explicitly required by the experimental procedure.
3.3. Post-Handling
-
Decontamination: Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove gloves and lab coat before leaving the designated work area. Wash hands thoroughly with soap and water.
Emergency Procedures: Immediate Actions for Exposure and Spills
Rapid and correct response to an emergency can significantly mitigate harm.
4.1. Exposure Response
-
Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[2][3]
4.2. Spill Response
-
Minor Spill (within a fume hood):
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.[2]
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry to the area until it has been decontaminated by trained personnel.
-
Disposal Plan: Responsible Waste Management
All materials contaminated with Chloroiodomethane-D2 are considered hazardous waste.
-
Waste Segregation: Collect all liquid and solid waste containing Chloroiodomethane-D2 in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Chloroiodomethane-D2," and the associated hazards (Irritant).
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Workflow and Emergency Response Diagram
The following diagram illustrates the key decision points and actions for the safe handling of Chloroiodomethane-D2.
Caption: Workflow for handling Chloroiodomethane-D2 and emergency response.
References
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- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- SDS Manager. (n.d.). Chloroiodomethane SDS.
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- University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
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- Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
